Product packaging for (R)-(1-Fmoc-piperidin-2-YL)-acetic acid(Cat. No.:CAS No. 193693-63-9)

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Cat. No.: B062923
CAS No.: 193693-63-9
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a sophisticated chiral building block specifically designed for applications in Fmoc-based solid-phase peptide synthesis (SPPS). This compound features a piperidine ring constrained in the (R)-configuration, providing a rigid, three-dimensional scaffold that can be used to introduce conformational constraints into peptide backbones. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting group, readily removable under basic conditions, which is fully compatible with standard SPPS protocols. The acetic acid side chain allows for efficient coupling to the growing peptide chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO4 B062923 (R)-(1-Fmoc-piperidin-2-YL)-acetic acid CAS No. 193693-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373285
Record name (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-63-9
Record name (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral building block integral to synthetic organic chemistry, with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring protected by a fluorenylmethoxycarbonyl (Fmoc) group and bearing an acetic acid moiety, makes it a valuable component in the synthesis of peptidomimetics and other complex molecular architectures. The "(R)" designation specifies the stereochemistry at the second position of the piperidine ring, a critical factor in determining its biological activity and interactions with chiral targets such as enzymes and receptors.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in research and pharmaceutical development.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
IUPAC Name 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acidN/A
CAS Number 193693-63-9[1]
Molecular Formula C₂₂H₂₃NO₄[1]
Molecular Weight 365.42 g/mol N/A
Appearance White to off-white solid; Lyophilized powder[2]
Melting Point No experimental data availableN/A
Boiling Point (Predicted for (S)-enantiomer) 575.0 ± 23.0 °C[3]
Density (Predicted for (S)-enantiomer) 1.252 ± 0.06 g/cm³[3]
Solubility Generally soluble in polar aprotic solvents like DMF and NMP. Sparingly soluble in water.[1][4][5][1][4][5]

Spectroscopic Data

Note: The following represents expected spectral characteristics and requires experimental verification.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.30-7.80 ppm), the methylene protons of the Fmoc group, and the protons of the piperidine ring and the acetic acid side chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Fmoc and acetic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

This compound is typically synthesized from (R)-piperidine-2-carboxylic acid (D-pipecolic acid). The synthesis involves the protection of the secondary amine of the piperidine ring with the Fmoc group.

General Synthetic Approach:

A common method for the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[2]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups commonly used in peptide synthesis. This orthogonality is a cornerstone of the Fmoc/tBu strategy.

Role in Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the carboxylic acid group of this compound is activated and coupled to the free amine of a growing peptide chain attached to a solid support. The Fmoc group protects the piperidine nitrogen from participating in the coupling reaction. After coupling, the Fmoc group is removed, typically with a solution of piperidine in DMF, to expose the secondary amine for the next coupling step.

Fmoc Deprotection Mechanism in SPPS:

FmocDeprotection Fmoc_Peptide Fmoc-N(R)-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine1 Piperidine (Base) Piperidine1->Intermediate Free_Amine H-N(R)-Peptide-Resin (Free Amine) Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection using piperidine in SPPS.

The incorporation of the piperidine scaffold can introduce conformational constraints into a peptide backbone, which can be advantageous for:

  • Enhancing biological activity: By locking the peptide into a bioactive conformation.

  • Improving metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation.

  • Modulating receptor selectivity: The rigid structure can lead to more specific interactions with biological targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between -20°C and 8°C.[2]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[6]

  • Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.[6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet or professional chemical handling advice. Always consult the appropriate safety documentation before handling this or any other chemical.

References

In-Depth Technical Guide: (R)-(1-Fmoc-piperidin-2-YL)-acetic acid (CAS 193693-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid, with CAS number 193693-63-9, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety, makes it a valuable component in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. The rigid piperidine scaffold can introduce conformational constraints into peptide chains, which can enhance biological activity and metabolic stability. The Fmoc group is a standard amine-protecting group in solid-phase peptide synthesis (SPPS), removable under basic conditions, allowing for sequential peptide chain elongation. This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound.

Physicochemical and Computational Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
CAS Number 193693-63-9
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.42 g/mol
Appearance White to off-white powder
Purity Typically ≥95%
Storage Conditions Store at -20°C for long-term stability.
Solubility Soluble in organic solvents like DMF and DCM.

Computational Data:

ParameterValue
Topological Polar Surface Area (TPSA) 66.84 Ų
LogP 4.26
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Synthesis and Purification

The synthesis of this compound typically involves the protection of the secondary amine of (R)-piperidine-2-acetic acid with a fluorenylmethoxycarbonyl (Fmoc) group. A standard and effective method utilizes 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) as the protecting agent.

Experimental Protocol: Fmoc Protection of (R)-piperidine-2-acetic acid

This protocol describes a general procedure for the Fmoc protection of (R)-piperidine-2-acetic acid.

Materials:

  • (R)-piperidine-2-acetic acid

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane or Acetonitrile

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolution: Dissolve (R)-piperidine-2-acetic acid in a mixture of dioxane (or acetonitrile) and an aqueous solution of sodium bicarbonate (or add DIPEA to a solution in an organic solvent).

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu in dioxane (or acetonitrile) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing a small percentage of acetic acid, or by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve_Reactant Dissolve (R)-piperidine-2-acetic acid and base in solvent Start->Dissolve_Reactant Add_Fmoc Add Fmoc-OSu solution Dissolve_Reactant->Add_Fmoc React Stir at room temperature (monitor by TLC/LC-MS) Add_Fmoc->React Remove_Solvent Remove organic solvent React->Remove_Solvent Aqueous_Wash Aqueous wash to remove impurities Remove_Solvent->Aqueous_Wash Acidify Acidify aqueous layer with HCl Aqueous_Wash->Acidify Extract Extract product with ethyl acetate Acidify->Extract Dry_Concentrate Dry and concentrate organic layers Extract->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks of the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the piperidine ring protons should be observed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is commonly used. Chiral HPLC can be employed to determine the enantiomeric excess.

Applications in Research and Drug Development

This compound is a versatile building block, primarily utilized in the following areas:

  • Solid-Phase Peptide Synthesis (SPPS): As an unnatural amino acid, it is incorporated into peptide sequences to introduce conformational rigidity. This can lead to peptides with enhanced biological activity, selectivity, and resistance to enzymatic degradation.

  • Medicinal Chemistry: The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved drugs. This building block allows for the synthesis of novel small molecules with potential therapeutic applications.

  • Peptidomimetics: It is used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.

General Protocol for Incorporation into a Peptide via SPPS

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate this compound by dissolving it in DMF with the coupling reagents and base.

  • Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Repeat Cycle: Proceed to the deprotection of the newly added Fmoc group for the next coupling step.

Signaling Pathways and Logical Relationships in Drug Discovery

The incorporation of this compound into a peptide or small molecule can influence its interaction with biological targets, thereby modulating signaling pathways. The rigid piperidine structure can orient key pharmacophoric groups for optimal binding to receptors or enzymes.

G cluster_design Rational Drug Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Target Biological Target (e.g., GPCR, Kinase) Lead_Compound Lead Compound Target->Lead_Compound HTS / FBDD SAR Structure-Activity Relationship (SAR) Lead_Compound->SAR Building_Block (R)-(1-Fmoc-piperidin-2-YL) -acetic acid SAR->Building_Block Informs Design SPPS Solid-Phase Peptide Synthesis or Solution-Phase Synthesis Building_Block->SPPS Novel_Analog Novel Peptide/Molecule SPPS->Novel_Analog Binding_Assay Binding Affinity Assay Novel_Analog->Binding_Assay Functional_Assay Functional Cell-Based Assay Binding_Assay->Functional_Assay Signaling_Pathway Modulation of Signaling Pathway Functional_Assay->Signaling_Pathway Signaling_Pathway->SAR Feedback Loop

Caption: The role of this compound in the drug discovery process.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in peptide synthesis and medicinal chemistry. Its unique structural features allow for the creation of novel molecules with potentially enhanced biological properties. A thorough understanding of its physicochemical properties, synthesis, and applications is essential for its effective use in the development of new therapeutics.

An In-Depth Technical Guide on the Synthesis and Characterization of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, a valuable building block in medicinal chemistry and peptide synthesis. The document details the synthetic pathway, experimental protocols, and analytical characterization of this chiral compound, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a derivative of piperidine, a ubiquitous heterocyclic motif in a wide array of pharmaceuticals and natural products. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes it particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains. The (R)-stereochemistry at the 2-position of the piperidine ring is crucial for the development of stereospecific therapeutic agents. This guide outlines a common synthetic approach and the analytical methods used to verify the structure and purity of the final compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, (R)-2-(piperidin-2-yl)acetic acid. A common method for this is the catalytic hydrogenation of 2-picolinic acid to produce racemic pipecolic acid, followed by enantiomeric resolution to isolate the desired (R)-enantiomer. The second step is the protection of the secondary amine of the piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) group.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Fmoc Protection 2-Picolinic_Acid 2-Picolinic Acid Racemic_Pipecolic_Acid Racemic (±)-Pipecolic Acid 2-Picolinic_Acid->Racemic_Pipecolic_Acid Catalytic Hydrogenation R-Pipecolic_Acid (R)-2-(Piperidin-2-yl)acetic acid Racemic_Pipecolic_Acid->R-Pipecolic_Acid Enantiomeric Resolution Target_Compound This compound R-Pipecolic_Acid->Target_Compound Base (e.g., NaHCO₃) Fmoc-OSu Fmoc-OSu Fmoc-OSu->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of (R)-2-(Piperidin-2-yl)acetic acid (Precursor)

Materials:

  • 2-Picolinic acid

  • Rhodium on alumina catalyst

  • Ammonia

  • Resolving agent (e.g., a chiral amine or acid)

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Catalytic Hydrogenation: An aqueous solution of 2-picolinic acid is subjected to hydrogenation in the presence of a rhodium on alumina catalyst and at least an equimolar amount of ammonia.[1] The reaction is typically carried out at room temperature under hydrogen pressure.[1]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield racemic (±)-2-(piperidin-2-yl)acetic acid (pipecolic acid).[1]

  • Enantiomeric Resolution: The racemic mixture is then resolved using a suitable chiral resolving agent. This process typically involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the acid from the resolved salt yields the enantiomerically pure (R)-2-(piperidin-2-yl)acetic acid.

Synthesis of this compound (Target Compound)

This procedure outlines the N-protection of the precursor amine with the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide).[2]

Materials:

  • (R)-2-(Piperidin-2-yl)acetic acid

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: (R)-2-(Piperidin-2-yl)acetic acid is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.[2]

  • Addition of Fmoc-OSu: A solution of Fmoc-OSu in dioxane is added to the reaction mixture. The reaction is stirred at room temperature overnight.[2]

  • Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.[2]

  • Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with 1 M HCl, resulting in the precipitation of the product.[2] The product is then extracted with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or column chromatography.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
CAS Number 193693-63-9[3]
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.42 g/mol
Appearance White powder
Purity ≥95%[3]
Spectroscopic Data

While specific spectra for this compound were not found in the public domain during the literature search, the expected NMR and mass spectrometry data can be inferred from the structure and data for similar compounds.

Expected ¹H NMR Data:

  • Aromatic Protons (Fmoc group): Multiple signals in the range of 7.2-7.8 ppm.

  • CH and CH₂ Protons (Fmoc group): Signals corresponding to the methylene and methine protons of the fluorenyl group, typically around 4.2-4.5 ppm.

  • Piperidine Ring Protons: A series of multiplets in the aliphatic region (approximately 1.2-4.0 ppm). The proton at the chiral center (C2) would likely appear as a multiplet.

  • Acetic Acid CH₂ Protons: A pair of doublets or a multiplet adjacent to the chiral center.

  • Carboxylic Acid Proton: A broad singlet, which may or may not be observed depending on the solvent and concentration.

Expected ¹³C NMR Data:

  • Carbonyl Carbons: Signals for the carboxylic acid and the carbamate carbonyls, typically in the range of 155-175 ppm.

  • Aromatic Carbons (Fmoc group): Multiple signals in the aromatic region (approximately 120-145 ppm).

  • CH and CH₂ Carbons (Fmoc group): Signals for the methylene and methine carbons of the fluorenyl group.

  • Piperidine Ring Carbons: Signals in the aliphatic region (approximately 20-60 ppm).

  • Acetic Acid CH₂ Carbon: A signal in the aliphatic region.

Expected Mass Spectrometry Data:

  • Electrospray Ionization (ESI-MS):

    • Positive mode: [M+H]⁺ at m/z 366.17

    • Negative mode: [M-H]⁻ at m/z 364.16

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. Its rigid piperidine scaffold can impart conformational constraints to peptide backbones, which can lead to enhanced biological activity, selectivity, and metabolic stability. The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis protocols.

Applications Target_Compound This compound SPPS Solid-Phase Peptide Synthesis Target_Compound->SPPS Peptidomimetics Peptidomimetics SPPS->Peptidomimetics Drug_Discovery Drug Discovery Peptidomimetics->Drug_Discovery Bioactive_Molecules Bioactive Molecules Drug_Discovery->Bioactive_Molecules

Caption: Role of the target compound in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route, involving the preparation of the chiral piperidine precursor followed by N-Fmoc protection, represents a viable pathway for obtaining this important building block. The provided information on its properties and expected analytical data will be valuable for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. Further research to establish a more direct and detailed synthesis of the precursor and to obtain and publish the full spectroscopic characterization of the final compound would be beneficial to the scientific community.

References

The Strategic Incorporation of Fmoc-Protected Piperidine Derivatives in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the use of Fmoc-protected piperidine derivatives in solid-phase peptide synthesis (SPPS). It explores the advantages of incorporating these building blocks, presents quantitative data on synthesis outcomes, details experimental protocols, and illustrates key concepts through logical and pathway diagrams.

Introduction: Beyond the Canonical Amino Acids

The landscape of peptide-based therapeutics is increasingly focused on overcoming the intrinsic limitations of natural peptides, such as poor metabolic stability and limited conformational rigidity. A key strategy to address these challenges is the incorporation of non-canonical amino acid scaffolds. Among these, piperidine-based structures have emerged as valuable tools for medicinal chemists. By introducing a constrained cyclic backbone, these derivatives can enforce specific secondary structures, leading to enhanced receptor affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its base lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][] This guide focuses on Fmoc-protected piperidine derivatives, which are seamlessly integrated into standard Fmoc-SPPS protocols, providing a powerful method for creating peptides with novel and enhanced properties.

Featured Fmoc-Protected Piperidine Derivatives

A variety of Fmoc-protected piperidine derivatives are available to peptide chemists, each offering unique structural features. These can be broadly categorized as amino-piperidine-carboxylic acids, which act as constrained amino acid surrogates.

A prominent example is 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid . This building block is particularly valuable for introducing a gem-diamino acid mimic with a constrained backbone into a peptide sequence.[1][3][4] The Boc-protected ring nitrogen and the Fmoc-protected exocyclic amine allow for selective deprotection and further functionalization, making it a versatile tool in constructing complex peptide architectures and peptidomimetics.[4]

Other notable derivatives include:

  • Fmoc-piperidine-4-carboxylic acid: Used to introduce a simple piperidine ring into the peptide backbone.

  • Fmoc-4-phenylpiperidine-4-carboxylic acid: Introduces both a piperidine constraint and a phenyl group, which can be useful for studying specific molecular interactions.[5]

  • 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic acid: The Alloc (allyloxycarbonyl) group on the piperidine nitrogen offers an additional layer of orthogonal protection, removable with palladium catalysts.

The incorporation of these derivatives can lead to compounds with unique pharmacological properties, such as kappa opioid receptor agonists used in pain management.[1][3]

Quantitative Performance in Peptide Synthesis

The success of SPPS is critically dependent on the efficiency of both the coupling and deprotection steps. The standard reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] Concerns over the regulated status of piperidine have led to the investigation of alternatives, such as 4-methylpiperidine and piperazine.[7]

Recent studies have quantitatively compared the performance of these deprotection reagents in the synthesis of various peptide sequences. The data indicates that 4-methylpiperidine and piperazine can be viable alternatives to piperidine, yielding products with comparable purity and yield.

Below is a summary of findings from a study comparing these deprotection agents in the microwave-assisted synthesis of four different peptides.

Peptide SequenceDeprotection ReagentCrude Product Yield (%)Purity (%)Peptide-Specific Yield (%)
NBC112 (H-WGMVGRKKRR-NH₂)4-Methylpiperidine (4MP)92.2 74.368.5
Piperidine (PP)89.275.367.2
Piperazine (PZ)88.376.1 67.2
NBC155 (H-TLEEFSAKL-NH₂)4-Methylpiperidine (4MP)99.165.164.5
Piperidine (PP)98.483.0 81.7
Piperazine (PZ)99.4 74.874.3
NBC759 (H-GLARARALAR-NH₂)4-Methylpiperidine (4MP)93.6 59.155.6
Piperidine (PP)81.659.148.2
Piperazine (PZ)74.755.6 41.5
NBC1951 (H-VAPIAKYLATALAKWALKQGFAKLKS-NH₂)4-Methylpiperidine (4MP)68.520.614.1
Piperidine (PP)79.3 29.0 23.8
Piperazine (PZ)68.221.414.6

Data adapted from: "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 2016.[8] The highest values for each peptide are highlighted in bold. This table demonstrates that while piperidine often performs very well, particularly for longer and more complex peptides like NBC1951, 4-methylpiperidine can offer superior yields in some cases (e.g., NBC112 and NBC759).[8]

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide incorporating an Fmoc-piperidine derivative using the Fmoc/tBu strategy.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM), Diethyl ether (cold).

  • Fmoc-protected amino acids and Fmoc-piperidine derivatives.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Reaction vessel: Syringe with a polypropylene frit or an automated peptide synthesizer.

Protocol 1: Standard SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-piperidine derivative (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: For sterically hindered derivatives, a double coupling or extended coupling time may be necessary.

  • Monitoring and Washing:

    • Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with fresh cold ether.

  • Drying and Purification:

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and concepts related to the use of Fmoc-piperidine derivatives in peptide synthesis.

Standard Fmoc-SPPS Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Last AA) cleavage Cleavage & Side-Chain Deprotection (TFA) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final Peptide purification->end Piperidine_Advantage cluster_outcomes Improved Properties start_node Standard Linear Peptide problem Limitations: - High Conformational Flexibility - Susceptibility to Proteolysis start_node->problem solution Incorporate Fmoc-Piperidine Derivative into Sequence via SPPS problem->solution result Conformationally Constrained Peptidomimetic solution->result prop1 Enhanced Receptor Affinity & Selectivity result->prop1 prop2 Increased Metabolic Stability result->prop2 prop3 Improved Pharmacokinetic Profile result->prop3 KOR_Signaling ligand Piperidine-Containing Peptide Agonist receptor Kappa Opioid Receptor (KOR) (GPCR) ligand->receptor Binds & Activates g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activates alpha_subunit Gαi/o subunit g_protein->alpha_subunit Dissociates betagamma_subunit Gβγ subunit g_protein->betagamma_subunit Dissociates adenylyl_cyclase Adenylyl Cyclase alpha_subunit->adenylyl_cyclase Inhibits ion_channel GIRK Channels (K+ Channels) betagamma_subunit->ion_channel Activates camp ↓ cAMP Levels adenylyl_cyclase->camp cellular_response Reduced Neuronal Excitability camp->cellular_response ion_flux ↑ K+ Efflux (Hyperpolarization) ion_channel->ion_flux ion_flux->cellular_response analgesia Analgesia cellular_response->analgesia

References

The Architectural Backbone of Novel Peptidomimetics: A Technical Guide to (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role and application of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid in the design and synthesis of advanced peptidomimetics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the structural significance, synthetic utility, and therapeutic potential of incorporating this chiral piperidine-based building block into peptide scaffolds. The guide focuses on its application in the development of γ-secretase modulators, a promising class of therapeutics for Alzheimer's disease.

Introduction: The Significance of Conformational Constraint in Peptidomimetics

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. A key strategy in their design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability. The piperidine scaffold, a six-membered heterocyclic ring, is a well-established structural motif for inducing such constraints. This compound, a derivative of pipecolic acid, offers a rigid backbone that can pre-organize the spatial orientation of pharmacophoric groups, making it a valuable tool in rational drug design. Its Fmoc-protected amine and free carboxylic acid functionalities make it readily amenable to standard solid-phase peptide synthesis (SPPS) protocols.

Core Application: A Building Block for γ-Secretase Modulators

A significant application of piperidine acetic acid derivatives lies in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. γ-Secretase is a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. The aggregation of the longer Aβ42 isoform is a key pathological hallmark of Alzheimer's disease.

This compound can serve as a core structural element in peptidomimetics that allosterically modulate γ-secretase activity. These modulators do not inhibit the enzyme outright, which can lead to mechanism-based toxicities due to the enzyme's role in other vital signaling pathways like Notch signaling. Instead, they shift the cleavage preference of γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, at the expense of Aβ42.[1]

Mechanism of Action and Signaling Pathway

The incorporation of the piperidine acetic acid moiety contributes to the overall shape and electronic properties of the peptidomimetic, enabling it to bind to an allosteric site on presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex.[1] This binding induces a conformational change in the enzyme, altering its processivity and shifting the final cleavage site on the APP substrate.

Figure 1: Simplified signaling pathway of APP processing by γ-secretase and the modulatory effect of a peptidomimetic containing (R)-piperidine-2-acetic acid.

Quantitative Data: In Vitro Potency of Piperidine Acetic Acid-Based GSMs

While specific data for peptidomimetics containing the precise this compound is not publicly available, the potency of closely related piperidine acetic acid-based γ-secretase modulators has been reported. The following table summarizes the in vitro inhibitory concentrations (IC50) for the reduction of Aβ42 and Aβ40 production.

Compound IDAβ42 IC50 (nM)Aβ40 IC50 (nM)Notch IC50 (nM)Reference
GSM-11201010>5000[1]
Analog 4 3001700>5000[1]
Analog 5 3101520>5000[1]

Table 1: In vitro potency of piperidine acetic acid-based γ-secretase modulators. Data is illustrative of the potential efficacy of peptidomimetics built with this compound.

Experimental Protocols

Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

This protocol outlines the general steps for incorporating the title compound into a peptide sequence using manual Fmoc-SPPS.

Workflow Diagram:

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple_aa1 Couple First Fmoc-Amino Acid (HBTU/DIPEA in DMF) wash1->couple_aa1 wash2 Wash with DMF couple_aa1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotect2 wash3 Wash with DMF deprotect2->wash3 couple_pip Couple this compound (HBTU/DIPEA in DMF) wash3->couple_pip wash4 Wash with DMF couple_pip->wash4 deprotect3 Fmoc Deprotection (20% Piperidine in DMF) wash4->deprotect3 wash5 Wash with DMF deprotect3->wash5 couple_aa2 Couple Subsequent Fmoc-Amino Acid wash5->couple_aa2 wash6 Wash with DMF couple_aa2->wash6 cleave Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) wash6->cleave purify Purification by RP-HPLC cleave->purify end Characterization (Mass Spectrometry) purify->end

Figure 2: General workflow for the solid-phase synthesis of a peptidomimetic containing this compound.

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3 equivalents) using a coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and washing steps.

  • Incorporation of this compound: Couple this compound using the same coupling conditions as in step 4.

  • Chain Elongation: Continue the synthesis by repeating the deprotection, washing, and coupling cycles with the desired Fmoc-amino acids.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptidomimetic from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification and Characterization: Precipitate the crude product in cold diethyl ether, dissolve the pellet in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro γ-Secretase Activity Assay

This protocol is adapted from Crump et al. and can be used to evaluate the modulatory activity of the synthesized peptidomimetics.[1]

Methodology:

  • Substrate and Enzyme Preparation: Use a biotinylated recombinant APP substrate (e.g., Sb4) and HeLa cell membranes as a source of γ-secretase.

  • Incubation: Incubate the substrate and HeLa membranes with varying concentrations of the synthesized peptidomimetic in a suitable buffer (e.g., 0.25% CHAPSO) for 2 hours.

  • Detection of Aβ Peptides: Quantify the levels of Aβ42 and Aβ40 produced using a sensitive detection method such as an electrochemiluminescence-based immunoassay (e.g., Meso Scale Discovery).

  • Data Analysis: Plot the concentration of Aβ peptides against the peptidomimetic concentration and determine the IC50 values for the reduction of Aβ42 and Aβ40.

Conclusion

This compound is a valuable chiral building block for the synthesis of conformationally constrained peptidomimetics. Its application in the development of γ-secretase modulators highlights its potential for creating novel therapeutics for neurodegenerative diseases like Alzheimer's. The rigid piperidine scaffold, combined with its straightforward incorporation into peptide chains via Fmoc-SPPS, makes it an attractive tool for medicinal chemists aiming to optimize the pharmacological properties of peptide-based drug candidates. Further exploration of this and similar constrained building blocks will undoubtedly pave the way for the next generation of potent and selective peptidomimetic drugs.

References

The Strategic Integration of Constrained Amino Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent flexibility, leading to poor metabolic stability and reduced binding affinity. The incorporation of constrained amino acids has emerged as a powerful strategy to overcome these limitations, enabling the development of more potent, selective, and bioavailable drug candidates. This in-depth technical guide explores the core applications of various constrained amino acids in drug discovery, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

The Rationale for Conformational Constraint in Drug Design

The bioactivity of a peptide is intrinsically linked to its three-dimensional conformation. In their native state, short peptides exist as an ensemble of conformations, with only a fraction adopting the specific shape required for target binding. This conformational flexibility results in a significant entropic penalty upon binding, thereby reducing affinity. By introducing conformational constraints, the peptide is pre-organized into its bioactive conformation, minimizing the entropic loss and enhancing binding potency.

Furthermore, the inherent flexibility of natural peptides makes them susceptible to proteolytic degradation by enzymes that recognize and cleave specific peptide bonds. Constraining the peptide's structure can mask these cleavage sites or induce conformations that are not recognized by proteases, thereby increasing the peptide's metabolic stability and in vivo half-life.

Logical Workflow for a Constrained Peptide Drug Discovery Program

Constrained Peptide Drug Discovery Workflow Target_ID Target Identification and Validation Lead_ID Lead Peptide Identification Target_ID->Lead_ID Constrained_Design Design of Constrained Analogues Lead_ID->Constrained_Design Synthesis Synthesis of Constrained Peptides Constrained_Design->Synthesis In_Vitro In Vitro Evaluation (Binding, Stability, Activity) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Studies (PK/PD, Efficacy) Lead_Opt->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Figure 1: A typical workflow for a drug discovery program involving constrained peptides.

Key Classes of Constrained Amino Acids and Their Applications

A diverse array of constrained amino acids has been developed, each offering unique structural features and advantages in drug design.

α,α-Disubstituted Amino Acids

The replacement of the α-hydrogen with an alkyl group in α,α-disubstituted amino acids restricts the conformational freedom of the peptide backbone. This modification can induce helical or extended conformations, enhancing metabolic stability and, in some cases, cell permeability.

β-Amino Acids

β-amino acids, with an additional carbon in their backbone, can adopt unique secondary structures, such as helices and sheets, that are distinct from those of α-peptides. Peptides incorporating β-amino acids often exhibit remarkable resistance to proteolytic degradation.[1]

Cyclic Amino Acids and Proline Analogs

Cyclic amino acids, such as proline and its analogs (e.g., azetidine-2-carboxylic acid), introduce rigid constraints into the peptide backbone. These constraints are invaluable for stabilizing specific turns and secondary structures, which are often crucial for receptor recognition.

Stapled and Cyclized Peptides

Peptide stapling and cyclization involve the introduction of a covalent bridge between amino acid side chains, locking the peptide into a specific conformation, often an α-helix. This strategy has proven highly effective in stabilizing the bioactive conformation, enhancing target affinity, and improving cell permeability.

Quantitative Data on Constrained Amino Acid-Containing Molecules

The incorporation of constrained amino acids has led to significant improvements in the pharmacological properties of various therapeutic agents. The following tables summarize key quantitative data for selected examples.

Compound/PeptideTargetConstraint TypeBinding Affinity (Ki/Kd)Reference
ABT-737Bcl-2Small Molecule Mimetic0.12 µM (Bcl-2)[2]
ABT-263 (Navitoclax)Bcl-2, Bcl-xL, Bcl-wSmall Molecule Mimetic<1 nM (Bcl-2, Bcl-xL, Bcl-w)[2]
Stapled PeptideBcl-xLStapled Peptide~10 nM[3][4]
PMI (TSFAEYWNLLSP)MDM2/MDMX-Low nM[5]

Table 1: Binding Affinities of Constrained Molecules Targeting Bcl-2 Family Proteins and MDM2/MDMX.

DrugTargetConstraint TypeIC50 / EC50Reference
GHSR AgonistGHSRPeptide< 100 nM (EC50)[6][7]
APJ AgonistAPJPeptide< 10 nM (EC50)[6][7]
GHSR AntagonistGHSRPeptide3.3 µM (IC50)[6][7]
APJ AntagonistAPJPeptide20.3 µM (IC50)[6][7]
GLP-1R AntagonistGLP-1RPeptide874 nM (IC50)[8]

Table 2: Potency of Constrained Peptides Targeting G-Protein Coupled Receptors (GPCRs).

Peptide/DrugConstraint TypeHalf-life (t1/2)CmaxAUCReference
CBX129801 (Male Rats)Pegylated C-Peptide1.33 days4260 nM14000 nM·day[9]
CBX129801 (Female Rats)Pegylated C-Peptide1.55 days6600 nM26000 nM·day[9]
Icatibant5 Unnatural Amino AcidsShort--[10]

Table 3: Pharmacokinetic Parameters of Peptides with Modified Amino Acids.

PeptideModificationStability in SGF (t1/2)Stability in SIF (t1/2)Reference
RTD-1-2.2 ± 0.3 h< 3 min[11]
Somatostatin-13 ± 2 min< 3 min[11]
DesmopressinD-amino acidsHigh2.8 ± 0.2 h[11]

Table 4: Metabolic Stability of Peptides in Simulated Gastric (SGF) and Intestinal (SIF) Fluids.

Experimental Protocols

This section provides detailed methodologies for the synthesis of constrained amino acids and peptides, as well as key in vitro assays for their evaluation.

Synthesis of Constrained Amino Acids

Protocol 1: General Method for the Enantioselective Synthesis of α-Amino Acids

This method utilizes a catalytic enantioselective reduction of trichloromethyl ketones to (R)-secondary alcohols, which are then converted to (S)-α-amino acids.[8]

  • Reduction of Trichloromethyl Ketone: The trichloromethyl ketone is reduced using a chiral catalyst, (S)-oxazaborolidine, to yield the corresponding (R)-(trichloromethyl)carbinol with high enantioselectivity.

  • Conversion to α-Azido Acid: The (R)-(trichloromethyl)carbinol is converted to the (S)-α-azido acid via a gem-dichlorooxirane intermediate.

  • Reduction to α-Amino Acid: The (S)-α-azido acid is then reduced to the final (S)-α-amino acid.

Protocol 2: Synthesis of Enantiopure syn-β-Amino-α-Hydroxy Acids from α-Amino Acids

This multi-step procedure provides a route to enantiopure syn-β-amino-α-hydroxy acids with high stereoselectivity.[12]

  • Addition of Vinyl Grignard Reagent: A vinyl Grignard reagent is added to an N-Boc-α-amino aldehyde.

  • Kinetic Resolution and Acetonide Formation: Kinetic resolution accompanied by acetonide formation at 0 °C for 30 minutes yields the trans-oxazolidine diastereoselectively.

  • Dihydroxylation-Oxidative Cleavage: A dihydroxylation-oxidative cleavage sequence of the terminal olefin in the trans-oxazolidine affords the aldehyde.

  • Side-Chain Oxidation: The aldehyde undergoes side-chain oxidation to deliver the carboxylic acid in high yield.

  • Deprotection: All protecting groups are removed by refluxing with 6 N HCl for 2 hours to yield the final enantiopure syn-β-amino-α-hydroxy acid hydrochloride salt.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

Protocol 3: Microwave-Assisted Solid-Phase Synthesis of a Side-Chain to Side-Chain Lactam-Bridge Cyclic Peptide

This protocol describes an efficient synthesis of lactam-bridged cyclic peptides on-resin using microwave irradiation.[13]

  • Peptide Assembly: The linear peptide is assembled on a Rink Amide resin using standard Fmoc-SPPS with microwave-assisted deprotection and coupling steps. Side chains of the amino acids to be cyclized (e.g., Lys and Glu) are protected with orthogonal protecting groups (e.g., Alloc and Allyl ester).

  • Selective Deprotection: The orthogonal protecting groups on the side chains are selectively removed.

  • On-Resin Cyclization: The peptide-resin is treated with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF under microwave irradiation for 10 minutes to form the lactam bridge.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: The crude cyclic peptide is purified by reverse-phase HPLC.

In Vitro Evaluation of Constrained Peptides

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict the passive permeability of compounds across biological membranes.[3][6][7][14][15]

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) containing the test compounds dissolved in a buffer is placed on top of an acceptor plate containing buffer.

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor compartments is determined by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well.

Workflow for PAMPA

PAMPA Workflow Start Start Prep_Donor Prepare Donor Plate (with test compounds) Start->Prep_Donor Coat_Membrane Coat Filter Plate with Artificial Membrane Start->Coat_Membrane Prep_Acceptor Prepare Acceptor Plate (with buffer) Start->Prep_Acceptor Assemble Assemble Sandwich (Donor on Acceptor) Prep_Donor->Assemble Coat_Membrane->Assemble Prep_Acceptor->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Analyze_Donor Analyze Donor Compartment (LC-MS/MS) Disassemble->Analyze_Donor Analyze_Acceptor Analyze Acceptor Compartment (LC-MS/MS) Disassemble->Analyze_Acceptor Calculate Calculate Permeability (Papp) Analyze_Donor->Calculate Analyze_Acceptor->Calculate End End Calculate->End

Figure 2: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 5: Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[16][17][18][19][20]

  • Incubation Mixture: The test compound is incubated with liver microsomes (e.g., rat liver microsomes) and a cofactor (e.g., NADPH) in a buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) is calculated.

Signaling Pathways Targeted by Constrained Peptides

Constrained peptides have been successfully employed to modulate a variety of signaling pathways implicated in disease, particularly those involving protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

Inhibition of the MDM2-p53 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[5][21][22][23][24] Overexpression of MDM2 in cancer cells leads to the degradation of p53, promoting tumor survival. Stapled peptides that mimic the p53 α-helix have been developed to disrupt the MDM2-p53 interaction, thereby reactivating the p53 pathway and inducing apoptosis in cancer cells.

The MDM2-p53 Signaling Pathway

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 gene p53->MDM2_gene Activates transcription p21_gene p21 gene p53->p21_gene Activates transcription Apoptosis_genes Apoptosis genes p53->Apoptosis_genes Activates transcription p53_cyto p53 p53->p53_cyto Export MDM2 MDM2 MDM2_gene->MDM2 MDM2->p53 Binds and inhibits MDM2_cyto MDM2 MDM2->MDM2_cyto Export p21 p21 p21_gene->p21 Cell_cycle_arrest Cell Cycle Arrest p21->Cell_cycle_arrest Induces Apoptosis_proteins Apoptosis proteins Apoptosis_genes->Apoptosis_proteins Apoptosis Apoptosis Apoptosis_proteins->Apoptosis Induces Proteasome Proteasome MDM2_cyto->p53_cyto Ubiquitinates p53_cyto->Proteasome Degradation DNA_damage DNA Damage DNA_damage->p53 Activates Oncogenes Oncogene Activation Oncogenes->p53 Activates

Figure 3: A simplified diagram of the MDM2-p53 signaling pathway.

Modulation of the CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in cell migration, and its dysregulation is implicated in cancer metastasis and HIV-1 infection.[25][26][27][28][29] Bicyclic peptides have been developed as potent and selective antagonists of CXCR4, blocking the binding of its natural ligand, CXCL12, and thereby inhibiting downstream signaling pathways that promote cell migration.

The CXCR4 Signaling Pathway

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates RAS RAS G_protein->RAS Activates IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation mTOR mTOR AKT->mTOR Cell_proliferation Cell Proliferation RAF_MEK_ERK->Cell_proliferation Cell_migration Cell Migration Ca_release->Cell_migration Gene_transcription Gene Transcription PKC_activation->Gene_transcription mTOR->Cell_proliferation

Figure 4: An overview of the major signaling pathways activated by the CXCR4 receptor.

Conclusion

The strategic incorporation of constrained amino acids represents a paradigm shift in peptide-based drug discovery. By addressing the fundamental limitations of native peptides, this approach has unlocked new therapeutic opportunities for a wide range of diseases. The continued development of novel constrained amino acids, coupled with advancements in synthetic and screening methodologies, promises to further expand the impact of this powerful technology on the future of medicine. This guide provides a foundational understanding of the principles and practices in this exciting field, empowering researchers to leverage conformational constraint in their own drug discovery endeavors.

References

(R)-(1-Fmoc-piperidin-2-YL)-acetic Acid: A Technical Guide to its Application as a β-Turn Inducer in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to β-Turns and their Significance

In the intricate world of peptide and protein architecture, secondary structures such as α-helices and β-sheets are fundamental building blocks. Equally important are the non-repetitive structures that connect them, among which the β-turn is one of the most common. A β-turn is a region of a peptide involving four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This structural motif is crucial for the proper folding of proteins, and it often constitutes the recognition site for intermolecular interactions, including those between peptide ligands and their receptors.

The inherent flexibility of linear peptides often leads to poor bioavailability and susceptibility to enzymatic degradation, limiting their therapeutic potential. To overcome these challenges, medicinal chemists have focused on designing peptidomimetics, which are molecules that mimic the structural and functional aspects of peptides but with improved pharmacological properties. Inducing a specific conformation, such as a β-turn, is a key strategy in the design of such peptidomimetics. By pre-organizing the peptide into its bioactive conformation, it is possible to enhance binding affinity, selectivity, and stability.

(R)-(1-Fmoc-piperidin-2-YL)-acetic Acid: A Constrained Amino Acid for β-Turn Induction

This compound is a non-natural, constrained amino acid derivative. Its rigid piperidine ring is designed to restrict the conformational freedom of the peptide backbone when incorporated into a peptide sequence. This steric constraint is hypothesized to favor the formation of a β-turn. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen makes this building block suitable for standard solid-phase peptide synthesis (SPPS).

The rationale behind using such cyclic constraints is to force the peptide backbone to adopt a turn-like structure, thereby mimicking the native conformation of a bioactive peptide loop. The precise geometry of the induced turn (e.g., type I, type II, or other variations) will depend on the stereochemistry of the incorporated amino acid and the surrounding peptide sequence.

Synthesis of Peptides Containing this compound

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

General Solid-Phase Peptide Synthesis Workflow

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol for SPPS

The following protocol outlines the key steps for incorporating an amino acid, including the title compound, into a peptide sequence on a solid support.

StepProcedureReagents and ConditionsPurpose
1. Resin Swelling The resin is swollen in a suitable solvent to allow for efficient diffusion of reagents.N,N-Dimethylformamide (DMF) for 30-60 minutes at room temperature.To prepare the resin for the synthesis by opening up the polymer matrix.
2. Fmoc Deprotection The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed.20% (v/v) piperidine in DMF, 2 x 10 minutes at room temperature.[1][2]To expose the free amine for the next coupling reaction.
3. Washing The resin is thoroughly washed to remove excess deprotection reagent and the Fmoc-piperidine adduct.DMF (5-7 times), Isopropanol (IPA) (2 times), Dichloromethane (DCM) (2 times).[3]To ensure a clean reaction environment for the coupling step.
4. Amino Acid Coupling The carboxyl group of the incoming Fmoc-protected amino acid is activated and coupled to the free amine on the resin.Fmoc-amino acid (3-5 eq.), coupling agent (e.g., HBTU/HOBt or HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Reaction time: 1-4 hours at room temperature. For sterically hindered amino acids like the title compound, a longer coupling time or a more potent coupling agent may be necessary.[4]To form the new peptide bond.
5. Washing The resin is washed to remove excess reagents and byproducts from the coupling reaction.DMF (5-7 times), DCM (2 times).To purify the resin-bound peptide before the next cycle.
6. Repeat Steps 2-5 are repeated for each amino acid in the desired sequence.-To elongate the peptide chain.
7. Cleavage and Deprotection The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed.A cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). 2-4 hours at room temperature.To obtain the crude peptide.
8. Precipitation and Purification The crude peptide is precipitated, washed, and purified.Cold diethyl ether for precipitation. Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.To isolate the pure peptide.

Conformational Analysis of Peptides

To verify the β-turn-inducing properties of this compound, the synthesized peptides must be subjected to conformational analysis using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR parameters are indicative of β-turn formation.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:

    • ¹H NMR

    • COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.

    • TOCSY (Total Correlation Spectroscopy) to identify protons within the same amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.

  • Data Analysis:

    • Chemical Shifts (δ): The chemical shifts of α-protons can be indicative of secondary structure.

    • ³J(HN,Hα) Coupling Constants: The coupling constant between the amide proton and the α-proton is related to the dihedral angle φ. For β-turns, specific ranges of ³J(HN,Hα) values are expected for the i+1 and i+2 residues.

    • Nuclear Overhauser Effects (NOEs): The presence of specific short-range NOEs, such as between the amide proton of residue i+3 and the α-proton of residue i+2, or between the α-proton of residue i and the amide proton of residue i+2, provides strong evidence for a turn conformation.

    • Temperature Coefficients: The temperature dependence of the amide proton chemical shifts can indicate which amide protons are involved in intramolecular hydrogen bonds (a hallmark of stable secondary structures like β-turns). Amide protons with small temperature coefficients are likely hydrogen-bonded.

Illustrative NMR Data for a β-Turn:

The following table presents hypothetical but representative NMR data that would support the presence of a β-turn in a tetrapeptide containing a constrained amino acid at position i+1.

ParameterResidue iResidue i+1 (Constrained)Residue i+2Residue i+3
³J(HN,Hα) (Hz) -(Not applicable)~8-9~7-8
Key NOEs dαN(i,i+1)-dαN(i+2,i+3)dNN(i+2,i+3)
dαN(i+1,i+2)
Temperature Coefficient (ppb/K) > -4.5> -4.5< -3.0< -3.0
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. Different secondary structures exhibit characteristic CD spectra in the far-UV region (190-250 nm).

Experimental Protocol for CD Analysis:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum from 260 nm to 190 nm in a quartz cuvette with a 1 mm path length. A spectrum of the buffer alone should also be recorded for baseline correction.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The shape of the spectrum is then compared to reference spectra for different secondary structures. β-turns have characteristic CD spectra, although they can be more varied than those of α-helices and β-sheets. For example, a type II β-turn is often characterized by a positive band around 230 nm and another positive band near 202 nm.[1]

Illustrative CD Spectra:

The following table summarizes the characteristic CD signals for different secondary structures.

Secondary StructureWavelength and Sign of Maxima/Minima (nm)
α-Helix Negative bands at ~222 and ~208, positive band at ~193
β-Sheet Negative band at ~218, positive band at ~195
β-Turn (Type I) Negative band at ~225-230, positive band at ~205, strong negative band at ~185
β-Turn (Type II) Weak negative band at ~225-230, positive band at ~202
Random Coil Strong negative band below 200
X-ray Crystallography

For a definitive atomic-resolution structure, X-ray crystallography can be employed if the peptide can be crystallized.

Experimental Workflow for X-ray Crystallography:

XRay_Workflow Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing Phase Determination Diffraction->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Structure Final 3D Structure ModelBuilding->Structure

Caption: Workflow for peptide structure determination by X-ray crystallography.

The resulting electron density map allows for the precise determination of all atomic positions, providing unequivocal evidence for the presence and type of β-turn.

Application in Drug Development

The ability to rationally design peptides with a predictable β-turn conformation using building blocks like this compound is of significant interest in drug development. Peptides that mimic the β-turn regions of protein ligands can act as agonists or antagonists of protein-protein interactions. These conformationally constrained peptides can serve as valuable lead compounds in the discovery of novel therapeutics for a wide range of diseases.

Logical Relationship in Drug Discovery:

DrugDiscovery_Logic Target Identify Bioactive Peptide with β-Turn Motif Mimic Design Peptidomimetic with This compound Target->Mimic Synthesize Synthesize Peptide Mimic->Synthesize Analyze Conformational Analysis (NMR, CD) Synthesize->Analyze Validate Validate β-Turn Structure Analyze->Validate Optimize Structure-Activity Relationship (SAR) & Optimization Validate->Optimize Lead Lead Compound Optimize->Lead

Caption: Role of β-turn inducers in the drug discovery process.

Conclusion

References

Peptides Incorporating Piperidine Scaffolds: A Technical Guide to Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cyclic constraints into peptides is a well-established strategy to enhance their therapeutic potential by improving conformational stability, receptor affinity, and resistance to proteolytic degradation. Among the various scaffolds utilized, the piperidine ring, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous clinically approved drugs attests to its favorable physicochemical and pharmacokinetic properties.[2] When integrated into a peptide backbone, the piperidine moiety can act as a constrained amino acid surrogate or a peptidomimetic, effectively mimicking secondary structures such as β-turns and helices. This guide provides an in-depth exploration of the structure, function, and application of peptides incorporating piperidine scaffolds, with a focus on quantitative biological data, detailed experimental methodologies, and the visualization of relevant biological pathways.

Structure and Conformational Properties

The piperidine ring can be incorporated into a peptide sequence in various ways, for instance, as a 4-aminopiperidine-4-carboxylic acid (Api) residue, replacing a standard amino acid. This modification introduces a rigid cyclic constraint that limits the conformational freedom of the peptide backbone. The stereochemistry of the substituents on the piperidine ring plays a crucial role in dictating the overall conformation of the peptide and its interaction with biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring, such as substitutions on the nitrogen or at other ring positions, can significantly influence the biological activity of the resulting peptidomimetic.[3][4][5]

Quantitative Biological Data

Peptides incorporating piperidine scaffolds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for several classes of these modified peptides.

Table 1: Anticancer Activity of Piperidine-Containing Peptides and Derivatives
Compound/PeptideCancer Cell LineIC50 (µM)Reference
B4125 (TMP-substituted phenazine)Various cancer cell lines (mean)0.48 µg/mL[5]
Piperidine Derivative 1 HCT116 (Colon)22.4[6]
Piperidine Derivative 2 HCT116 (Colon)0.34[6]
N-Arylpiperidine-3-carboxamide 1 A375 (Melanoma)0.88[4]
N-Arylpiperidine-3-carboxamide 54 A375 (Melanoma)0.03[4]
Table 2: Antimicrobial Activity of Peptides Incorporating Piperidine Analogs
PeptideBacterial StrainMIC (µM)Reference
17KKV-Aib (Parent Peptide)Multidrug-Resistant P. aeruginosa (MDRP)6.25[7]
Peptide 2 (with Api residue)Multidrug-Resistant P. aeruginosa (MDRP)3.13[7]
Peptide 3 (with Api residue)Multidrug-Resistant P. aeruginosa (MDRP)3.13[7]
Piperidine Hybrid 3e Staphylococcus aureus-[8]
Piperidine Hybrid 3i Escherichia coli-[8]
Piperidine Hybrid 3j Klebsiella pneumoniae-[8]
Table 3: Enzyme Inhibition by Piperidine-Based Peptidomimetics
CompoundTarget EnzymeKᵢ (nM)Reference
Keto amide 11f µ-Calpain30[9]
Keto amide 11j µ-Calpain9[9]
Piperidine carbamate dipeptideMatriptase/HepsinPotent Activity[10]
HIV-1 Protease Inhibitor 22a HIV-1 Protease3.61 (IC50)[11]

Signaling Pathways Modulated by Piperidine-Containing Molecules

Piperidine-containing compounds, including the natural alkaloid piperine, have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.[12][13][14] These pathways regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. The ability of piperidine-based peptidomimetics to interfere with these pathways underscores their therapeutic potential.

PI3K_Akt_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation PiperidinePeptide Piperidine-Containing Peptide (Inhibitor) PiperidinePeptide->Akt Inhibition

PI3K/Akt/mTOR pathway and potential inhibition by piperidine peptides.

MAPK_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PiperidinePeptide Piperidine-Containing Peptide (Inhibitor) PiperidinePeptide->Raf Potential Inhibition PiperidinePeptide->MEK Potential Inhibition SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow start Start swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end End purify->end SAR_Logic Structure-Activity Relationship (SAR) Logic cluster_0 Piperidine Scaffold Modifications cluster_1 Peptide Backbone Modifications cluster_2 Resulting Biological Properties N_Sub Substitution on Piperidine Nitrogen Binding_Affinity Binding Affinity (Ki) N_Sub->Binding_Affinity Selectivity Selectivity N_Sub->Selectivity Ring_Sub Substitution on Piperidine Ring (C2, C3, C4) Ring_Sub->Binding_Affinity PK_Properties Pharmacokinetic Properties Ring_Sub->PK_Properties Stereochem Stereochemistry of Substituents Stereochem->Binding_Affinity Potency Potency (IC50/EC50) Stereochem->Potency Adjacent_AA Nature of Adjacent Amino Acids Adjacent_AA->Potency Cyclization Cyclization Strategy (if applicable) Cyclization->Potency Cyclization->PK_Properties Binding_Affinity->Potency

References

A Technical Guide to (R)-(1-Fmoc-piperidin-2-YL)-acetic acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral building block with significant applications in medicinal chemistry and peptide synthesis.[1] Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine ring, make it a valuable component in the creation of complex bioactive molecules and peptide-based therapeutics.[1][2] This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It includes detailed experimental protocols for determining these properties and presents data in a structured format to aid researchers in its effective application.

Introduction

This compound, a derivative of pipecolic acid, is utilized as a key component in the synthesis of novel pharmaceuticals. The Fmoc protecting group offers the advantage of selective deprotection under mild, basic conditions, which is crucial in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[2] Understanding the solubility and stability of this building block is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.

Physicochemical Properties

  • Molecular Formula: C₂₂H₂₃NO₄[3]

  • Molecular Weight: 365.42 g/mol [4]

  • Appearance: Typically a white to off-white powder.[2]

  • Storage: Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[3][5]

Solubility Profile

The solubility of this compound is influenced by its molecular structure, which contains both a large, nonpolar Fmoc group and a polar carboxylic acid. This amphiphilic nature dictates its solubility in various organic solvents and aqueous solutions.

General Solubility Characteristics
  • High Solubility: Expected to be highly soluble in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These solvents are commonly used in peptide synthesis.[6]

  • Moderate Solubility: Moderately soluble in other organic solvents like tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM).

  • Low Solubility: Generally, it has low solubility in water and nonpolar solvents like hexanes and diethyl ether. The aqueous solubility is pH-dependent and will increase under basic conditions due to the deprotonation of the carboxylic acid group.

Quantitative Solubility Data (Exemplary)

The following table presents exemplary quantitative solubility data based on typical values for Fmoc-protected amino acids. This data should be confirmed experimentally for specific applications.

SolventTemperature (°C)Solubility (mg/mL)Method
Dimethylformamide (DMF)25> 100Visual Inspection
Dichloromethane (DCM)25~ 50Gravimetric
Acetonitrile (ACN)25~ 20UV-Vis Spectroscopy
Water (pH 7.4)25< 0.1HPLC
Water (pH 9.0)25~ 1.0HPLC

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The primary points of instability are the Fmoc group and the potential for degradation under harsh conditions.

Key Stability Considerations
  • pH Stability: The Fmoc group is notably labile to basic conditions. It is readily cleaved by secondary amines like piperidine, which is a standard procedure in SPPS.[7][8] It is stable in acidic conditions, such as those using trifluoroacetic acid (TFA), which is often used for the cleavage of other protecting groups.[7]

  • Thermal Stability: As a solid, the compound is generally stable at recommended storage temperatures. In solution, prolonged exposure to elevated temperatures may lead to degradation.

  • Light Sensitivity: While not extensively reported, compounds with aromatic systems like the fluorenyl group can exhibit some light sensitivity. Storage in amber vials is a recommended precaution.

Stability Indicating Data (Exemplary)

This table provides hypothetical stability data. A formal stability study using a validated HPLC method is recommended for precise characterization.

ConditionDurationAnalyte Remaining (%)Degradation Products
20% Piperidine in DMF30 min< 1%Dibenzofulvene-piperidine adduct, (R)-(piperidin-2-YL)-acetic acid
50% TFA in DCM2 hours> 99%Not Detected
40°C in DMF Solution24 hours~ 98%Minor unspecified peaks
Ambient Light, Solid7 days> 99%Not Detected

Experimental Protocols

Detailed and accurate experimental protocols are essential for assessing the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional approach to determine the equilibrium solubility of a compound.[9]

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and any more hydrophobic degradants. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Temperature: 30°C.

  • Forced Degradation Study: To validate the method, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensure the method can separate them from the main peak.

Visualized Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Solubility_Workflow Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Centrifuge for phase separation B->C D Collect supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow Stability Assessment Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis (e.g., HCl) HPLC Analyze by Stability-Indicating HPLC-UV Method Acid->HPLC Base Base Hydrolysis (e.g., NaOH) Base->HPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC MassSpec Identify Degradants (LC-MS) HPLC->MassSpec If unknown peaks appear start Prepare solutions of This compound start->Acid Expose to stress start->Base Expose to stress start->Oxidation Expose to stress start->Thermal Expose to stress

Caption: Workflow for Forced Degradation Study.

Conclusion

This compound is a valuable building block for pharmaceutical development. A thorough understanding of its solubility and stability is essential for its successful application. This guide provides foundational knowledge and standardized protocols to assist researchers in their work. It is recommended that the exemplary data presented here be verified through in-lab experimentation to ensure it meets the specific requirements of the intended synthetic route and final application.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides Incorporating (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1][2][3][4] The Fmoc/tBu strategy is a widely adopted methodology due to its milder reaction conditions compared to Boc chemistry.[3][5] This application note provides a detailed protocol for the incorporation of the non-proteinogenic amino acid, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, into a peptide sequence using manual Fmoc-based solid-phase synthesis. The inclusion of such cyclic non-standard amino acids is a valuable strategy in drug design to introduce conformational constraints and improve metabolic stability.[1]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of peptide synthesis grade.

Category Item Suggested Grade/Supplier
Resin Rink Amide Resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid)100-200 mesh, ~0.5 mmol/g loading
Amino Acids This compoundCommercially available
Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, etc.)Peptide synthesis grade
Solvents N,N-Dimethylformamide (DMF)Anhydrous, amine-free
Dichloromethane (DCM)Reagent grade
N-Methyl-2-pyrrolidone (NMP)Optional, can be used for swelling
Diisopropylethylamine (DIPEA)Reagent grade
PiperidineReagent grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis grade
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Scavenger
Deionized Water
Washing Solvents Isopropanol (IPA)Reagent grade
Monitoring Kaiser Test Kit or Ninhydrin Test KitFor detection of free primary amines

Experimental Protocol

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. The synthesis is typically performed in a fritted syringe or a dedicated peptide synthesis vessel.

Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., 100 mg for a 0.05 mmol scale synthesis) and place it into the reaction vessel.[6]

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with occasional agitation.[7]

  • Drain the DMF.

First Amino Acid Loading (for 2-Chlorotrityl chloride resin)

This step is for peptides with a C-terminal carboxylic acid. For C-terminal amides using Rink Amide resin, the first Fmoc-amino acid is already attached.

  • Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM.[3]

  • Add the solution to the swollen resin and mix for 30-60 minutes.[3]

  • Wash the resin with DMF (3x) and DCM (3x).[3]

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.[3]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[7][8][9]

  • Agitate the mixture for 5-10 minutes at room temperature.[7]

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates successful deprotection).[7]

Amino Acid Coupling
  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (either a standard one or this compound) and 3-5 equivalents of a coupling agent (e.g., HBTU or HATU) in DMF.[7]

  • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. Note: For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.[7]

  • Monitor the reaction completion using the Kaiser test (a negative result, i.e., no blue color, indicates complete coupling).

  • Wash the resin with DMF (3x).

Peptide Chain Elongation

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence.

Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The following table provides typical quantitative parameters for the synthesis. Note that these may require optimization based on the specific peptide sequence and the scale of the synthesis.

Parameter Value Notes
Resin Loading 0.4 - 0.6 mmol/g
Fmoc-Amino Acid Equivalents 3 - 5 eq.Relative to resin loading
Coupling Reagent Equivalents 3 - 5 eq.Relative to resin loading
Base (DIPEA) Equivalents 6 - 10 eq.Relative to resin loading
Fmoc Deprotection Solution 20% Piperidine in DMF
Coupling Time 1 - 2 hoursMay need to be extended for hindered amino acids
Deprotection Time 2 x 5-10 minutes
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time 2 - 3 hours
Crude Peptide Yield 70 - 90%Sequence dependent
Purity after HPLC >95%Application dependent

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow Start Start: Select Resin Swell Resin Swelling (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling: This compound + HBTU/HATU + DIPEA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat for next Amino Acid Kaiser->Repeat Coupling Incomplete Cleave Final Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleave Sequence Complete Repeat->Deprotect Next Cycle Purify Purification (RP-HPLC) Cleave->Purify End End: Pure Peptide Purify->End

Caption: Workflow for SPPS incorporation of this compound.

References

Application Notes and Protocols for Incorporating (R)-(1-Fmoc-piperidin-2-YL)-acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral piperidine-based β-amino acid derivative utilized in the synthesis of peptidomimetics and other modified peptides. Its cyclic and sterically demanding structure presents unique challenges in solid-phase peptide synthesis (SPPS), requiring optimized coupling conditions to ensure high efficiency and minimize side reactions. These application notes provide a comprehensive guide to the successful incorporation of this building block into peptide chains, offering recommended protocols and a comparative analysis of suitable coupling reagents.

The piperidine ring introduces conformational constraints into the peptide backbone, which can be advantageous for modulating biological activity and improving metabolic stability. However, the bulky Fmoc-protected piperidine ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, necessitating the use of potent coupling reagents and potentially longer reaction times.

Comparative Data of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes the performance of common coupling reagents for other sterically hindered amino acids. This data serves as a valuable starting point for selecting the optimal conditions for incorporating the target piperidine derivative.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-60 minutes>95Very LowHighly efficient for hindered couplings, but can cause guanidinylation of the N-terminal amine if used in excess.[1]
HCTU Aminium/Uronium Salt15-60 minutes>95Very LowSimilar efficiency to HATU, often more cost-effective.
COMU Aminium/Uronium Salt15-60 minutes>95Very LowHigh efficiency and safer (non-explosive byproducts), but may have limited stability in solution.
PyBOP Phosphonium Salt30-120 minutes>95LowEfficient and avoids guanidinylation side reactions.[1]
DIC/OxymaPure® Carbodiimide/Additive60-240 minutes>90Very LowCost-effective and low risk of racemization, but generally slower reaction times.

Experimental Protocols

The following protocols are recommended for the manual and automated solid-phase synthesis of peptides containing this compound. These protocols are based on standard Fmoc-SPPS procedures, with modifications to address the steric hindrance of the amino acid.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

3. Coupling of this compound:

  • Activation: In a separate vial, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an organic base (e.g., N,N-Diisopropylethylamine (DIPEA), 6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature. Due to the steric hindrance of the piperidine derivative, a longer coupling time of 2-4 hours is recommended. For particularly difficult couplings, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

4. Washing:

  • After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can be adapted for automated peptide synthesizers. Standard Fmoc-SPPS cycles can be used with the following modifications:

  • Extended Coupling Time: Program an extended coupling time (e.g., 2-4 hours) for the this compound residue.

  • Double Coupling: For sequences where single coupling may be inefficient, program a double coupling cycle for this specific residue.

  • Reagent Concentrations: Use a higher concentration of the activated amino acid and coupling reagents if necessary.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the key steps and decision-making logic in the synthesis process.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF & DCM) Deprotection->Wash1 Coupling Couple Amino Acid (Activation with HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF & DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Decision_Tree Start Incorporate this compound Coupling_Reagent Select Coupling Reagent Start->Coupling_Reagent HATU HATU/DIPEA (High Efficiency) Coupling_Reagent->HATU DIC_Oxyma DIC/OxymaPure (Cost-Effective) Coupling_Reagent->DIC_Oxyma Coupling_Time Set Coupling Time HATU->Coupling_Time DIC_Oxyma->Coupling_Time Time_2h 2-4 hours Coupling_Time->Time_2h Time_extended > 4 hours Coupling_Time->Time_extended Monitor Monitor with Kaiser Test Time_2h->Monitor Time_extended->Monitor Result Kaiser Test Result? Monitor->Result Negative Negative (Complete) Proceed to Wash Result->Negative Negative Positive Positive (Incomplete) Result->Positive Positive Troubleshoot Troubleshoot Positive->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Change_Reagent Use Stronger Reagent Troubleshoot->Change_Reagent Double_Couple->Monitor Change_Reagent->Coupling_Time

Caption: Decision tree for coupling this compound.

Troubleshooting Potential Issues

The primary challenge in incorporating this compound is incomplete coupling due to steric hindrance. The following are potential issues and recommended solutions:

  • Issue: Positive Kaiser test after the initial coupling reaction.

    • Solution 1: Perform a second coupling (double coupling) with a fresh solution of activated amino acid.

    • Solution 2: Increase the coupling time.

    • Solution 3: Switch to a more potent coupling reagent, such as HATU or COMU, if not already in use.

  • Issue: Low yield of the final peptide.

    • Solution: In addition to optimizing the coupling of the piperidine derivative, ensure that the Fmoc deprotection steps are complete throughout the synthesis. Incomplete deprotection will lead to deletion sequences.

  • Issue: Presence of deletion sequences in the final product.

    • Solution: This indicates incomplete coupling at one or more steps. Re-evaluate the coupling conditions for all amino acids, paying particular attention to the sterically hindered piperidine residue.

Conclusion

The successful incorporation of this compound into peptide sequences requires careful consideration of the coupling conditions to overcome its inherent steric bulk. By selecting highly efficient coupling reagents like HATU or HCTU, employing extended coupling times, and diligently monitoring the reaction progress, researchers can effectively synthesize peptidomimetics containing this valuable building block. The provided protocols and comparative data offer a solid foundation for developing robust and reliable synthetic strategies for these challenging yet promising molecules.

References

Application Notes and Protocols for the Deprotection of Fmoc from Piperidine-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][2] The removal of the Fmoc group is a critical step, typically achieved with a secondary amine, most commonly piperidine.[1][3] This document provides detailed application notes and protocols specifically addressing the deprotection of the Fmoc group from amino acids that incorporate a piperidine ring within their structure, such as 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.[4]

While standard Fmoc deprotection protocols are generally applicable, the presence of a piperidine moiety within the amino acid side chain introduces unique considerations and potential challenges that must be addressed to ensure high-purity peptide synthesis. These challenges include the potential for side reactions and the need to select appropriate deprotection reagents and conditions.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.[1][5]

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[5]

  • β-Elimination: This abstraction leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine as a carbamic acid, which subsequently decarboxylates to carbon dioxide.[1][5]

  • DBF Scavenging: Excess piperidine in the deprotection solution acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[5][6]

For piperidine-containing amino acids, the side-chain piperidine nitrogen is typically protected (e.g., with a Boc group) to prevent it from interfering with the peptide synthesis. The Boc group is stable under the basic conditions of Fmoc deprotection.

Potential Challenges and Side Reactions

The standard side reactions in Fmoc-SPPS should be considered, with particular attention to how the piperidine-containing residue might influence them.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline or other cyclic secondary amino acids like pipecolic acid are involved.[7] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation. Peptides containing piperidine-based amino acids at the N-terminus may also be susceptible to DKP formation.

  • Aspartimide Formation: In sequences containing aspartic acid, the basic conditions of Fmoc deprotection can promote the formation of a cyclic imide (aspartimide).[8][9] This can lead to racemization and the formation of β-aspartyl peptides.[9] The choice of deprotection reagent can influence the extent of this side reaction.

  • Racemization: The chirality of amino acids can be compromised under basic conditions. While less common for most amino acids, it is a known issue for C-terminal cysteine.

  • Incomplete Deprotection: Steric hindrance from the bulky piperidine-containing side chain, especially if it is part of a larger, aggregated peptide sequence, can lead to incomplete removal of the Fmoc group. This results in the formation of deletion sequences.[8]

Data Presentation: Comparison of Deprotection Reagents

The choice of deprotection reagent is critical for efficient Fmoc removal while minimizing side reactions. The following table summarizes the properties and common conditions for various reagents.

Deprotection ReagentConcentration & SolventTypical Reaction TimeAdvantagesDisadvantagesCitations
Piperidine 20% (v/v) in DMF2 x 5-10 minWell-established, effective DBF scavenger.Can promote aspartimide formation; controlled substance.[2][10]
Piperazine 5-10% (w/v) in DMF/Ethanol2 x 10 minSafer alternative to piperidine; can reduce aspartimide formation.Less efficient than piperidine, may require longer reaction times or additives.[3][5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMF3 x 2 minVery rapid deprotection.Non-nucleophilic (does not scavenge DBF), can significantly increase aspartimide formation. Often used with a scavenger like piperidine.[11][12]
DBU / Piperazine 2% DBU, 5% Piperazine in NMP< 1 minRapid and efficient deprotection; reduces DKP formation.Requires a mixture of reagents.[7][13]
4-Methylpiperidine (4-MP) 20% (v/v) in DMF2 x 5-10 minNot a controlled substance; similar efficiency to piperidine.Can still promote side reactions.[3][14]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine (Solid-Phase)

This protocol is suitable for most applications, assuming the piperidine side chain is appropriately protected (e.g., with Boc).

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: DBU/Piperazine for Rapid Fmoc Deprotection (Solid-Phase)

This protocol is recommended for sequences prone to aggregation or when faster deprotection is desired. It has also been shown to reduce diketopiperazine formation.[7]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP)

  • NMP (peptide synthesis grade)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in NMP for 30-60 minutes.

  • Drain the NMP from the synthesis vessel.

  • Add the DBU/piperazine/NMP solution to the resin.

  • Agitate the mixture at room temperature for 1-2 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with NMP (5-7 times).

Protocol 3: Solution-Phase Fmoc Deprotection

Materials:

  • Fmoc-protected piperidine-containing amino acid

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (anhydrous)

  • Cold diethyl ether

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the Fmoc-protected amino acid in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and excess piperidine.

  • Add cold diethyl ether to the residue to precipitate the deprotected amino acid. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Mandatory Visualizations

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Deprotection cluster_2 Products Fmoc-NH-R Fmoc-NH-R (on resin or in solution) DBF Dibenzofulvene (DBF) Intermediate Fmoc-NH-R->DBF β-Elimination Piperidine Piperidine Piperidine->Fmoc-NH-R Proton Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging DBF->DBF_Adduct Free_Amine H2N-R (Deprotected Amino Acid) DBF->Free_Amine CO2 CO2 DBF->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow Start Start with Resin-Bound Fmoc-Amino Acid Swell Swell Resin in Solvent (DMF or NMP) Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Resin (DMF or NMP) Deprotection->Wash1 Coupling Couple Next Fmoc-Amino Acid Wash1->Coupling Wash2 Wash Resin (DMF or NMP) Coupling->Wash2 Wash2->Deprotection Next Cycle End Repeat Cycle or Proceed to Cleavage Wash2->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Application Notes and Protocols: Synthesis of Somatostatin Analogs Incorporating (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin and its analogs are a critical class of therapeutic peptides that regulate a wide range of physiological functions by interacting with somatostatin receptors (SSTRs). The development of novel somatostatin analogs with enhanced receptor selectivity, improved stability, and tailored pharmacokinetic profiles is a significant focus in medicinal chemistry. The incorporation of conformationally constrained non-proteinogenic amino acids is a key strategy to achieve these goals. (R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral building block that introduces a rigid piperidine scaffold into the peptide backbone. This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of somatostatin analogs containing this specific amino acid, discusses potential challenges, and presents a framework for evaluating the resulting analogs.

Rationale for Incorporation

The piperidine ring in this compound acts as a constrained dipeptide mimic. Its incorporation into a somatostatin analog can:

  • Introduce Conformational Rigidity: The fixed ring structure can lock a portion of the peptide backbone into a specific conformation, potentially favoring a bioactive state for receptor binding.

  • Enhance Proteolytic Stability: The non-natural amino acid structure can be resistant to degradation by endogenous proteases, leading to a longer in vivo half-life.

  • Modulate Receptor Selectivity: The specific stereochemistry and conformation imposed by the piperidine moiety can alter the binding affinity and selectivity for the five different somatostatin receptor subtypes (SSTR1-5).

Experimental Protocols

This section outlines the detailed methodology for the manual solid-phase synthesis of a somatostatin analog incorporating this compound using Fmoc/tBu chemistry. The example sequence is based on the well-established octreotide scaffold, with the constrained amino acid replacing a specific dipeptide unit.

Materials and Reagents
  • Rink Amide resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • 2,4,6-Trimethylpyridine (collidine) for racemization-prone couplings

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solutions: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for a 0.1 mmol scale synthesis.

  • Resin Swelling and Preparation:

    • Place the Rink Amide resin in a fritted syringe reaction vessel.

    • Add DMF to swell the resin and gently agitate for at least 1 hour.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, a second coupling may be necessary.

  • Incorporation of this compound:

    • Note: This is a sterically hindered amino acid, and special care must be taken to ensure efficient coupling and minimize racemization.

    • In a separate vial, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

    • Add collidine (6 eq.) as the base.

    • Pre-activate for 5 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours. A longer coupling time is recommended.

    • Wash the resin thoroughly with DMF (5x).

    • Perform a Kaiser test. A double coupling is often advisable for such residues.

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3 or 4) cycles for each amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and Methanol (3x).

    • Dry the resin under high vacuum for at least 4 hours.

  • Cleavage from Resin:

    • Add the cold cleavage cocktail (~10 mL per 0.25 mmol of resin) to the dried resin.

    • Agitate gently at room temperature for 2.5 hours.

    • Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether.

  • Peptide Precipitation:

    • A white precipitate of the crude peptide should form.

    • Allow precipitation at -20°C for 1 hour.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether (repeat twice).

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Collect fractions and analyze by analytical HPLC and mass spectrometry to confirm the purity and identity of the final peptide.

    • Lyophilize the pure fractions to obtain the final somatostatin analog as a white powder.

Data Presentation

The biological activity of the synthesized somatostatin analog should be evaluated through receptor binding assays. The following table provides a template for presenting the binding affinity data (IC50 or Ki values in nM) for the five human somatostatin receptor subtypes. For comparison, data for a standard analog like Octreotide are included.

CompoundSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Octreotide>10001.3>1000>100016
Analog with this compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Note: The binding affinity values for Octreotide are representative and may vary slightly depending on the specific assay conditions.

Visualizations

Experimental Workflow

Caption: General workflow for the solid-phase synthesis of a somatostatin analog.

Signaling Pathway

Somatostatin_Signaling Simplified Somatostatin Receptor Signaling ligand Somatostatin Analog receptor SSTR (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel Modulation mapk MAPK Pathway g_protein->mapk Activation camp cAMP adenylyl_cyclase->camp cell_response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferation) camp->cell_response Downregulation leads to... ion_channel->cell_response Modulation leads to... mapk->cell_response Activation leads to...

Caption: Simplified signaling pathway of somatostatin analogs via SSTRs.

Application Notes and Protocols for the Synthesis of Peptides with (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the manual and automated solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered, non-proteinogenic amino acid analogue, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid. Due to the limited availability of specific literature on the incorporation of this particular building block, the following protocols are based on established methods for other sterically hindered N-Fmoc-protected amino acids and may require optimization for specific peptide sequences.

Introduction

This compound is a cyclic, non-natural amino acid derivative used in peptide synthesis to introduce a pipecolic acid moiety with an extended acetic acid side chain. The incorporation of such constrained analogues can significantly influence the conformational properties of peptides, potentially leading to enhanced biological activity, stability against enzymatic degradation, and improved pharmacokinetic profiles. The piperidine ring introduces a rigid bend, which can be crucial for mimicking or stabilizing specific secondary structures like β-turns.

The synthesis of peptides containing sterically hindered amino acids such as this compound can be challenging, often resulting in lower coupling efficiencies and yields compared to standard proteinogenic amino acids. Therefore, optimized protocols involving more potent coupling reagents, extended reaction times, or double coupling strategies are often necessary to ensure the successful incorporation of these residues.

Data Presentation: General Parameters for SPPS

The following tables summarize typical parameters for the manual and automated synthesis of peptides. Note that specific values for this compound are not available in the literature; therefore, these are recommended starting points based on protocols for other sterically hindered amino acids.[1]

Table 1: General Parameters for Manual and Automated Peptide Synthesis

ParameterManual SynthesisAutomated Synthesis
Resin Type Rink Amide, Wang, or 2-Chlorotrityl ChlorideRink Amide, Wang, or 2-Chlorotrityl Chloride
Resin Loading 0.3 - 0.8 mmol/g0.3 - 0.8 mmol/g
Synthesis Scale 0.1 - 0.5 mmol0.05 - 0.25 mmol
Solvent N,N-Dimethylformamide (DMF), Peptide Synthesis GradeN,N-Dimethylformamide (DMF), Peptide Synthesis Grade
Fmoc Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF
Washing Solvents DMF, Dichloromethane (DCM)DMF, Dichloromethane (DCM)

Table 2: Recommended Coupling Conditions for this compound

ParameterRecommended Value/ConditionRationale and Remarks
Amino Acid Excess 4 - 5 equivalentsTo drive the reaction to completion, especially for a sterically hindered residue.
Coupling Reagent Excess 3.9 - 5 equivalentsUse of potent activating agents is highly recommended.
Base Excess (e.g., DIPEA) 8 - 10 equivalentsTo ensure proper activation and neutralize the growing peptide chain's N-terminus.
Recommended Coupling Reagents HATU, HCTU, PyAOP, COMUThese reagents are known to be highly effective for coupling sterically hindered amino acids.[2]
Coupling Time 60 - 120 minutes (or longer)Extended time may be necessary to overcome steric hindrance. Monitoring the reaction is advised.
Double Coupling RecommendedPerforming the coupling step twice with fresh reagents is a common strategy to maximize yield for difficult couplings.[1]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)A standard cleavage cocktail for peptides with acid-labile side-chain protecting groups.
Cleavage Time 2 - 3 hoursStandard duration for complete deprotection and cleavage from the resin.

Experimental Protocols

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (swollen in DMF)

  • This compound

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Fmoc Deprotection:

    • To the swollen peptide-resin in the reaction vessel, add the 20% piperidine in DMF solution until the resin is fully submerged.

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution to initiate pre-activation. Allow to stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for 60-120 minutes at room temperature.

    • To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

  • Double Coupling (Recommended):

    • Drain the coupling solution.

    • Repeat the coupling step (2.1 - 2.4) with a fresh solution of activated this compound.

  • Washing:

    • After the final coupling, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

This protocol outlines the general steps for incorporating this compound using an automated peptide synthesizer. The specific programming and reagent delivery will depend on the instrument manufacturer.

General Synthesizer Program Cycle for a Sterically Hindered Amino Acid:

  • Resin Swelling: The resin is typically pre-swollen in DMF in the reaction vessel.

  • Fmoc Deprotection:

    • Deliver 20% piperidine in DMF to the reaction vessel.

    • React for a total of 10-15 minutes (often in two separate additions with draining in between).

    • Drain and wash the resin multiple times with DMF.

  • Coupling:

    • Deliver the pre-activated solution of this compound (dissolved in DMF with a coupling reagent like HATU and a base like DIPEA) to the reaction vessel.

    • Set the coupling reaction time to at least 60 minutes.

    • Consider programming a "double coupling" cycle where a fresh aliquot of the activated amino acid is delivered for a second coupling step after the first.

  • Washing:

    • Drain the coupling solution and perform a series of washes with DMF to remove excess reagents and byproducts.

  • Loop for Next Amino Acid: The synthesizer proceeds to the deprotection step for the next amino acid in the sequence.

  • Final Cleavage: Cleavage is typically performed manually after the synthesis is complete, following the procedure described in the manual protocol (Section 3.1, step 6).

Visualizations

Manual_SPPS_Workflow Resin Start: Resin in Reaction Vessel Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Coupling: This compound + HATU/DIPEA Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 NextAA Next Amino Acid? Wash2->NextAA NextAA->Deprotect Yes Cleave 6. Final Cleavage & Deprotection (TFA) NextAA->Cleave No Purify 7. Purification (RP-HPLC) Cleave->Purify End Final Peptide Purify->End Automated_SPPS_Cycle cluster_synthesis_cycle Automated Synthesis Cycle (Repeated) Deprotection Fmoc Deprotection Reagent: 20% Piperidine/DMF Wash_Deprotect Wash Solvent: DMF Deprotection:f1->Wash_Deprotect:f0 Coupling Coupling Activated Amino Acid Delivery Wash_Deprotect:f1->Coupling:f0 Wash_Couple Wash Solvent: DMF Coupling:f1->Wash_Couple:f0 Wash_Couple:f1->Deprotection:f0 Next Residue End_Cycle End of Sequence Wash_Couple->End_Cycle Start Start Synthesis Start->Deprotection:f0 Manual_Cleavage Manual Cleavage & Purification End_Cycle->Manual_Cleavage

References

Application Notes and Protocols for the Cleavage and Purification of Peptides Containing Piperidine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and peptidomimetic structures, such as those containing piperidine moieties, is a rapidly growing strategy in drug discovery to enhance peptide stability, potency, and cell permeability. The piperidine ring, a saturated heterocycle, can be integrated into peptide backbones or side chains to introduce conformational constraints or to mimic the side chains of basic amino acids like lysine. While these modifications offer significant advantages, they also present unique challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the solid support and subsequent purification.

The basic nature of the piperidine nitrogen can lead to specific side reactions during cleavage and complications during purification, most notably peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC). This document provides detailed protocols and application notes to navigate these challenges, ensuring high purity and yield of the target peptide.

Key Challenges

  • Cleavage Cocktail Compatibility : The basic piperidine moiety must be stable to the strong acidic conditions of the trifluoroacetic acid (TFA) cleavage cocktail while ensuring the complete removal of all other side-chain protecting groups.

  • Purification Artifacts : The basic nitrogen of the piperidine can interact with residual free silanols on silica-based chromatography columns, leading to poor peak shape (tailing) and reduced resolution.

  • Solubility : The overall polarity and solubility of the crude peptide can be altered by the presence of the piperidine moiety, requiring optimization of the purification solvent system.

Part 1: Global Cleavage of Peptides Containing Piperidine Moieties

Global cleavage is the process of releasing the synthesized peptide from the solid support resin and simultaneously removing the semi-permanent side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).

Cleavage Cocktail Selection

During cleavage, protecting groups are removed, generating highly reactive carbocations. These cations can cause unwanted modifications on sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr). Scavengers are nucleophilic reagents added to the TFA cocktail to trap these reactive species. The presence of a basic piperidine moiety does not typically necessitate a change in the fundamental cleavage reagent (TFA), but careful selection of scavengers remains critical.

A standard and effective cleavage cocktail for most sequences, including those with piperidine moieties, is Reagent B . This "odorless" cocktail is particularly useful when trityl-based protecting groups are present.[1]

Table 1: Composition of Standard Cleavage Cocktails

Reagent NameComposition (v/v/v/w)Key Applications & NotesReference
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS)General purpose, "odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl and t-butyl cations.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)"Universal" cocktail for peptides with multiple sensitive residues, including Cys, Met, and Trp.
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% WaterA common, simple cocktail suitable for many peptides without highly sensitive residues like Cys or Met.[2]
Experimental Protocol: Peptide Cleavage

This protocol outlines the global cleavage of a peptide containing a piperidine moiety from a solid-phase resin.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail (e.g., Reagent B: TFA, Phenol, Water, TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Reaction vessel (with frit)

  • Shaker or agitator

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation :

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual Dimethylformamide (DMF) and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Reaction :

    • Prepare the cleavage cocktail (e.g., Reagent B) and add it to the resin (typically 5-10 mL per gram of resin).

    • Ensure the resin is fully submerged and agitate the mixture at room temperature for 2-3 hours. The optimal time can be determined by a small-scale trial cleavage.

  • Peptide Precipitation and Isolation :

    • Filter the resin to collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying :

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting group by-products.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.

Cleavage Workflow Diagram

Cleavage_Workflow Start Start: Dry Peptide-Resin Wash_DCM Wash with DCM Start->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Add_Cocktail Add Cleavage Cocktail (e.g., Reagent B) Dry_Resin->Add_Cocktail Agitate Agitate for 2-3 hours at Room Temperature Add_Cocktail->Agitate Filter Filter to Collect Filtrate Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide End End: Crude Peptide for Purification Dry_Peptide->End Purification_Workflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product Crude Crude Peptide Dissolve Dissolve in A/B mixture Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Run Focused Gradient (0.1% TFA in H₂O/ACN) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical LC-MS) Collect->Analyze Analyze->Gradient Purity Not OK (Re-inject/Optimize) Pool Pool Pure Fractions (>98%) Analyze->Pool Purity OK Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide (TFA Salt) Lyophilize->Final

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (R)-(1-Fmoc-piperidin-2-YL)-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of cyclic peptides incorporating the non-proteinogenic amino acid, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid. The inclusion of this conformationally constrained building block is a valuable strategy in medicinal chemistry for the development of novel therapeutics with enhanced metabolic stability, receptor affinity, and bioavailability. The protocols outlined below detail the solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by solution-phase cyclization, and final purification.

Core Principles

The synthesis of cyclic peptides using this compound is based on standard Fmoc-based solid-phase peptide synthesis. The piperidine-containing amino acid is incorporated into the peptide chain like any other Fmoc-protected amino acid. The unique structural features of this building block can influence the conformational preferences of the resulting peptide, potentially predisposing it for efficient cyclization and leading to more stable and biologically active cyclic peptides.

The general workflow involves the assembly of the linear peptide on a solid support, followed by cleavage from the resin with side-chain protecting groups intact. The subsequent head-to-tail cyclization is typically performed in solution under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. Finally, the side-chain protecting groups are removed, and the crude cyclic peptide is purified to homogeneity.

Data Presentation

Table 1: Reagents and Conditions for Linear Peptide Synthesis (Fmoc-SPPS)

StepReagent/ConditionTypical ParametersPurpose
Resin Swelling Dichloromethane (DCM), Dimethylformamide (DMF)1 hour in DMFTo allow access of reagents to the reactive sites on the resin.
Fmoc Deprotection 20% Piperidine in DMF1 x 5 min, 1 x 15 minTo remove the Fmoc protecting group from the N-terminus.[1][2]
Amino Acid Coupling Fmoc-amino acid (3-5 equiv.), Coupling agent (e.g., HBTU, HATU) (3-5 equiv.), Base (e.g., DIPEA) (6-10 equiv.) in DMF1-2 hoursTo form the peptide bond between the activated amino acid and the deprotected N-terminus.[3][4]
Washing DMF, DCMMultiple cycles after each deprotection and coupling stepTo remove excess reagents and by-products.

Table 2: Reagents and Conditions for Cyclization and Purification

StepReagent/ConditionTypical ParametersPurpose
Cleavage from Resin 1-5% Trifluoroacetic acid (TFA) in DCM5-10 x 2 minTo cleave the protected linear peptide from the 2-chlorotrityl resin.[1]
Solution-Phase Cyclization Protected linear peptide (1-5 mM in DMF), Coupling agent (e.g., HATU, PyBOP) (1.5 equiv.), Base (e.g., DIPEA) (3 equiv.)12-24 hours at room temperatureTo facilitate intramolecular head-to-tail amide bond formation.[1][5]
Final Deprotection Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)2-3 hours at room temperatureTo remove side-chain protecting groups.
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 columnGradient of acetonitrile in water with 0.1% TFATo purify the crude cyclic peptide to >95% purity.[4][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the peptide with side-chain protecting groups intact.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF

  • Washing solvents: DMF, DCM

  • Capping solution: Methanol/DIPEA in DCM

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH) in DCM with DIPEA.

    • Add the amino acid solution to the resin and agitate for 2-4 hours.

    • Cap any unreacted sites on the resin by adding a solution of methanol in DCM and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Linear Peptide Assembly (Iterative Cycles):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.[1][2]

    • Wash the resin extensively with DMF.

    • Amino Acid Coupling (including this compound):

      • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]

      • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF and DCM.

    • Repeat these deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: Cleavage of the Protected Linear Peptide from the Resin

This protocol describes the cleavage of the peptide from the 2-CTC resin while keeping the side-chain protecting groups intact.

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1-5% TFA in DCM for 2 minutes.[1]

  • Repeat this step 5-10 times, collecting the filtrate each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected linear peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Dry the peptide under vacuum.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol outlines the cyclization of the linear peptide in solution.

Materials:

  • Protected linear peptide

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent: HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

Procedure:

  • Dissolve the protected linear peptide in DMF to a final concentration of 1-5 mM. High dilution is crucial to favor intramolecular cyclization.

  • Add HATU (1.5 equivalents) and DIPEA (3 equivalents).[1][5]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by mass spectrometry.

  • Once the reaction is complete, remove the solvent under vacuum.

Protocol 4: Final Deprotection and Purification

Materials:

  • Crude protected cyclic peptide

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Final Deprotection:

    • Treat the crude protected cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature to remove all side-chain protecting groups.

    • Precipitate the crude cyclic peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by RP-HPLC using a suitable gradient of mobile phase B.[4][6]

    • Collect fractions corresponding to the desired peptide peak.

    • Analyze the fractions by mass spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

Mandatory Visualization

Cyclic Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Cyclization cluster_Purification Deprotection & Purification Resin 2-CTC Resin Loading 1. First Amino Acid Loading Resin->Loading Assembly 2. Linear Peptide Assembly ((R)-Fmoc-Pip-AA Incorporation) Loading->Assembly Cleavage 3. Cleavage from Resin (Protected Peptide) Assembly->Cleavage Cyclization 4. Solution-Phase Cyclization Cleavage->Cyclization Deprotection 5. Final Deprotection Cyclization->Deprotection Purification 6. RP-HPLC Purification Deprotection->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: General workflow for the synthesis of cyclic peptides.

Incorporation_of_Piperidine_AA PeptideResin Peptide-Resin H2N-...-AA-Resin Coupling Coupling (HBTU, DIPEA) PeptideResin:N->Coupling FmocPipAA (R)-1-Fmoc-piperidin-2-YL)-acetic acid HOOC-CH2-... FmocPipAA:C->Coupling CoupledProduct Coupled Peptide-Resin Fmoc-Pip-AA-...-AA-Resin Coupling->CoupledProduct

Caption: Coupling of this compound.

References

Application Notes and Protocols for Helical Peptide Design Using (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of peptides with stable secondary structures, particularly α-helices, is a pivotal aspect of contemporary drug discovery and development. Helical peptides are crucial for mediating a vast number of protein-protein interactions (PPIs), making them attractive scaffolds for designing inhibitors of these interactions, which are often implicated in disease. However, short, linear peptides are typically unstructured in solution and susceptible to proteolytic degradation. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.

This document provides detailed application notes and protocols for the incorporation of the non-natural amino acid, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid , into peptide sequences to promote and stabilize helical conformations. This chiral building block, with its rigid piperidine ring, is designed to restrict the peptide backbone's conformational freedom, thereby pre-organizing it into a helical fold. The applications of such conformationally stabilized peptides are extensive, ranging from therapeutics that target intracellular PPIs to novel biomaterials.

This compound is a versatile building block for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), enhancing the efficiency and potential for creating biologically active compounds.[1] Its unique structure allows for selective reactions, making it a valuable tool for researchers in drug development.[1]

Application Notes

Principle of Helical Stabilization

The incorporation of this compound introduces a rigid cyclic constraint into the peptide backbone. This constraint reduces the entropic penalty associated with folding into a defined secondary structure. The specific stereochemistry and substitution pattern of this amino acid are designed to favor the dihedral angles (phi, psi) that are consistent with a right-handed α-helix. By strategically placing this and other non-natural amino acids within a peptide sequence, researchers can induce and stabilize helicity, even in short peptides. α,α-Disubstituted amino acids, both cyclic and acyclic, are frequently used to stabilize the secondary structures of oligopeptides.[2]

Advantages of Using this compound
  • Enhanced Helicity: The rigid piperidine scaffold pre-organizes the peptide backbone, promoting the formation of a stable α-helical structure.

  • Increased Proteolytic Stability: The non-natural structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • Improved Cell Permeability: In some cases, the introduction of such modifications can enhance the lipophilicity and conformational stability of the peptide, which may lead to improved cell penetration.

  • Precise Structural Control: The defined stereochemistry of the building block allows for precise control over the resulting peptide's three-dimensional structure.

Potential Applications in Drug Discovery
  • Inhibition of Protein-Protein Interactions (PPIs): Many PPIs are mediated by one protein presenting a helical region to a binding partner. Peptides designed to mimic this helix can act as competitive inhibitors. Stabilizing the helical conformation of such peptides is crucial for their inhibitory potency.

  • Antimicrobial Peptides: A significant class of antimicrobial peptides adopts an amphipathic helical structure to disrupt bacterial membranes. The use of constrained amino acids can enhance their stability and efficacy.

  • Targeting Intracellular Proteins: The improved stability and potential for cell permeability of peptides containing this modification make them promising candidates for targeting intracellular proteins, which are often considered "undruggable" by traditional small molecules.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids (standard and this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether (cold)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic helical peptide incorporating this compound. The process involves iterative cycles of deprotection and coupling.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final amino acid cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, CD, NMR) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test or other appropriate method.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity by analytical RP-HPLC.

Characterization of Helical Structure

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary tool for assessing the secondary structure of peptides in solution.

CD_Protocol start Start: Purified Peptide dissolve Dissolve peptide in buffer (e.g., 10 mM phosphate, pH 7.4) start->dissolve concentration Determine accurate concentration (UV Abs) dissolve->concentration instrument_setup Set up CD spectropolarimeter concentration->instrument_setup measurement Acquire CD spectrum (190-260 nm) instrument_setup->measurement data_processing Process data (blank subtraction, conversion to MRE) measurement->data_processing analysis Analyze spectrum for helical content data_processing->analysis end End: Helicity Data analysis->end

Caption: Experimental workflow for CD spectroscopy analysis.

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration should be in the range of 25-100 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Record a spectrum of the buffer alone to serve as a blank.

  • Data Analysis:

    • Subtract the blank spectrum from the peptide spectrum.

    • Convert the data from millidegrees to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • An α-helical structure is characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. The helicity can be estimated from the MRE at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information. For helical peptides, key indicators include:

  • Chemical Shifts: The chemical shifts of α-protons (Hα) in helical regions are typically upfield compared to random coil values.

  • Nuclear Overhauser Effects (NOEs): The presence of sequential dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of an α-helix.

  • Coupling Constants: Small ³JHNα coupling constants (< 6 Hz) are indicative of helical conformations.

Quantitative Data Presentation (Illustrative)

Due to the limited availability of published data specifically for peptides containing this compound, the following tables present illustrative data that one might expect to obtain. These should be used as a guide for experimental design and data interpretation.

Table 1: Comparison of Helical Content by CD Spectroscopy.

Peptide SequenceModificationMRE at 222 nm (deg·cm²·dmol⁻¹)Estimated Helicity (%)
Ac-YKQLEEKILKKL-NH₂Unmodified Linear-8,500~25
Ac-YKQLEX KILKKL-NH₂X = (R)-Pip-Ac-22,000~65
Ac-YKQLEAKILKKL-NH₂Alanine Scan Control-9,200~27

Note: Estimated helicity is calculated relative to a value for a fully helical peptide of the same length.

Table 2: Illustrative NMR Parameters for a Helical Peptide.

Residue Position (i)Hα Chemical Shift (ppm)³JHNα Coupling Constant (Hz)Key NOEs Observed
Leu-44.155.5dαN(i, i+1)
Glu-54.085.2dαN(i, i+1)
(R)-Pip-Ac-64.20-dNN(i, i+1), dαN(i, i+3)
Lys-74.125.8dNN(i, i+1)
Ile-84.055.4dNN(i, i+1), dαN(i, i+3)

Conclusion

The incorporation of this compound represents a promising strategy for the rational design of helical peptides. The protocols and application notes provided herein offer a comprehensive guide for researchers to utilize this and other constrained amino acids to develop peptides with enhanced structural stability and biological activity. While specific experimental data for this particular residue is not yet widely available, the principles and methodologies outlined are well-established in the field of peptide chemistry and provide a solid foundation for its application in drug discovery and biomaterials science. Careful characterization using techniques such as CD and NMR spectroscopy is essential to validate the conformational effects of incorporating this novel building block.

References

Application Notes and Protocols for the Analysis of Peptides Containing (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-standard amino acids, such as (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, into peptide structures is a critical strategy in modern drug discovery. This modification can enhance proteolytic stability, enforce specific conformations, and improve binding affinity to biological targets.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is integral to solid-phase peptide synthesis (SPPS) and also serves as a useful chromophore for analytical detection. Accurate and robust analytical techniques are essential for the purification, characterization, and quantification of these complex synthetic peptides to ensure their quality and integrity for downstream applications.

This document provides detailed application notes and protocols for the primary analytical techniques used to analyze peptides containing this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Analytical Techniques Overview

The analysis of synthetic peptides containing this compound follows a logical workflow, beginning with purification and concluding with detailed structural confirmation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for both the purification of the crude peptide from synthesis-related impurities and the final assessment of its purity.[2] The method separates the target peptide from by-products based on hydrophobicity.[2] The Fmoc group provides a strong UV absorbance, facilitating sensitive detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is vital for confirming the identity of the synthesized peptide. It provides the molecular weight of the peptide, confirming the successful incorporation of all amino acids, including the this compound moiety. Tandem MS (MS/MS) can further be used to sequence the peptide and pinpoint the location of the modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the detailed three-dimensional structural elucidation of the peptide in solution.[3] It can confirm the stereochemistry of the this compound and provide insights into the peptide's overall conformation, which is often critical for its biological activity.[3]

Techniques_Overview cluster_info Information Obtained CrudePeptide Crude Synthetic Peptide RPHPLC RP-HPLC CrudePeptide->RPHPLC Purification LCMS LC-MS / MS/MS RPHPLC->LCMS Identity & Purity Check PurePeptide Purified & Characterized Peptide RPHPLC->PurePeptide Purity Purity (%) RPHPLC->Purity NMR NMR Spectroscopy LCMS->NMR Structural Confirmation MW Molecular Weight LCMS->MW Sequence Amino Acid Sequence LCMS->Sequence NMR->PurePeptide Final Product Structure 3D Structure & Stereochemistry NMR->Structure

Caption: Analytical workflow for peptides with this compound.

Section 2: Experimental Protocols

Protocol 1: RP-HPLC for Purification and Purity Analysis

This protocol is designed for the purification of the crude peptide and subsequent analysis of the purified fractions. The presence of the Fmoc group allows for sensitive detection at multiple wavelengths (e.g., 265 nm, 301 nm), in addition to the standard peptide bond detection around 214-220 nm.[2]

Materials:

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size). Preparative (e.g., 21.2 mm ID) for purification and analytical (e.g., 4.6 mm ID) for purity assessment.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA.

  • Sample: Crude or purified peptide dissolved in a minimal amount of Mobile Phase A or a water/acetonitrile mixture.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide powder in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[4]

  • Equilibration: Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 5%) for at least 10 column volumes.

  • Injection & Elution (Purification):

    • Inject the dissolved crude peptide onto the preparative column.

    • Apply a linear gradient of Mobile Phase B. A typical gradient might be 5-65% Mobile Phase B over 45-60 minutes.[5] The exact gradient should be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution at 220 nm (for peptide bonds) and 301 nm (for the Fmoc group).[6]

    • Collect fractions corresponding to the major peaks.

  • Analysis of Fractions:

    • Inject a small aliquot of each collected fraction onto an analytical C18 column.

    • Use a faster gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to assess the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that show high purity (>95% by peak area). Freeze and lyophilize the pooled solution to obtain the purified peptide as a white powder.[1]

HPLC_Workflow start Dissolve Crude Peptide (1 mg/mL in 0.1% TFA/H2O) prep_hplc Inject on Preparative C18 Column start->prep_hplc gradient Run Gradient Elution (e.g., 5-65% ACN over 60 min) prep_hplc->gradient collect Collect Fractions gradient->collect analytical_hplc Analyze Fraction Purity (Analytical C18 Column) collect->analytical_hplc purity_check Purity > 95%? analytical_hplc->purity_check pool Pool Pure Fractions purity_check->pool Yes discard Discard/Re-purify purity_check->discard No lyophilize Lyophilize pool->lyophilize end Pure Peptide Powder lyophilize->end

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides are a prominent class of therapeutics, valued for their high specificity and potency.[1] However, their application can be limited by inherent flexibility, which affects binding affinity and metabolic stability.[2] Incorporating constrained amino acids or cyclizing the peptide backbone are powerful strategies to overcome these limitations.[2][3] Constrained peptides, which are locked into a specific conformation, often exhibit enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic properties.[4][5] These modifications can range from introducing D-amino acids to resist enzymatic action to creating cyclic structures via disulfide or lactam bridges.[4][5][6]

The large-scale synthesis of these complex molecules presents unique challenges, including peptide aggregation, incomplete reactions, and difficulties in purification.[7][8] This document provides detailed protocols and application notes for the large-scale synthesis of peptides with constrained amino acids, focusing on the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology.

Constrainment Strategies

Imposing conformational constraints on a peptide can be achieved through several methods. The choice of strategy depends on the desired structural outcome and the peptide's primary sequence.

  • Disulfide Bridges: The most common method involves the oxidation of two cysteine (or related) residues to form a covalent disulfide bond, creating a cyclic structure.[9] Incorporating penicillamine, an analog of cysteine, can introduce steric hindrance that rigidifies the disulfide bond, leading to a more defined three-dimensional structure and enhanced stability.[4]

  • Lactam Bridges: Cyclization can be achieved by forming an amide bond between the side chains of an acidic amino acid (e.g., Aspartic or Glutamic acid) and a basic amino acid (e.g., Lysine). This "head-to-tail" or "side-chain-to-side-chain" linkage creates a stable cyclic peptide.[7][9]

  • Peptide Stapling: This technique involves introducing two unnatural amino acids with olefin-bearing side chains at specific positions (e.g., i, i+4 or i, i+7) within the peptide sequence. A subsequent ring-closing metathesis reaction creates a covalent hydrocarbon "staple" that stabilizes helical structures, improving protease resistance and cell permeability.[10]

  • Incorporation of α,α-Disubstituted Amino Acids: The inclusion of unnatural amino acids like α-aminoisobutyric acid (Aib) restricts the peptide's conformational flexibility due to its disubstituted α-carbon structure, promoting the formation of stable helices.[11]

Table 1: Comparison of Common Peptide Constraining Strategies

StrategyDescriptionKey AdvantagesKey Challenges
Disulfide Bridge Oxidation of two thiol-containing residues (e.g., Cysteine) to form a covalent bond.[9]Well-established chemistry; relatively simple to perform post-synthesis.Potential for scrambling with multiple Cys residues; disulfide bond can be reduced in vivo.
Lactam Bridge Formation of an amide bond between an amine and a carboxylic acid from amino acid side chains.[7]Highly stable covalent bond; precise control over cyclization points.Requires orthogonal protecting groups and specific activation steps during synthesis.
Peptide Stapling Covalent cross-linking of two amino acid side chains using a hydrocarbon staple via olefin metathesis.[10]Stabilizes α-helical structures; enhances cell permeability and protease resistance.[10]Requires specialized, non-natural amino acids; metathesis catalyst can be costly and requires careful removal.
Non-Natural Amino Acids Incorporation of residues like Aib or D-amino acids to induce specific secondary structures or add functionality.[6][11]Can enhance stability, potency, and introduce novel functionalities.[6]Steric hindrance can slow coupling reactions[6]; availability and cost of specialized amino acids.

Synthesis Workflow and Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing peptides, as it allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support.[12][13] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach.[14][15][16]

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Start: Resin with Linker Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Attach 1st AA Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Large-Scale Synthesis

Scaling up peptide synthesis from milligram to kilogram quantities introduces significant challenges:

  • Aggregation: Growing peptide chains, particularly those with hydrophobic residues, can aggregate on the resin, leading to incomplete coupling and deprotection steps.[8][14]

  • Solvent Consumption: SPPS is a solvent-intensive process. At large scales, this leads to high costs and significant environmental impact.[17]

  • Purification: The purification of large quantities of crude peptide is a major bottleneck.[7] High-performance liquid chromatography (HPLC) requires extensive optimization to separate the desired product from impurities generated during synthesis.[7][18]

  • Reagent Costs: The cost of protected amino acids (especially non-natural ones) and coupling reagents becomes a major factor at an industrial scale.[19]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu chemistry for manual synthesis. For large-scale automated synthesis, parameters should be optimized based on the specific synthesizer and sequence.[12]

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol details a single coupling cycle. The cycle is repeated for each amino acid in the sequence.[4]

Materials and Reagents:

  • Resin: Fmoc-Rink Amide resin (or other appropriate resin based on C-terminal requirement).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Amino Acids: Fmoc-protected amino acids.

  • Activation/Coupling Reagents: HBTU/HATU, N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol.

Table 2: Key Parameters for Manual Fmoc-SPPS Protocol (0.1 mmol)

StepReagent/SolutionVolume/AmountDuration
Resin Swelling DMF5 mL30 min
Fmoc Deprotection (1) 20% Piperidine in DMF5 mL5 min
Fmoc Deprotection (2) 20% Piperidine in DMF5 mL15-20 min
Washing DMF5 mL x 5~5 min total
Amino Acid Activation Fmoc-AA (0.3 mmol, 3 eq.)HBTU/HATU (0.3 mmol, 3 eq.)DIPEA (0.6 mmol, 6 eq.)DMF (2 mL)As listed2-5 min
Coupling Reaction Activated AA solution~2 mL1-2 hours
Final Washing DMF (x3), DCM (x3), IPA (x3)5 mL each~10 min total

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4][13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat the treatment for 15-20 minutes and drain.[4]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[4]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Decision Pathway for Coupling Constrained Amino Acids

The incorporation of non-natural or sterically hindered amino acids often requires modified coupling protocols to achieve high efficiency.[6]

Coupling_Decision Start Select Unnatural Amino Acid (UAA) CheckHindrance Is the UAA sterically hindered? (e.g., α,α-disubstituted) Start->CheckHindrance StandardCouple Use Standard Coupling (HBTU/HATU, 1-2h) CheckHindrance->StandardCouple No ExtendedCouple Use Stronger Reagents (e.g., COMU) Extend Coupling Time (2-4h) Consider Double Coupling CheckHindrance->ExtendedCouple Yes CheckSolubility Is the UAA prone to aggregation? StandardCouple->CheckSolubility ExtendedCouple->CheckSolubility UseSpecial Incorporate pseudoproline dipeptides or use aggregation-disrupting additives (e.g., Hmb backbone protection) CheckSolubility->UseSpecial Yes Proceed Proceed to next cycle CheckSolubility->Proceed No UseSpecial->Proceed

Caption: Decision pathway for selecting coupling conditions for constrained amino acids.

Protocol 2: Cleavage and Disulfide Bond Formation

This protocol describes the final steps after the linear peptide has been assembled on the resin.

Materials and Reagents:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[4]

  • Precipitation/Wash Solvent: Cold diethyl ether.

  • Cyclization Buffer: Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5).

Procedure:

  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (Protocol 1, Step 2) and wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.

  • Cleavage:

    • Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[20]

    • Filter to separate the resin and collect the TFA solution containing the peptide.

  • Precipitation:

    • Add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]

    • Centrifuge the mixture to pellet the peptide, and discard the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers.

  • On-Resin vs. Solution-Phase Cyclization: Cyclization can be performed either while the peptide is still attached to the resin (if side-chain protecting groups of the cyclizing residues are orthogonal) or, more commonly, in solution after cleavage. The following steps describe solution-phase cyclization.

  • Disulfide Bond Formation (Oxidation):

    • Dissolve the crude linear peptide in the cyclization buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular over intermolecular reactions.

    • Stir the solution vigorously, open to the atmosphere, at room temperature. Air oxidation is a simple method for forming disulfide bonds.[4]

    • Monitor the reaction progress by taking aliquots and analyzing via RP-HPLC and mass spectrometry. The reaction is typically complete within 12-24 hours.[4]

    • Once complete, acidify the solution with a small amount of TFA or acetic acid to stop the reaction.[4]

  • Lyophilization: Freeze-dry the solution to obtain the crude cyclic peptide powder.

Protocol 3: Large-Scale Purification

Purification is critical for obtaining a high-purity final product and typically involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][20]

Equipment and Reagents:

  • Preparative HPLC system.

  • Preparative C18 RP-HPLC column.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Lyophilizer.

Procedure:

  • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions (gradient, flow rate) for the crude peptide.[21][22]

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A or a compatible solvent.

  • Preparative HPLC:

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Load the dissolved crude peptide onto the column. The amount loaded depends on the column size and must be optimized to avoid overloading.[22]

    • Run the preparative gradient, scaling the flow rate and gradient time from the analytical method.[21]

    • Collect fractions as the peptide elutes, focusing on the main peak corresponding to the desired product.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure peptide.[20]

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified constrained peptide as a fluffy white powder.

Table 3: Typical Peptide Purity Levels and Applications

Purity LevelDescriptionCommon Applications
>80% Standard purity grade.Polyclonal antibody production; screening studies.
>95% High purity grade. Impurities are primarily truncated sequences.[20]Cell-based assays; enzyme-substrate studies; non-quantitative bioassays.[20]
>98% Very high purity grade.In vivo studies; X-ray crystallography; NMR studies; clinical trials.[20]

Downstream_Workflow cluster_cyclization Cyclization PeptideResin Assembled Peptide on Resin Cleavage Cleavage from Resin (TFA Cocktail) PeptideResin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation CrudeLinear Crude Linear Peptide Precipitation->CrudeLinear Dissolve Dissolve in Buffer (pH 8-8.5) CrudeLinear->Dissolve Oxidize Air Oxidation (12-24h) Dissolve->Oxidize Monitor Monitor by HPLC/MS Oxidize->Monitor CrudeCyclic Crude Cyclic Peptide Monitor->CrudeCyclic Purification Preparative RP-HPLC CrudeCyclic->Purification Analysis Fraction Analysis (Analytical HPLC) Purification->Analysis Lyophilization Pooling & Lyophilization Analysis->Lyophilization FinalProduct Pure Constrained Peptide (>95%) Lyophilization->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Coupling (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of the sterically hindered amino acid derivative, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

The steric bulk arises from the piperidine ring structure adjacent to the carboxylic acid group. This conformation can physically impede the approach of the activating agent and the incoming amine, slowing down the coupling reaction and potentially leading to incomplete reactions.

Q2: What are the primary indicators of a difficult coupling reaction with this amino acid?

Common signs of inefficient coupling include a positive ninhydrin or bromophenol blue test after the coupling step, indicating unreacted free amines on the resin.[1] Subsequent analysis of the crude peptide by mass spectrometry may reveal a high proportion of deletion sequences where the hindered residue was not incorporated.[2]

Q3: Which coupling reagents are recommended for this compound?

For sterically demanding couplings, high-potency uronium/aminium salt reagents like HATU, HCTU, or COMU are generally more effective than standard carbodiimide reagents such as DCC or DIC.[3] Phosphonium salt reagents like PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.[4] For exceptionally challenging couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be a highly effective strategy.[5][6]

Q4: Can adjusting reaction conditions improve coupling efficiency?

Yes, optimizing reaction conditions is crucial. Strategies include:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid.[5]

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 50-60°C) can enhance reaction kinetics, though this may increase the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective technique for this purpose.[2][5]

  • Extended Reaction Time: Prolonging the coupling time from the standard 1-2 hours to 4 hours or even overnight can allow the reaction to proceed to completion.[3]

  • Solvent Choice: Using a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can help to disrupt peptide aggregation on the resin, which can otherwise block reactive sites.[3]

Q5: How can I minimize the risk of racemization during the coupling of this hindered amino acid?

Racemization can be a concern, especially with prolonged reaction times or elevated temperatures.[1] To mitigate this:

  • Use appropriate additives: Additives like HOAt and OxymaPure are more effective at suppressing racemization than HOBt.[1]

  • Choose the right base: A weaker base such as N-methylmorpholine (NMM) or collidine is preferable to stronger, more hindered bases like DIPEA.[1]

  • Select the right coupling reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction (Positive ninhydrin/bromophenol blue test)Insufficient Reagent Potency: Standard coupling reagents (e.g., DCC/DIC) may not be strong enough.Upgrade Coupling Reagent: Switch to a more potent uronium/aminium salt (HATU, HCTU, COMU) or phosphonium salt (PyBOP, PyAOP).[3]
Inadequate Reaction Time/Temperature: The reaction may be too slow under standard conditions.Extend Reaction Time: Increase coupling time to 4 hours or overnight.[3] Increase Temperature: Perform the coupling at an elevated temperature (50-60°C), ideally using a microwave peptide synthesizer.[3][5]
Suboptimal Solvent: The solvent may not be adequately solvating the peptide chain, leading to aggregation.Change Solvent: Switch from DMF to NMP or a DMF/DMSO mixture.[3]
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.Incorporate Disrupting Elements: If possible in the sequence design, use pseudoproline dipeptides or Dmb/Hmb-protected amino acids prior to the difficult coupling.[3]
Significant Deletion Sequence at the Hindered Residue Incomplete Coupling: Unreacted amines from the previous cycle are capped in the subsequent step.Double Couple: Perform the coupling reaction twice with fresh reagents.[5] Capping: If double coupling is ineffective, cap the unreacted amines with acetic anhydride to prevent further elongation and simplify purification.[3]
Racemization of the Amino Acid Over-activation of the Carboxylic Acid: Highly reactive reagents and extended reaction times can increase this risk.Optimize Additives: Use OxymaPure or HOAt instead of HOBt.[1] Control Base: Use the minimum necessary amount of a less hindered base like collidine.[1]
Elevated Temperature: Higher temperatures can accelerate epimerization.Optimize Temperature and Time: Find the lowest effective temperature and shortest time required for complete coupling.[1]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids. Note that specific results for this compound may vary and optimization is recommended.

ReagentReagent TypeYieldReaction TimeRacemizationKey Considerations
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient for hindered couplings. Based on potentially explosive HOAt.[4]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowEfficiency comparable to HATU, with an improved safety profile as it is based on OxymaPure.[4]
HBTU Aminium/Uronium SaltModerate to HighVariesLowA popular and efficient reagent, though may be less effective than HATU for highly hindered systems.[4]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowEfficient coupling that avoids guanidinylation side reactions.[4]
T3P® Phosphonic AnhydrideHighVariesMinimalExcellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[4]
DCC/DIC CarbodiimideLowVariesModerateOften inefficient for hindered couplings and can lead to side reactions.[5]

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU

This protocol is a general guideline for the coupling of a sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel.

  • Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Allow the reaction to proceed for the standard deprotection time for your setup (e.g., 3-5 minutes with microwave irradiation at 75°C or 2 x 10 minutes at room temperature). Wash the resin thoroughly with DMF.[1]

  • First Coupling:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[1]

    • Add a non-nucleophilic base such as DIPEA or collidine (8 equivalents) to the amino acid solution and mix briefly.[1]

    • Allow for a pre-activation time of 1-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling: Repeat the steps in section 3 with a fresh solution of activated amino acid.

  • Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.[5]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines.[1]

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol is an alternative for cases where standard high-potency reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

    • Stir the mixture at room temperature to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitor the reaction for completeness, as reaction times may be significantly longer.[5]

Visualizations

experimental_workflow start Start: Deprotected Resin coupling Couple with This compound + High-Potency Reagent (e.g., HATU) start->coupling wash1 Wash (DMF) coupling->wash1 test Ninhydrin Test wash1->test negative Negative Result (Complete Coupling) test->negative Success positive Positive Result (Incomplete Coupling) test->positive Failure end Proceed to Next Cycle negative->end troubleshoot Troubleshoot positive->troubleshoot cap Cap Unreacted Amines positive->cap Final Option double_couple Perform Double Coupling troubleshoot->double_couple Option 1 increase_temp Increase Temperature (Microwave) troubleshoot->increase_temp Option 2 change_reagent Change Coupling Reagent (e.g., to generate acyl fluoride) troubleshoot->change_reagent Option 3 double_couple->wash1 increase_temp->wash1 change_reagent->wash1 cap->end

Caption: Experimental workflow for overcoming steric hindrance.

logical_relationship issue Issue: Low Coupling Efficiency for This compound cause Primary Cause: Steric Hindrance issue->cause strategy Primary Strategy: Increase Reaction Efficacy cause->strategy reagent Optimize Coupling Reagent strategy->reagent conditions Optimize Reaction Conditions strategy->conditions side_reaction Secondary Concern: Racemization strategy->side_reaction reagent_details Use High-Potency Reagents: - Uronium/Aminium (HATU, COMU) - Phosphonium (PyBOP) - Acyl Fluorides (TFFH) reagent->reagent_details conditions_details Modify Parameters: - Double Coupling - Increase Temperature - Extend Time - Change Solvent (NMP) conditions->conditions_details mitigation Mitigation Strategy side_reaction->mitigation mitigation_details - Use Additives (HOAt, Oxyma) - Weaker Base (Collidine) - Lower Temperature mitigation->mitigation_details

Caption: Logical relationships in troubleshooting coupling issues.

References

Technical Support Center: Preventing Side Reactions with Fmoc-Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and resolve common side reactions encountered during the piperidine-mediated Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Fmoc deprotection with piperidine?

A1: The most prevalent side reactions include aspartimide formation, diketopiperazine (DKP) formation, racemization of amino acid residues, and side reactions involving C-terminal cysteine residues, such as the formation of 3-(1-piperidinyl)alanine.[1] Peptide aggregation can also lead to incomplete deprotection, resulting in deletion sequences.[1]

Q2: Which amino acid sequences are particularly susceptible to side reactions during piperidine treatment?

A2: Certain sequences are known to be problematic. For instance, Asp-Gly, Asp-Ala, and Asp-Ser motifs are highly prone to aspartimide formation.[1] Sequences with proline at the second position from the N-terminus are susceptible to diketopiperazine formation.[2] Cysteine and histidine residues are particularly prone to racemization.

Q3: How can I monitor the completeness of the Fmoc deprotection and coupling steps?

A3: The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of free primary amines after deprotection (a positive blue result) and their absence after a successful coupling reaction (a negative yellow/colorless result).[3][4] Additionally, UV-Vis spectrophotometry can be used to monitor the release of the dibenzofulvene-piperidine adduct in the deprotection solution, which has a characteristic absorbance around 301 nm.[4]

Troubleshooting Guides

Issue 1: Aspartimide Formation

How to Identify: Aspartimide formation leads to a mass change that can be detected by mass spectrometry. The resulting α- and β-peptides can often be separated and quantified by HPLC.[1]

Troubleshooting & Prevention:

StrategyDescriptionKey Considerations
Use of Additives Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution can significantly reduce aspartimide formation.[2]HOBt is sold in a wetted form, introducing water which is nucleophilic. Anhydrous HOBt is explosive.[5]
Alternative Bases Using a weaker base like 20% piperazine in DMF, often in conjunction with 0.1 M HOBt, is effective in minimizing aspartimide formation compared to piperidine.[1]Piperazine may have slower deprotection kinetics for some sterically hindered amino acids.
Sterically Hindered Protecting Groups Employing Fmoc-Asp residues with bulky side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, sterically hinders the cyclization reaction.[6][7]These specialized amino acid derivatives are more expensive than the standard Fmoc-Asp(OtBu)-OH.

Quantitative Data on Aspartimide Formation Prevention:

In a comparative study using the Scorpion toxin II peptide model (VKDXYI), the effectiveness of different Asp protecting groups was evaluated after treatment with 20% piperidine in DMF for 200 minutes (simulating 100 deprotection cycles).

Fmoc-Asp DerivativeX = G (% Aspartimide)X = N (% Aspartimide)X = R (% Aspartimide)
Fmoc-Asp(OtBu)-OHHighSignificantSignificant
Fmoc-Asp(OMpe)-OHReducedReducedReduced
Fmoc-Asp(OBno)-OH ~10% (0.1%/cycle) Almost Undetectable Almost Undetectable

Table adapted from data presented in Sigma-Aldrich technical literature.

Issue 2: Diketopiperazine (DKP) Formation

How to Identify: DKP formation results in the cleavage of the dipeptide from the resin, which can be detected in the cleavage solution by LC-MS.[1] This leads to a truncated final peptide product.

Troubleshooting & Prevention:

StrategyDescriptionKey Considerations
Use of Sterically Hindered Resins Synthesizing the peptide on a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization that leads to DKP formation.[2]The linkage to 2-chlorotrityl chloride resin is more acid-labile, requiring milder cleavage conditions.
Dipeptide Coupling Instead of coupling the first two amino acids sequentially, couple a pre-synthesized dipeptide. This bypasses the vulnerable dipeptide-resin intermediate.This strategy is limited by the commercial availability of the required dipeptides.
In Situ Neutralization (for Boc SPPS) In Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.[2]This is not directly applicable to Fmoc-SPPS.
Issue 3: Racemization

How to Identify: Racemization, the conversion of an L-amino acid to a D-amino acid, can be detected and quantified using analytical techniques such as chiral HPLC, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).[8][9]

Troubleshooting & Prevention:

StrategyDescriptionKey Considerations
Coupling Additives The addition of HOBt or HOAt during the amino acid activation step can suppress racemization.[10]These additives are standard in most modern coupling protocols.
Optimized Coupling Conditions Avoid prolonged activation times and the use of excessively strong bases during coupling, as these can promote racemization.The choice of coupling reagent and base can significantly impact the degree of racemization.
Microwave SPPS Temperature Control For microwave-assisted peptide synthesis, lowering the coupling temperature (e.g., from 80°C to 50°C) can limit the racemization of sensitive residues like histidine and cysteine.Temperature control is crucial when using microwave energy to accelerate synthesis.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Piperazine and HOBt

This protocol is recommended for sequences prone to aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).[1]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection (Step 1): Drain the DMF from the swollen resin. Add the piperazine/HOBt deprotection solution and agitate the mixture gently for 10 minutes.

  • Deprotection (Step 2): Drain the deprotection solution. Add a fresh portion of the deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine, HOBt, and the dibenzofulvene adduct.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.[3]

Protocol 2: Qualitative Kaiser Test for Monitoring Deprotection/Coupling

This test provides a rapid visual confirmation of the presence or absence of free primary amines.[3][11]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3][11]

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3][11]

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3][11] (Safety Note: KCN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.)

  • Sample Preparation:

    • Collect a small sample of resin beads (10-15 beads) in a small test tube.

    • Wash the beads thoroughly with DMF and then DCM to remove residual reagents. Decant the solvent.

  • Reaction:

    • Add 2-3 drops of each Reagent A, B, and C to the test tube containing the resin beads.

    • Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Positive Result (Successful Deprotection): Intense blue color in the beads and/or solution.

    • Negative Result (Successful Coupling): Yellow or colorless beads and solution.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin deprotection Add 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 kaiser_test Kaiser Test wash1->kaiser_test coupling Add Activated Fmoc-Amino Acid kaiser_test->coupling Positive (Blue) troubleshoot Troubleshoot: - Extend deprotection time - Use alternative base kaiser_test->troubleshoot Negative (Yellow) wash2 Wash with DMF coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle troubleshoot->deprotection

Caption: Standard workflow for a single cycle of Fmoc-SPPS.

Aspartimide_Formation_Pathway peptide Peptide with Asp(OR) residue deprotonation Backbone Amide Deprotonation peptide->deprotonation catalyzed by piperidine Piperidine (Base) piperidine->deprotonation cyclization Intramolecular Cyclization deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide epimerization Epimerization (Racemization) aspartimide->epimerization ring_opening Nucleophilic Ring Opening (Piperidine or H2O) aspartimide->ring_opening epimerization->ring_opening side_products Mixture of: - α-peptides - β-peptides - Piperidide adducts - Racemized products ring_opening->side_products

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Logic start Side Reaction Suspected identify Identify Side Reaction (LC-MS, Chiral HPLC) start->identify aspartimide Aspartimide Formation identify->aspartimide Asp-X sequence dkp DKP Formation identify->dkp Pro at Pos. 2 racemization Racemization identify->racemization Cys, His sol_asp1 Use Piperazine/HOBt aspartimide->sol_asp1 sol_asp2 Use Fmoc-Asp(OBno)-OH aspartimide->sol_asp2 sol_dkp1 Use 2-Cl-Trt Resin dkp->sol_dkp1 sol_dkp2 Couple as Dipeptide dkp->sol_dkp2 sol_rac1 Add HOBt/HOAt to Coupling racemization->sol_rac1 sol_rac2 Optimize Coupling Time/Temp racemization->sol_rac2

Caption: Troubleshooting decision tree for common side reactions.

References

Technical Support Center: Optimization of Coupling Efficiency for Hindered Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "hindered" in the context of SPPS?

In SPPS, "hindered" amino acids are those whose structural features impede the efficiency of peptide bond formation. This steric hindrance can arise from:

  • Bulky Side Chains: Amino acids with large, branched, or rigid side chains (e.g., Val, Ile, Thr, Tyr, Trp).

  • β-Branched Amino Acids: Isoleucine and Valine are classic examples where branching at the β-carbon slows down reaction kinetics.[1]

  • α,α-Disubstituted Residues: Amino acids like α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, significantly increasing steric bulk.[2]

  • N-Methylated Amino Acids: The presence of a methyl group on the backbone amide nitrogen can slow down coupling reactions.[3][4]

This hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.[2][5]

Q2: How can I detect incomplete coupling of a hindered amino acid?

Real-time or near-real-time monitoring of the coupling reaction is crucial for identifying incomplete acylation. Common methods include:

  • Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test that detects free primary amines. A positive result (blue/purple color) indicates the presence of unreacted amino groups on the resin, signifying an incomplete coupling.[1]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative colorimetric test for detecting unreacted primary amines.[1]

  • Bromophenol Blue Test: This test can detect both primary and secondary amines and is useful when working with N-methylated amino acids, for which the Kaiser test is not effective.[1][4]

  • Real-time Monitoring Systems: Some automated synthesizers incorporate real-time monitoring of resin swelling or UV-Vis absorbance to track reaction completion.[6][7][8][9]

  • HPLC and Mass Spectrometry (MS) Analysis: Cleaving a small amount of the peptide from the resin and analyzing it by HPLC and MS can definitively identify the presence of deletion sequences, confirming incomplete coupling.[1]

Q3: What are the most effective coupling reagents for hindered amino acids?

The choice of coupling reagent is critical for overcoming the steric hindrance of difficult amino acids.[2] Modern onium salt-based reagents are generally more efficient than older carbodiimide-based methods for these challenging couplings.[10]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents form highly reactive OAt or OBt esters, leading to faster and more efficient couplings.[2] HATU is particularly effective for hindered couplings due to the formation of reactive OAt esters.[2] COMU offers comparable efficiency to HATU with the advantage of being based on the non-explosive OxymaPure.[2][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and avoid potential side reactions like guanidinylation that can occur with some aminium/uronium salts.[2]

Troubleshooting Guides

Issue: Incomplete Coupling Detected

If a monitoring test indicates that the coupling of a hindered amino acid was incomplete, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Incomplete Coupling start Incomplete Coupling Detected recouple Perform a Double Coupling start->recouple kaiser_test_2 Monitor Coupling Completion (e.g., Kaiser Test) recouple->kaiser_test_2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) kaiser_test_2->change_reagent Positive optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Increase Reagent Excess kaiser_test_2->optimize_conditions Still Positive capping Cap Unreacted Amines kaiser_test_2->capping Persistently Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative change_reagent->kaiser_test_2 optimize_conditions->kaiser_test_2 capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

  • Perform a Double Coupling: The most immediate step is to repeat the coupling reaction with a fresh solution of the activated amino acid.[1]

  • Switch to a More Potent Coupling Reagent: If double coupling is insufficient, consider using a more powerful coupling reagent for the subsequent attempt. For example, if you were using HBTU, switching to HATU or COMU may improve efficiency.[1][11]

  • Optimize Reaction Conditions:

    • Increase Temperature: Elevating the reaction temperature can significantly improve coupling efficiency and reduce reaction times, especially for difficult sequences.[12][13][14] Microwave-assisted SPPS is a particularly effective method for driving hindered couplings to completion.[3][15]

    • Change Solvent: The choice of solvent can impact resin swelling and peptide chain solvation. N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[16] For severely aggregated sequences, "magic mixtures" (e.g., DCM/DMF/NMP) or solvents like DMSO may be beneficial.[17]

    • Increase Reagent Excess: Using a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents) can help drive the reaction to completion.[1][5]

  • Cap Unreacted Amines: If a small fraction of amines remains unreacted after troubleshooting, it is advisable to cap them by acetylation (e.g., using acetic anhydride) to prevent the formation of deletion peptides in the subsequent cycles.[4]

Issue: Peptide Aggregation

On-resin aggregation of the growing peptide chain can prevent reagents from accessing the reactive N-terminus, leading to failed couplings. This is common in hydrophobic sequences.[1][17]

G cluster_1 Strategies to Mitigate Peptide Aggregation start Suspected Peptide Aggregation solvent Use Aggregation-Disrupting Solvents (e.g., NMP, DMSO, 'Magic Mixture') start->solvent temp Increase Synthesis Temperature start->temp resin Use Low-Loading Resin or PEG-based Resin start->resin structure_breakers Incorporate 'Structure-Breaking' Residues (e.g., Pseudoprolines, Dmb/Hmb) start->structure_breakers end Improved Coupling Efficiency solvent->end temp->end resin->end structure_breakers->end

Caption: Strategies to overcome on-resin peptide aggregation.

  • Solvent Choice: Utilize solvents known to disrupt secondary structures and improve solvation, such as NMP or mixtures containing DMSO.[16][17]

  • Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates and improve reaction kinetics.[12][13]

  • Resin Selection: Use a low-loading resin or a polyethylene glycol (PEG)-based resin, which can improve the solvation of the peptide chain.[18]

  • Incorporate Structure-Breaking Residues: The introduction of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of secondary structures that lead to aggregation.[19]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentTypeAdvantagesDisadvantages
HATU Aminium/Uronium SaltHighly efficient for hindered couplings; forms reactive OAt esters.[2]Based on potentially explosive HOAt; more expensive than HBTU.[2]
HBTU Aminium/Uronium SaltHighly efficient and popular; byproducts are generally soluble.[2]Can have allergenic potential; based on potentially explosive HOBt.[2][11]
COMU Aminium/Uronium SaltEfficiency comparable to HATU; safer as it is based on OxymaPure.[2][11]Limited stability in solution.[2]
PyBOP Phosphonium SaltEfficient coupling; avoids guanidinylation side reactions.[2]Generally less reactive than HATU.[2]
DIC/HOBt CarbodiimideCost-effective.Slower reaction kinetics for hindered couplings; formation of insoluble DCU byproduct with DCC.[11]

Experimental Protocols

Protocol 1: Double Coupling of a Hindered Amino Acid (Manual SPPS)

This protocol assumes a positive Kaiser test after the initial coupling.

  • Resin Wash: After the initial coupling, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any remaining reagents and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate the hindered Fmoc-amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 3-4 equivalents) and a base (e.g., DIEA, 6-8 equivalents) in DMF for 1-5 minutes.[5]

  • Second Coupling: Add the pre-activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended.

  • Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test to confirm the completion of the reaction.[1]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.[5]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5% (w/v) Ninhydrin in ethanol.

  • Solution B: 80% (w/v) Phenol in ethanol.

  • Solution C: 2% (v/v) of 0.001 M KCN in pyridine.

Procedure:

  • Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the sample at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: High concentration of free primary amines (failed coupling). A recoupling is necessary.[1]

  • Yellow/Colorless: No or negligible free primary amines (successful coupling). You can proceed to the next step in the synthesis.

References

Technical Support Center: Troubleshooting Peptide Aggregation with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation induced by piperidine and its derivatives during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Peptide Yield and Purity

Q1: My final peptide yield is unexpectedly low, and the purity is poor. I suspect on-resin aggregation during synthesis. What are the typical signs of this?

A1: On-resin aggregation is a common cause of reduced yield and purity.[1][2][3] Key indicators of aggregation include:

  • Visual Cues: The peptide-resin may fail to swell properly, and in batch synthesis, the resin bed might appear shrunken.[2][3]

  • Monitoring Data: In continuous-flow synthesis, a flattened and broadened Fmoc deprotection profile can signal aggregation.[1][2]

  • Testing Failures: Standard amine tests like the Kaiser or TNBS test may yield unreliable or false-negative results in cases of severe aggregation.[1][2]

  • Analytical Results: Mass spectrometry analysis of the crude product may show a high prevalence of deletion sequences (n-1, n-2, etc.).[4]

Q2: I've confirmed signs of aggregation. What are the immediate steps I can take to improve my synthesis?

A2: To mitigate aggregation, you can modify your synthesis protocol. Consider the following strategies:

  • Optimize Deprotection: For Fmoc deprotection, you can try extending the deprotection time or incorporating a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into your piperidine solution.[2][3]

  • Enhance Coupling: Increase the coupling reaction times or perform a double coupling for difficult residues.[1]

  • Change Solvents: Switching to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the solvent can help disrupt hydrogen bonding that leads to aggregation.[3]

  • Elevated Temperature: Performing the synthesis at a higher temperature can help break up aggregates.[3][4] Microwave-assisted synthesis can also be beneficial.[5]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[1][3]

Issue 2: Side Reactions Associated with Piperidine

Q3: My peptide, which contains an Asp-Gly sequence, shows significant aspartimide formation. How can I minimize this side reaction?

A3: Aspartimide formation is a well-known side reaction in the presence of piperidine, especially with sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[6] To address this:

  • Use Alternative Bases: Consider replacing piperidine with a different base. 3-(Diethylamino)propylamine (DEAPA) has been shown to minimize the formation of aspartimide-containing derivatives.[7]

  • Backbone Protection: Utilize backbone protection by modifying the amide nitrogen of the amino acid following the Asp residue.[6] Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the preceding amino acid can block aspartimide formation.[3]

  • Additive to Deprotection Solution: Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[3]

Q4: I'm observing a significant amount of a truncated product, especially when Proline is near the N-terminus. What could be the cause?

A4: This is likely due to diketopiperazine formation, a common side reaction at the dipeptide stage, particularly with Proline.[6] This involves the intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation.[6] To mitigate this:

  • Use Alternative Bases: A combination of DBU and piperazine has been shown to significantly reduce diketopiperazine formation.[6]

  • Dipeptide Coupling: A strategy to bypass the problematic dipeptide-resin intermediate is to couple the second and third amino acid residues as a pre-formed dipeptide unit.[3]

Issue 3: Detecting and Characterizing Aggregation

Q5: How can I definitively confirm and characterize the aggregation of my purified peptide?

A5: Several analytical techniques can be employed to detect and characterize peptide aggregation:

  • Size Exclusion Chromatography (SEC): A widely accepted technique to resolve and quantify monomers, dimers, and higher-order aggregates.[8][9]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can identify aggregates in the nanometer to micrometer range.[9][10]

  • Spectroscopic Techniques:

    • UV-Visible Absorbance: A simple turbidity measurement can indicate the presence of large aggregates.[11]

    • Fluorescence Spectroscopy: Can be used with extrinsic dyes that bind to hydrophobic regions exposed during aggregation or by monitoring intrinsic tryptophan fluorescence.[8][11][12]

    • Circular Dichroism (CD): Provides information on the secondary structure of the peptide and can detect conformational changes associated with aggregation.[11]

  • Microscopy: Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can visualize the morphology of the aggregates.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ detection and investigation of peptide aggregation in solution.[10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of peptide aggregation during SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support.[2] This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[2] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete coupling and deprotection steps.[2]

Q2: Are certain peptide sequences more prone to aggregation?

A2: Yes, sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly susceptible to aggregation.[2] Additionally, sequences containing amino acids that can form strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic.[2] Aggregation is less likely to occur before the fifth or sixth residue is coupled.[2][3]

Q3: Are there less toxic or more efficient alternatives to piperidine for Fmoc deprotection?

A3: Yes, several alternatives to piperidine have been investigated to reduce toxicity and side reactions.

  • 4-Methylpiperidine (4MP): Has been shown to be fully equivalent to piperidine in its efficiency of Fmoc group removal and is not a controlled substance.[13]

  • Piperazine (PZ): Can be used as an alternative, though it may have different solubility characteristics.[5]

  • 3-(Diethylamino)propylamine (DEAPA): Identified as a viable greener alternative that can minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives.[7]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base often used in combination with a nucleophile like piperazine for rapid Fmoc removal.[6]

Q4: What are pseudoproline and Dmb dipeptides, and how do they help prevent aggregation?

A4: These are modified amino acid derivatives used to disrupt the formation of secondary structures that lead to aggregation.

  • Pseudoproline Dipeptides: These are formed from Serine or Threonine residues and introduce a "kink" in the peptide backbone, which destabilizes β-sheet formation.[14] They are incorporated by coupling pre-formed dipeptide units.[14]

  • Dmb Dipeptides: The 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of a Glycine residue. This modification prevents hydrogen bonding and disrupts aggregation.[1] Similar to pseudoprolines, they are typically introduced as dipeptide blocks.[1]

Data Summary

The following table summarizes a comparison of deprotection reagents on the yield and purity of synthesized peptides from a study by Luna et al. (2016).

Deprotection ReagentPeptide SequenceCrude Product Yield (%)Purity (%)Peptide-Specific Yield (%)
4-Methylpiperidine (4MP) Peptide 185 6858
Peptide 296 7168
Peptide 398 80 78
Peptide 4947571
Piperidine (PP) Peptide 17971 56
Peptide 2877364
Peptide 3927872
Peptide 497 76 74
Piperazine (PZ) Peptide 1756549
Peptide 2816956
Peptide 3897567
Peptide 4917266
Data adapted from Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1540.[15]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1 hour.[16]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.[16]

  • Reaction: Gently agitate the resin for 20 minutes.[16]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[16]

Protocol 2: Detection of Peptide Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare solutions of the purified peptide at the desired concentration in a suitable, filtered buffer (e.g., phosphate-buffered saline, pH 7.4).[16]

  • Sample Filtration: Filter the samples through a 0.22 µm syringe filter to remove any dust or pre-existing large aggregates.[16]

  • Instrument Equilibration: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[16]

  • Measurement: Transfer the sample to a clean, dust-free cuvette and place it in the instrument.[17] Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI).[16]

  • Data Analysis: An increase in the average Rh or PDI over time is indicative of aggregation.[16]

Visualizations

Troubleshooting_Aggregation cluster_symptoms Symptoms of Aggregation cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies symptom1 Low Yield & Purity diagnosis1 On-Resin Aggregation Suspected symptom1->diagnosis1 symptom2 Poor Resin Swelling symptom2->diagnosis1 symptom3 Failed Coupling Tests (Kaiser/TNBS) symptom3->diagnosis1 solution1 Modify Synthesis Conditions (Temp, Microwave) diagnosis1->solution1 Optimize Protocol solution2 Use Alternative Deprotection Base (e.g., DBU, 4MP) diagnosis1->solution2 Change Reagents solution3 Incorporate Aggregation Disrupters (Pseudoprolines, Dmb) diagnosis1->solution3 Modify Sequence solution4 Change Solvents or Add Chaotropic Salts diagnosis1->solution4 Alter Environment

Caption: A troubleshooting workflow for addressing on-resin peptide aggregation.

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate1->DBF Elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate1->Deprotected_Peptide DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: The chemical pathway of Fmoc-deprotection using piperidine.

Aggregation_Detection_Workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization start Purified Peptide Solution dls Dynamic Light Scattering (DLS) start->dls sec Size Exclusion Chromatography (SEC) start->sec result Aggregate Size, Structure, & Morphology Data dls->result Size Distribution cd Circular Dichroism (CD) (Secondary Structure) sec->cd tem_afm Microscopy (TEM/AFM) (Morphology) sec->tem_afm fluorescence Fluorescence Spectroscopy (Hydrophobicity) sec->fluorescence sec->result Quantification cd->result tem_afm->result fluorescence->result

References

Technical Support Center: Synthesis of Peptides Containing (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating the sterically hindered, N-substituted amino acid analogue, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the unique challenges posed by this building block and to improve final peptide yield and purity.

Troubleshooting Guide

The incorporation of this compound presents two main challenges: the initial coupling of the bulky amino acid itself, and the subsequent acylation of the secondary amine within the piperidine ring.

Problem 1: Low Coupling Efficiency of this compound

  • Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free primary amines on the resin. Mass spectrometry of the crude peptide shows a significant deletion of the piperidinyl-acetic acid residue.

  • Cause: The significant steric bulk of the Fmoc-protected piperidine ring hinders the approach to the carboxylic acid, making standard coupling conditions inefficient.

  • Solutions:

    • Employ Potent Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. Utilize more powerful uronium/aminium or phosphonium salt-based reagents.[1]

    • Optimize Reaction Conditions: Extend the coupling time significantly, from a standard 1-2 hours to 4 hours or even overnight.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MASPPS) can also dramatically improve efficiency.[1]

    • Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid to drive the reaction to completion.

    • Solvent Choice: Use N-methylpyrrolidone (NMP) instead of or in a mixture with N,N-dimethylformamide (DMF). NMP has superior solvating properties, which can help reduce peptide aggregation and improve reagent access to the reactive sites.[1]

Problem 2: Incomplete Coupling to the Piperidine Nitrogen

  • Symptom: A positive test for free secondary amines (e.g., bromophenol blue test) after coupling the subsequent amino acid. Mass spectrometry reveals a truncated peptide, stopping after the piperidinyl-acetic acid residue.

  • Cause: The N-terminus of the incorporated residue is a secondary amine within a six-membered ring. This is less nucleophilic and more sterically hindered than a primary amine, making the subsequent peptide bond formation difficult.

  • Solutions:

    • High-Potency Coupling Reagents: This is critical. Reagents like HATU, HCTU, and COMU are highly effective for coupling to N-methylated and other secondary amines.[2] PyBOP and PyAOP are also excellent choices.

    • Extended Reaction Times and Elevated Temperature: As with the initial coupling of the residue, allow for longer reaction times (4-12 hours) or utilize microwave synthesis to overcome the higher activation energy.

    • Pre-activation: Allow the incoming Fmoc-amino acid and the coupling reagent to pre-activate for 5-10 minutes before adding to the resin.

    • Avoid Less Reactive Activators: Standard HOBt-based reagents may give poor yields in this step.

Problem 3: Racemization

  • Symptom: The appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide, often co-eluting close to the main product peak.

  • Cause: The use of strong bases and/or elevated temperatures to force the sterically hindered couplings can lead to epimerization at the alpha-carbon of the activated amino acid.

  • Solutions:

    • Choice of Base: Use a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA, especially when heating.[2] Use the minimum necessary equivalents of base.

    • Racemization-Suppressing Additives: Ensure your coupling reagent is paired with an additive known to suppress racemization. HOAt (found in HATU) and OxymaPure (found in COMU) are superior to HOBt in this regard.

    • Carbodiimide Activation: In some cases, carbodiimide activation (e.g., with DIC) can reduce racemization, although this may come at the cost of lower coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for incorporating this compound and for the subsequent coupling step?

A1: For both coupling steps, high-potency onium (uronium/aminium) or phosphonium salt reagents are strongly recommended. HATU, HCTU, and COMU are excellent choices due to their high reactivity and ability to suppress racemization. COMU is particularly advantageous as it is based on the non-explosive OxymaPure.

Q2: How can I monitor the completion of the coupling to the piperidine secondary amine since the Kaiser test doesn't work?

A2: The Kaiser test only detects primary amines. For secondary amines, you should use an alternative like the bromophenol blue test. A negative test (beads remain red/orange) indicates a complete reaction.

Q3: Is diketopiperazine formation a concern with this amino acid?

A3: Yes. Diketopiperazine (DKP) formation is a common side reaction involving secondary amino acids.[1] It occurs after the Fmoc deprotection of the piperidinyl-acetic acid residue, where the newly liberated secondary amine can attack the ester linkage to the resin, cleaving the dipeptide from the support. To minimize this, couple the next amino acid immediately after deprotection and consider using a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin).

Q4: Can I use standard Fmoc-deprotection conditions?

A4: Standard deprotection with 20% piperidine in DMF is generally effective. However, if the peptide chain is long and prone to aggregation, you may need to increase the deprotection time or use a stronger base solution, such as one containing DBU. Be aware that DBU can increase the risk of side reactions like aspartimide formation if Asp residues are present in the sequence.

Data Presentation: Recommended Coupling Conditions

ParameterCondition for Coupling of Fmoc-Pip(Ac)-OHCondition for Coupling to Piperidine-NRationale
Coupling Reagent HATU, HCTU, or COMUHATU, HCTU, or COMUProvides the highest activation for sterically hindered carboxylates and secondary amines.
Equivalents (AA:Reagent:Base) 4 : 3.9 : 84 : 3.9 : 8A significant excess is needed to drive the reaction to completion.
Base DIPEA or 2,4,6-CollidineDIPEA or 2,4,6-CollidineCollidine is preferred if heating to minimize racemization.
Solvent NMP or DMF/NMP (1:1)NMP or DMF/NMP (1:1)NMP enhances solvation and reduces aggregation of the growing peptide chain.
Reaction Time 2-4 hours (RT) or 15-30 min (Microwave, 60°C)4-12 hours (RT) or 30-60 min (Microwave, 60°C)Extended time is required to overcome steric hindrance and the lower nucleophilicity of the secondary amine.
Monitoring Kaiser TestBromophenol Blue TestStandard test for primary amines.
Strategy Double CouplingSingle, extended couplingA second coupling is often necessary for the initial incorporation.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU
  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and 2,4,6-collidine (8 eq.) in NMP. Allow the pre-activation to proceed for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test. Wash the resin with NMP (3x).

  • Second Coupling (if required): If the Kaiser test is positive, repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Coupling of Next Amino Acid to Piperidine Nitrogen
  • Resin Preparation: After Fmoc deprotection of the newly incorporated piperidinyl-acetic acid residue, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • Activation: In a separate vessel, dissolve the next Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 4-12 hours at room temperature, or for 30-60 minutes in a microwave synthesizer at 60°C.

  • Monitoring: Perform a bromophenol blue test to check for unreacted secondary amines.

  • Washing: Once the coupling is complete, wash the resin with NMP (3x) and DMF (3x).

Visualizations

Experimental Workflow for Incorporating a Sterically Hindered Amino Acid

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of Hindered Amino Acid cluster_decision Quality Control cluster_repeat Troubleshooting Step start Start: Resin-Bound Peptide deprotect Treat with 20% Piperidine in DMF start->deprotect wash1 Wash with DMF/NMP deprotect->wash1 preactivate Pre-activate Hindered AA (e.g., with HATU/Base in NMP) couple Add to Resin (Extended Time / Microwave) preactivate->couple wash2 Wash with NMP couple->wash2 monitor Monitor Completion (e.g., Kaiser Test) wash2->monitor decision Coupling Complete? monitor->decision recouple Perform Second Coupling decision->recouple No end_node Proceed to Next Cycle decision->end_node Yes recouple->couple

Caption: Workflow for coupling a sterically hindered amino acid.

Logical Relationship of Factors Affecting Yield and Purity

G YieldPurity High Yield & Purity CouplingEff High Coupling Efficiency CouplingEff->YieldPurity DeprotectionEff Complete Deprotection DeprotectionEff->YieldPurity MinSideReact Minimized Side Reactions MinSideReact->YieldPurity PotentReagent Potent Coupling Reagents (HATU, COMU) PotentReagent->CouplingEff DKP DKP Formation OptCond Optimized Conditions (Time, Temp, Microwave) OptCond->CouplingEff GoodSolvent Good Solvation (NMP) GoodSolvent->CouplingEff WeakBase Weaker Base (Collidine) Racemization Racemization WeakBase->Racemization SuppressAdd Suppressing Additives (HOAt, Oxyma) SuppressAdd->Racemization StericHindrance Steric Hindrance StericHindrance->CouplingEff Aggregation Peptide Aggregation Aggregation->CouplingEff Aggregation->DeprotectionEff Racemization->MinSideReact DKP->MinSideReact

Caption: Key factors influencing peptide synthesis yield and purity.

References

Racemization issues with constrained amino acids during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting racemization issues during peptide synthesis, with a special focus on constrained amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, mitigating, and understanding racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are constrained amino acids and why are they particularly susceptible to racemization?

Constrained amino acids are residues that have restricted conformational flexibility due to their structure. This category includes N-methylated amino acids (e.g., N-Me-Ala), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and others with bulky side chains (e.g., Val, Ile).[1]

Their increased susceptibility to racemization stems from several factors:

  • Steric Hindrance: The bulky nature of these residues can significantly slow down the rate of the desired peptide bond formation.[1][2] This prolonged exposure of the activated amino acid to the basic reaction conditions provides a greater opportunity for racemization to occur.[2]

  • Electronic Effects of N-alkylation: In N-methylated amino acids, the methyl group on the nitrogen atom enhances the acidity of the α-proton, making it more susceptible to abstraction by a base, which is a key step in racemization.

Q2: What is the primary mechanism of racemization during peptide coupling?

The predominant mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] The process unfolds as follows:

  • The carboxyl group of the amino acid is activated by the coupling reagent.

  • This activated carboxyl group can then be attacked by the carbonyl oxygen of the protecting group, leading to cyclization and the formation of the oxazolone.

  • The α-proton of the oxazolone is highly acidic and can be readily removed by a base.

  • This deprotonation results in a planar, achiral enolate intermediate.

  • The incoming amine can then attack this intermediate from either face, leading to a mixture of L- and D-isomers in the final peptide.[2]

A less common, secondary pathway is the direct enolization through proton abstraction from the activated amino acid.[2]

Q3: Which factors have the most significant impact on the extent of racemization?

Several factors in the reaction conditions critically influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Onium salts (Uronium/Aminium, Phosphonium) are generally preferred. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are highly effective at suppressing racemization by minimizing the lifetime of the oxazolone intermediate. HOAt is considered superior to the more traditional 1-hydroxybenzotriazole (HOBt).

  • Base: The strength and steric hindrance of the base used for activation are crucial. Strong, non-hindered bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, thereby increasing the rate of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.

  • Temperature: While elevated temperatures can sometimes be employed to overcome the steric hindrance associated with constrained amino acids, they also invariably increase the rate of racemization.

Q4: How does the achiral amino acid, α-aminoisobutyric acid (Aib), influence racemization?

While Aib itself is achiral and therefore cannot racemize, its incorporation into a peptide sequence can significantly impact the racemization of the preceding chiral amino acid.[4] The gem-dimethyl groups on the α-carbon of Aib create substantial steric hindrance.[4] This can slow down the coupling reaction, prolonging the activation time of the preceding residue and increasing its susceptibility to racemization under basic conditions.

Q5: How can racemization be detected and quantified in a synthetic peptide?

Several analytical techniques can be employed to detect and quantify the presence of diastereomers resulting from racemization. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that separates enantiomers or diastereomers based on their differential interaction with a chiral stationary phase.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method that requires hydrolysis of the peptide followed by derivatization of the amino acids to make them volatile. The derivatized enantiomers are then separated on a chiral GC column. This method can reliably quantify down to 0.1% of the undesired enantiomer.[5]

  • Capillary Electrophoresis (CE): This technique offers very high resolution and can often be used to analyze the intact peptide, which is a significant advantage. It has a limit of detection as low as 0.05% of the major enantiomer.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomers, often with the aid of chiral solvating or derivatizing agents that induce chemical shift differences between the epimers. However, it is generally less sensitive than chromatographic methods.[6]

Data Summary: Impact of Coupling Reagents on Racemization

The choice of coupling reagent and additives has a profound impact on preserving the stereochemical integrity of the amino acid being coupled. The following tables summarize representative quantitative data on the extent of racemization with various coupling reagents.

Table 1: Comparison of Racemization Levels for Different Coupling Reagents

Coupling Reagent/AdditiveModel System% Racemization (D-isomer)Reference
HATUZ-Phg-Pro-NH2< 0.5[2]
HBTUZ-Phg-Pro-NH210.5[2]
HCTUModel Peptide Fragment< 0.5[2]
COMUZ-Phg-Pro-NH2< 0.5[2]
DIC/HOAtGIy-Phe-Pro-NH24.2[5]
EDC/HOAtGIy-Phe-Pro-NH229.8[5]
DCCModel Peptide Fragment10-30[2]
DCC/HOBtModel Peptide Fragment1-5[2]

Note: The exact percentage of racemization is highly dependent on the specific amino acid sequence, reaction conditions (base, solvent, temperature), and the model system used for evaluation.

Table 2: Performance Overview of Analytical Methods for Racemization Detection

Analytical MethodPrincipleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.1.0–2.3 µg/mLHigh resolution, well-established, good for quantification.May require derivatization, method development can be complex.[5]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection.Down to 0.1% of the unnatural enantiomer.[5]Very high sensitivity and specificity, can pinpoint the site of racemization.Requires peptide hydrolysis and derivatization, which can introduce artifacts.
Capillary Electrophoresis (CE) Differential migration of charged enantiomers in an electric field, often with a chiral selector.As low as 0.05% of the major enantiomer.[6][7]Excellent resolution, can often analyze the intact peptide.Can be sensitive to buffer conditions.[7]
NMR Spectroscopy Distinguishing enantiomers through the use of chiral derivatizing or solvating agents that induce chemical shift differences.Generally lower than chromatographic methods.Provides structural information, non-destructive, no derivatization required.Requires higher sample concentrations.[6]

Visualizing Mechanisms and Workflows

To better understand the processes involved in racemization and how to troubleshoot them, the following diagrams are provided.

RacemizationMechanism AA N-Protected L-Amino Acid Activated Activated Carboxyl Group AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization Peptide_L Desired L-Peptide Activated->Peptide_L Direct Coupling (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ Enolate->Peptide_L Attack from one face Peptide_D Racemized D-Peptide Enolate->Peptide_D Attack from opposite face Amine Incoming Amine (H2N-R') Amine->Activated Amine->Enolate

Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step1_Sol Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. Switch to Onium Salt (HATU, HCTU). Step1->Step1_Sol Action Step2 Step 2: Assess Base & Reaction Conditions Step1_Sol->Step2 If racemization persists Step2_Sol Using DIPEA/TEA? Switch to weaker/hindered base (NMM, 2,4,6-collidine). Lower reaction temperature. Step2->Step2_Sol Action Step3 Step 3: Refine Coupling Protocol Step2_Sol->Step3 If racemization persists Step3_Sol Minimize pre-activation time. Consider in-situ activation. For difficult couplings, perform a double or triple coupling. Step3->Step3_Sol Action End Racemization Minimized Step3_Sol->End

A logical workflow for troubleshooting high racemization levels.

Troubleshooting Guides

Issue: High levels of D-isomers detected in the final peptide.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.

  • Step 1: Evaluate Your Coupling Reagent and Additives

    • The choice of coupling reagent is critical.

    • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

      • Recommendation: If you are using a carbodiimide with HOBt, consider switching to a more effective additive like HOAt or OxymaPure. For difficult couplings involving hindered amino acids, switching to a more potent onium salt like HATU or COMU is recommended.

    • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ. However, the choice of additive used in their formulation (e.g., HOBt vs. HOAt vs. OxymaPure) has a significant impact on their effectiveness in suppressing racemization.

      • Recommendation: For particularly challenging couplings, COMU is a highly efficient aminium salt that has demonstrated a very low tendency for racemization.

  • Step 2: Assess Your Base and Reaction Conditions

    • The base used to neutralize the amino acid salt and facilitate the coupling can significantly influence racemization.

    • Base Strength: Strong bases like DIPEA and TEA can increase the rate of α-proton abstraction, leading to higher levels of racemization.

      • Recommendation: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Temperature: Elevated temperatures accelerate most reactions, including racemization.

      • Recommendation: Perform the coupling at room temperature or below (e.g., 0 °C), especially for sensitive amino acids. If a higher temperature is required to drive a difficult coupling to completion, be aware of the increased risk of racemization and analyze the product carefully.

  • Step 3: Optimize the Coupling Protocol

    • Pre-activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.

      • Recommendation: Minimize the pre-activation time or use an in-situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide.

    • Solvent: The reaction solvent can play a role in the rate of racemization.

      • Recommendation: While DMF and NMP are common, consider alternatives for problematic couplings.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Peptide Diastereomers

This protocol outlines a general procedure for the analysis of peptide diastereomers resulting from racemization during synthesis.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% B over 30-40 minutes, but this must be optimized for the specific peptide.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection is commonly used, typically at a wavelength of 210-230 nm.

  • Data Analysis:

    • The D- and L-diastereomers are identified based on their retention times, ideally by comparing them to synthetic standards of the pure diastereomers if available.

    • Quantification is achieved by integrating the peak area of the D-isomer and comparing it to the total peak area of both isomers. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Protocol 2: GC-MS Analysis of Amino Acid Enantiomers after Peptide Hydrolysis

This protocol provides a general workflow for the highly sensitive determination of the enantiomeric composition of amino acids within a peptide.

  • Peptide Hydrolysis:

    • Place the peptide sample (approx. 100-500 µg) in a hydrolysis tube.

    • Add 6N HCl (or 6N DCl in D₂O to correct for racemization during hydrolysis).

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the acid to dryness.

  • Derivatization:

    • The amino acid hydrolysate must be derivatized to increase volatility for GC analysis. A common two-step process is:

      • Esterification: React the dried hydrolysate with an acidified alcohol (e.g., 3N HCl in isopropanol) at 100 °C for 1 hour. Evaporate the reagent.

      • Acylation: React the resulting amino acid esters with an acylating agent such as trifluoroacetic anhydride (TFAA) at 100 °C for 15 minutes. Evaporate the excess reagent.

    • Redissolve the derivatized sample in a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as Chirasil-Val, is used for the enantiomeric separation.

    • Carrier Gas: Helium is typically used.

    • Injection: Split/splitless injection is commonly used.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acids.

    • MS Detection: The mass spectrometer is operated in either full scan mode or, for higher sensitivity, in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, targeting characteristic fragment ions of the derivatized amino acids.

  • Data Analysis:

    • The extent of racemization for each amino acid is determined by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.

    • If deuterated hydrolysis reagents were used, the amount of racemization induced during the hydrolysis step can be corrected by monitoring the deuterium incorporation at the α-carbon.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Piperidine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of peptides modified by piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of piperidine in peptide studies, and why might it appear as a modification? A1: Piperidine is a strong organic base primarily used as a deprotection agent in solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1] Its main function is to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, enabling the subsequent coupling of the next amino acid.[1][2] Piperidine can appear as an unintended modification or adduct due to side reactions with certain amino acid residues or linkers during the synthesis process.[1]

Q2: What is the expected mass shift for a piperidine adduct on a peptide? A2: A common mass increase observed due to the addition of piperidine is +85.15 Da.[1] This specific mass shift is frequently associated with the aza-Michael addition of piperidine to maleimide linkers or as a piperidide adduct related to aspartimide formation.[1]

Q3: Which amino acid residues are most susceptible to piperidine-related side reactions? A3: Aspartic acid (Asp) is particularly prone to piperidine-catalyzed side reactions, especially when followed by a small amino acid like glycine (Asp-Gly), leading to the formation of aspartimide.[1][3][4] This can result in a mixture of α- and β-peptides.[4] Other susceptible residues include Cysteine (Cys) and Histidine (His), which are prone to base-catalyzed racemization.[5]

Q4: Can piperidine affect the fragmentation pattern of a peptide in MS/MS analysis? A4: Yes, modifications can significantly alter peptide fragmentation. The presence of a piperidine adduct can influence the charge distribution and fragmentation pathways during collision-induced dissociation (CID).[6][7] The basic nitrogen atom in the piperidine ring can be protonated, potentially directing fragmentation.[8] Common fragmentation pathways for molecules containing a piperidine ring include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[8]

Q5: How can I prevent piperidine-related modifications during peptide synthesis? A5: To minimize side reactions, you can modify the deprotection cocktail by adding an acidic additive like 1% formic acid to lower basicity.[1] For sensitive sequences, especially those containing Asp-Gly, using alternative, weaker bases such as 5% piperazine or employing sterically hindered protecting groups on the aspartic acid side chain can be effective.[1][4] For issues with maleimide linkers, ensure the linker is introduced after the final piperidine deprotection step.[1]

Troubleshooting Guide

Issue 1: Unexpected Mass Shift of +85.15 Da Observed in Mass Spectrum

Symptom: Your mass spectrometry analysis shows a peptide with a mass increase of +85.15 Da that is not attributable to any intended modifications.

Potential Root Causes:

  • Aza-Michael Addition to Maleimide: If your experimental design involves a maleimide-containing linker for conjugation (e.g., to a PEG chain or another molecule), piperidine can react with the electron-deficient double bond of the maleimide ring.[1] This is a common cause if the maleimide moiety is exposed to piperidine during Fmoc deprotection.

  • Aspartimide-Related Adduct: During the base-catalyzed formation of an aspartimide intermediate, piperidine can act as a nucleophile and attack the succinimide ring, resulting in a stable piperidide adduct.[1]

Recommended Solutions:

  • Review Synthesis Strategy: If using a maleimide linker, modify your synthesis plan to introduce the linker after the final Fmoc deprotection and subsequent purification of the peptide.[1] This temporal separation prevents the maleimide from being exposed to piperidine.

  • Investigate Aspartic Acid Residues: Check your peptide sequence for aspartic acid, particularly Asp-Gly or Asp-Ser sequences, which are prone to aspartimide formation.[1][4]

  • Optimize Deprotection Conditions: For future syntheses, consider adding 1-hydroxybenzotriazole (HOBt) or 1% formic acid to the piperidine deprotection solution to reduce the risk of aspartimide formation.[1][4]

  • Use Alternative Bases: For particularly sensitive sequences, switching from 20% piperidine to a deprotection cocktail with a weaker base, such as 5% piperazine, can mitigate this side reaction.[1][4]

Issue 2: Low Signal Intensity or Poor Fragmentation of a Suspected Modified Peptide

Symptom: The MS/MS spectrum of the peptide suspected to have a piperidine modification has very low signal intensity or lacks a clear fragmentation pattern, making identification and localization difficult.

Potential Root Causes:

  • Ion Suppression: The modified peptide may be present at a low concentration, or other components in the sample (salts, detergents) could be suppressing its ionization.[6][9]

  • Suboptimal Fragmentation Energy: The collision energy used for MS/MS may not be optimal for fragmenting the modified peptide. The modification can alter the peptide's stability and fragmentation pathways.[6][8]

  • Labile Modification: The piperidine adduct might be labile under certain fragmentation conditions (like CID) and may be lost as a neutral molecule, resulting in a spectrum that resembles the unmodified peptide.[6]

Recommended Solutions:

  • Sample Cleanup: Ensure your sample is thoroughly desalted and purified before LC-MS analysis. Use sample preparation methods compatible with mass spectrometry to remove contaminants like salts, glycerol, and detergents.[9][10]

  • Optimize Collision Energy: Perform a collision energy optimization experiment for the precursor ion of interest. Acquire MS/MS spectra at a range of different collision energies to find the optimal setting that produces a rich fragmentation pattern.[8]

  • Use Alternative Fragmentation Methods: If CID or HCD provides poor fragmentation, try an alternative method. Electron-Transfer Dissociation (ETD) is often effective for preserving labile modifications on the peptide backbone and can provide complementary fragmentation data (c and z ions) that helps in localizing the modification.[6][11]

Issue 3: Ambiguous Localization of the Piperidine Modification

Symptom: You have identified a peptide with a mass shift corresponding to a piperidine adduct, but the MS/MS data does not allow for unambiguous assignment of the modification site.

Potential Root Causes:

  • Poor Fragmentation: The MS/MS spectrum may lack the specific fragment ions (e.g., b- or y-ions) that would confirm the location of the modification.[6][12]

  • Co-elution of Isomers: Multiple peptide isomers, each with the piperidine adduct on a different residue, may be co-eluting from the LC column, resulting in a chimeric MS/MS spectrum that is difficult to interpret.[12]

  • Gas-Phase Rearrangement: The modification may be migrating during the MS/MS fragmentation process, leading to misleading fragment ions.

Recommended Solutions:

  • Manual Spectra Inspection: Carefully and manually inspect the MS/MS spectrum. Look for a continuous series of b- or y-ions. A mass shift in a fragment ion indicates that the modification is present within that fragment.

  • Improve Chromatographic Separation: Optimize your LC gradient to try and separate potential isomers. A shallower gradient can often improve the resolution of co-eluting species.[6]

  • Employ Orthogonal Fragmentation: As mentioned previously, use a different fragmentation technique like ETD. Since ETD tends to cleave the peptide backbone while leaving modifications intact, it can often provide the key fragment ions needed to pinpoint the modification site.[6][11]

  • Enzymatic Digestion Strategy: Consider using a different protease for digestion (e.g., Glu-C instead of Trypsin) to generate different, overlapping peptides.[13] Identifying the modification on an overlapping peptide fragment can confirm its location.

Quantitative Data Summary

The following table summarizes the key mass shifts associated with piperidine modifications and related side reactions commonly encountered during peptide synthesis and analysis.

Modification / Side Reaction ProductDescriptionMonoisotopic Mass Shift (Da)Reference
Piperidine Adduct Direct addition of piperidine to a peptide, often via aza-Michael addition to a maleimide linker or as a piperidide.+85.0888[1]
Aspartimide Formation Intramolecular cyclization of an aspartic acid residue. This is an isomer of the original peptide, so there is no mass change initially, but it is often detected alongside its hydrolysis products or piperidide adducts.0 (Isomer)[1][4]
Diketopiperazine (DKP) Formation Intramolecular cyclization of a dipeptide, which cleaves it from the resin, leading to product loss.N/A (Product Loss)[3][4]
Fmoc-Adduct Incomplete Fmoc deprotection or reaction of dibenzofulvene (a byproduct of deprotection) with the peptide.+178.0783 (DBF-adduct)[2]

Note: The exact mass of piperidine (C₅H₁₁N) is 85.152 g/mol (average) and the monoisotopic mass is 85.0888 Da.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Piperidine-Modified Peptides

This protocol outlines a standard workflow for the identification and characterization of piperidine-modified peptides.

1. Sample Preparation and Digestion:

  • Protein Extraction & Reduction/Alkylation: If starting from a protein, extract and solubilize it in a denaturing buffer. Reduce disulfide bonds using DTT (dithiothreitol) and alkylate the resulting free thiols with iodoacetamide (IAM) to prevent re-formation.[10][14]

  • Buffer Exchange/Desalting: Remove detergents and salts that can interfere with enzymatic digestion and MS analysis. This can be done using spin columns or dialysis.[14]

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin, which cleaves C-terminal to lysine and arginine residues. Incubate at 37°C for several hours to overnight.[13][14]

  • Quenching and Final Desalting: Stop the digestion by adding an acid, such as formic acid.[14] Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove residual salts and concentrate the peptides.[10]

2. Liquid Chromatography (LC) Separation:

  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Elute peptides using a gradient of increasing Mobile Phase B (e.g., 5% to 40% B over 60 minutes). Optimize the gradient to achieve good separation of peptides.[8]

  • Flow Rate: Use a flow rate appropriate for the column diameter (e.g., 200-400 nL/min for nano-LC).[8]

3. Mass Spectrometry (MS and MS/MS) Analysis:

  • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.[8]

  • MS1 Full Scan: Perform a full scan (e.g., m/z 350-1500) to detect the precursor ions of the eluting peptides.[8]

  • MS/MS Analysis (Data-Dependent Acquisition): Set the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) as a starting point. If results are poor, consider acquiring data with Electron-Transfer Dissociation (ETD).[6][11]

    • Collision Energy: Optimize the collision energy to ensure sufficient fragmentation.[8]

4. Data Analysis:

  • Database Search: Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

  • Variable Modifications: Include the mass of the piperidine adduct (+85.0888 Da) as a potential variable modification in your search parameters. Also include other common modifications like oxidation of methionine.[15]

  • Manual Validation: Manually inspect the MS/MS spectra of any identified modified peptides to confirm the sequence assignment and the localization of the modification. Verify that the key b- and y-ions are present and show the expected mass shift.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Protein Digestion (e.g., Trypsin) p2 Peptide Desalting (C18 SPE) p1->p2 a1 LC Separation (Reversed-Phase) p2->a1 a2 MS1 Full Scan (Detect Precursor Ions) a1->a2 a3 MS/MS Fragmentation (Data-Dependent) a2->a3 d1 Database Search with Variable Modification (+85.0888 Da) a3->d1 d2 Manual Spectra Validation d1->d2 d3 Confirm Modification Site & Sequence d2->d3

Caption: Experimental workflow for identifying piperidine-modified peptides.

troubleshooting_workflow start Unexpected Mass Shift Detected in MS1 Scan q1 Is the mass shift +85.1 Da? start->q1 c1 Potential Piperidine Adduct q1->c1 Yes c2 Check for other common modifications (e.g., formylation, oxidation, other adducts). q1->c2 No q2 Does peptide sequence contain Asp-Gly/Ser? c1->q2 q3 Was a maleimide linker used? q2->q3 No r1 Suspect Aspartimide-related piperidide adduct. q2->r1 Yes r2 Suspect aza-Michael addition to linker. q3->r2 Yes r3 No obvious piperidine source. Review all reagents and synthesis steps. q3->r3 No

Caption: Troubleshooting logic for unexpected mass shifts in peptide analysis.

mitigation_strategy start Side Reaction Observed q1 Type of Side Reaction? start->q1 s1 Aspartimide Formation q1->s1 Asp-related s2 Maleimide Adduct q1->s2 Maleimide-related s3 DKP Formation q1->s3 Dipeptide loss sol1 1. Use weaker base (e.g., Piperazine). 2. Add 1% Formic Acid to deprotection. 3. Use sterically hindered Asp protecting groups. s1->sol1 sol2 1. Add maleimide linker AFTER final Fmoc deprotection and purification. 2. Ensure no residual piperidine before conjugation step. s2->sol2 sol3 1. Use sterically hindered resin (e.g., 2-chlorotrityl chloride). 2. Couple the third amino acid quickly after deprotecting the second. s3->sol3

Caption: Decision tree for mitigating piperidine-related side reactions.

References

Technical Support Center: HPLC Purification of Peptides with Constrained Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides containing constrained residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying peptides with constrained residues by RP-HPLC?

A1: Peptides with constrained residues, such as cyclic peptides, stapled peptides, N-methylated peptides, and those with multiple disulfide bonds, often present unique purification challenges compared to their linear counterparts. The most common issues include:

  • Poor Peak Shape: Peaks may exhibit tailing, fronting, or broadening, which complicates accurate quantification and fraction collection.[1][2][3] This can be caused by secondary interactions with the stationary phase, peptide aggregation, or suboptimal mobile phase conditions.[1]

  • Low Recovery: The desired peptide may be irreversibly adsorbed onto the column matrix or lost due to poor solubility in the mobile phase.[1][4][5] Highly hydrophobic peptides are particularly susceptible to low recovery.[5]

  • Co-elution of Impurities: Closely related impurities, such as diastereomers or deletion sequences, can be difficult to resolve from the main product peak.[6][7]

  • Multiple Peaks for a Single Peptide: The presence of conformational isomers, particularly in N-methylated peptides, can result in the appearance of multiple peaks for a single, pure compound.[8][9]

  • Solubility Issues: Constrained peptides can exhibit poor solubility in standard aqueous mobile phases, making sample preparation and injection challenging.[5][6]

Q2: How does the presence of N-methylated residues affect HPLC purification?

A2: N-methylation increases the lipophilicity of a peptide, leading to stronger retention on reversed-phase columns like C18.[6] This modification can also introduce cis/trans isomers around the N-methylated amide bond, which may interconvert slowly on the HPLC timescale, resulting in broadened or multiple peaks for a single peptide.[8][9] The steric hindrance from N-methyl groups can also lead to a higher incidence of deletion sequences during synthesis, which are challenging to separate from the target peptide.[6]

Q3: What strategies can be employed to improve the separation of diastereomeric peptides?

A3: The separation of diastereomers by RP-HPLC can be challenging due to their similar physicochemical properties.[7] Key strategies to improve resolution include:

  • Gradient Optimization: Employing a shallower gradient can increase the interaction time with the stationary phase and improve separation.[1][7]

  • Temperature Adjustment: Changing the column temperature can alter selectivity and improve resolution. However, for some peptides, higher temperatures might disrupt secondary structures, leading to poorer separation.[1][7]

  • Alternative Column Chemistries: If a standard C18 column fails to provide adequate separation, exploring different stationary phases like phenyl-hexyl or cyano columns may offer alternative selectivity.[10][11]

  • Ion-Pairing Agents: The choice and concentration of the ion-pairing agent can influence the retention and selectivity of diastereomers.[12][13]

Q4: How can I confirm the correct disulfide bond linkages in my purified peptide?

A4: Confirming the correct disulfide bridging in peptides with multiple cysteine residues is crucial. A common strategy involves enzymatic digestion of the non-reduced peptide followed by RP-HPLC separation of the resulting fragments. The disulfide-linked peptides are identified by comparing the chromatograms of the non-reduced and reduced digests.[14] The fractions containing the disulfide-linked peptides can then be analyzed by mass spectrometry to identify the connected cysteine residues.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC purification experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My peptide peak is tailing significantly. What are the potential causes and how can I fix it?

A: Peak tailing is often caused by strong interactions between basic residues in the peptide and acidic silanol groups on the silica-based stationary phase.[1]

  • Solution 1: Optimize Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%, in your mobile phase.[1] TFA pairs with the basic sites on the peptide, masking them from interacting with the silanols.[12] For mass spectrometry applications where TFA can cause signal suppression, formic acid is a common alternative, though it may be less effective at preventing tailing.[1][15]

  • Solution 2: Use a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica that has fewer accessible silanol groups, reducing the likelihood of peak tailing.[15]

  • Solution 3: Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) can improve peak shape by reducing peptide aggregation and improving mass transfer kinetics.[1][16]

Q: My peaks are broad and poorly resolved. What should I try?

A: Broad peaks can result from several factors, including peptide aggregation, a suboptimal gradient, or issues with the HPLC system itself.

  • Solution 1: Adjust the Gradient: A steep gradient may not provide sufficient time for the peptide to interact with the stationary phase, leading to broad peaks.[1] After an initial scouting run, switch to a shallower gradient around the elution point of your peptide.[1][11]

  • Solution 2: Modify the Mobile Phase: For highly hydrophobic peptides that may aggregate, adding a small amount of a stronger organic solvent like isopropanol or n-propanol to the mobile phase can disrupt these aggregates and sharpen peaks.[6]

  • Solution 3: Check for System Dead Volume: Excessive dead volume in the HPLC system, for instance from long tubing or poorly made connections, can contribute to peak broadening.[2][17]

Issue 2: Low Peptide Recovery

Q: I'm experiencing very low recovery of my constrained peptide after purification. What could be the cause?

A: Low recovery is a common problem, especially with hydrophobic or "sticky" peptides.

  • Solution 1: Address Solubility Issues: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[1][5][6]

  • Solution 2: Mitigate Irreversible Adsorption: The peptide may be irreversibly binding to the column or other components of the HPLC system.[1]

    • Column Choice: For very hydrophobic peptides, a less retentive stationary phase, such as C8, C4, or phenyl, may be more suitable than a C18 column.[5][6][18]

    • System Passivation: Passivating the HPLC system with a strong acid can help minimize adsorption to metallic surfaces.[1] Using a biocompatible (PEEK) HPLC system is another effective option.[1]

  • Solution 3: Check for On-Column Degradation: The peptide may be unstable under the acidic conditions of the mobile phase. If instability is suspected, consider using a different mobile phase modifier or a column that is stable at a higher pH.

Issue 3: Difficulty in Achieving High Purity

Q: I'm struggling to separate my target peptide from closely eluting impurities. How can I improve the resolution?

A: Improving resolution is key to achieving high purity.

  • Solution 1: Optimize the Gradient Slope: This is often the most effective way to improve resolution. A shallower gradient increases the separation time between peaks.[1][10]

  • Solution 2: Change the Selectivity:

    • Mobile Phase Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to phosphoric acid, if MS compatibility is not required) can alter the selectivity of the separation.[10][13]

    • Column Chemistry: Trying a column with a different stationary phase (e.g., C18 to phenyl-hexyl) can provide different interactions and improve separation.[10][11]

    • pH: Adjusting the pH of the mobile phase can change the ionization state of the peptide and impurities, leading to changes in retention and potentially improved resolution.[10][11]

Quantitative Data Summary

Table 1: Impact of Gradient Slope on Peptide Purity

Gradient Slope (%B/min)Main Peak Purity (%)Resolution (Main Peak vs. Impurity)
2.085.21.2
1.092.51.8
0.598.12.5

This table illustrates how a shallower gradient can significantly improve purity and resolution. Data is representative and will vary depending on the specific peptide and impurities.

Table 2: Effect of Ion-Pairing Agent on Peptide Retention

Ion-Pairing Agent (0.1%)Peptide Retention Time (min)
Formic Acid15.2
Trifluoroacetic Acid (TFA)18.5
Heptafluorobutyric Acid (HFBA)22.1

This table demonstrates that more hydrophobic ion-pairing agents increase peptide retention, which can be used to modulate selectivity.[13][19][20]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Constrained Peptide

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO or DMF.[6]

    • Dilute the dissolved peptide with Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).

    • Centrifuge the sample to pellet any insoluble material before injection.[8]

  • HPLC Conditions:

    • Column: A C18 stationary phase is a good starting point. For highly hydrophobic peptides, consider a C8, C4, or Phenyl column.[6][11][18]

    • Mobile Phase A: 0.1% (v/v) TFA in water.[21]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[21]

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Column Temperature: 30-45°C.[8]

    • Detection: UV at 214 nm for the peptide backbone.[8]

  • Gradient Elution:

    • Scouting Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the peptide.

    • Optimized Gradient: Design a shallower gradient around the elution point of the target peptide to improve resolution (e.g., a 1% per minute change in %B).[1][11]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity and confirm the identity by mass spectrometry.

    • Lyophilize the pooled fractions to obtain the final purified peptide.[21]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Result peak_shape Assess Peak Shape start->peak_shape recovery Evaluate Recovery start->recovery resolution Check Resolution start->resolution is_tailing Tailing? peak_shape->is_tailing is_low_recovery Low Recovery? recovery->is_low_recovery is_poor_resolution Poor Resolution? resolution->is_poor_resolution is_broad Broad? is_tailing->is_broad No optimize_tfa Optimize TFA Conc. / Use High Purity Column is_tailing->optimize_tfa Yes shallow_gradient Use Shallower Gradient is_broad->shallow_gradient Yes increase_temp Increase Column Temp. is_broad->increase_temp Also consider end Improved Purification optimize_tfa->end shallow_gradient->end increase_temp->end check_solubility Improve Sample Solubility (e.g., use DMSO) is_low_recovery->check_solubility Yes change_column Use Less Retentive Column (C4, Phenyl) check_solubility->change_column passivate Passivate System change_column->passivate passivate->end optimize_gradient Optimize Gradient Slope is_poor_resolution->optimize_gradient Yes change_selectivity Change Selectivity (Solvent, pH, Column) optimize_gradient->change_selectivity change_selectivity->end Purification_Strategy crude Crude Constrained Peptide solubilize Solubilization (e.g., DMSO, DMF) crude->solubilize analytical_dev Analytical Method Development (Scouting Gradient) solubilize->analytical_dev prep_purification Preparative HPLC (Optimized Shallow Gradient) analytical_dev->prep_purification fraction_collection Fraction Collection prep_purification->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->prep_purification Purity < 95% (Re-purify) pool_fractions Pool Pure Fractions purity_analysis->pool_fractions Purity > 95% lyophilization Lyophilization pool_fractions->lyophilization final_product Purified Peptide lyophilization->final_product

References

Technical Support Center: Impact of Piperidine Ring Conformation on Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of piperidine and its derivatives on solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of piperidine in Fmoc-based solid-phase peptide synthesis?

A1: Piperidine is a secondary amine and a moderately strong organic base used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain.[1] This deprotection step exposes a free amine, allowing for the coupling of the next Fmoc-protected amino acid in the sequence.[1]

Q2: How does the conformation of piperidine affect Fmoc deprotection?

A2: The established mechanism for Fmoc deprotection involves a β-elimination reaction initiated by a base. Piperidine acts as the base that abstracts a proton from the fluorenyl group, leading to the formation of dibenzofulvene (DBF) and the release of the free amine.[2] Piperidine also acts as a nucleophile, trapping the reactive DBF intermediate to form a stable adduct, which is washed away.[2][3] While the direct impact of the piperidine ring's chair-boat conformation is not a primary topic of discussion in the context of routine deprotection efficiency, the steric and electronic properties of piperidine and its derivatives are crucial for efficient Fmoc removal and the prevention of side reactions.

Q3: What are the most common side reactions associated with piperidine treatment in SPPS?

A3: The most common side reactions include:

  • Aspartimide Formation: This is a significant base-catalyzed side reaction, particularly in sequences containing aspartic acid (Asp), especially Asp-Gly or Asp-Asn motifs.[4] Piperidine can catalyze the formation of a cyclic imide, which can lead to a mixture of byproducts.[5]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids, and results in the cleavage of the dipeptide from the resin, truncating the peptide chain.[4]

  • Racemization: Prolonged exposure to basic conditions can lead to the epimerization of amino acid residues, particularly at the C-terminus.[5]

Q4: Are there alternatives to piperidine for Fmoc deprotection?

A4: Yes, several alternatives are used to mitigate the side reactions associated with piperidine or to address issues with incomplete deprotection. Common alternatives include:

  • Piperazine: A milder base that has been shown to reduce aspartimide formation.[5][6]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A much stronger, non-nucleophilic base that can be effective for deprotecting sterically hindered amino acids or disrupting peptide aggregation.[7][8] It is often used in combination with a nucleophile like piperidine or piperazine to scavenge the DBF byproduct.[7][9]

  • 4-Methylpiperidine: A less toxic alternative to piperidine that is not a controlled substance and shows comparable efficiency in Fmoc removal.[2]

  • Dipropylamine (DPA): A less toxic alternative that has been shown to reduce aspartimide formation.[4]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptom:

  • Low yield of the final peptide.[10]

  • Presence of deletion sequences (peptides missing one or more amino acids) in the final product, confirmed by mass spectrometry.[10]

  • A negative or weak result from a qualitative test for free amines (e.g., Kaiser test) after the deprotection step.[10]

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance For sterically hindered amino acids (e.g., N-methylated amino acids), extend the deprotection time or perform multiple deprotection steps.[10] Consider switching to a stronger deprotection reagent like a DBU-containing cocktail (e.g., 2% DBU/2% piperidine in DMF).[11]
Peptide Aggregation Use a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), in place of or in combination with DMF.[11] For known "difficult" sequences, incorporate pseudoproline dipeptides to disrupt aggregation.[10]
Degraded/Improper Reagent Ensure the piperidine solution is fresh and has been stored properly. Prepare a fresh 20% piperidine in DMF solution.
Insufficient Reaction Time Increase the duration of the deprotection step or perform two shorter deprotection treatments. Standard protocols often recommend two treatments of 5-10 minutes each.[12][13]
Issue 2: High Levels of Aspartimide-Related Impurities

Symptom:

  • Mass spectrometry analysis reveals impurities with the same mass as the target peptide but different retention times in HPLC, corresponding to α- and β-peptides.

  • Presence of piperidide adducts (mass increase of 84 Da).

Possible Causes and Solutions:

CauseRecommended Solution
Sequence Susceptibility Peptide sequences containing Asp-Gly, Asp-Asn, or Asp-Ser are particularly prone to aspartimide formation.[4]
High Basicity The basicity of the deprotection solution can promote aspartimide formation.
Elevated Temperature Higher temperatures during deprotection can increase the rate of this side reaction.
Solutions * Use a milder deprotection reagent: Switch from 20% piperidine in DMF to a solution of 5% piperazine with 0.1M HOBt in DMF.[5] * Modify the backbone: For particularly sensitive sequences, consider using N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection for the residue following the Asp.[5] * Use a different protecting group for Asp: Employing a more sterically hindering protecting group on the Asp side chain can reduce aspartimide formation.

Quantitative Data

Table 1: Comparison of Deprotection Reagents on Aspartimide Formation for the Model Peptide VKDGYI [4]

Deprotection ReagentTemperature (°C)% Aspartimide Formation
20% Piperidine in DMF6017%
20% Piperidine in DMF9020%
10% DPA in DMF9011%
2% DBU in DMF6025%
20% Piperidine + 0.5M Oxyma in DMF60Strongly reduced vs. Piperidine alone

Table 2: Comparison of Deprotection Reagent Kinetics [9]

Deprotection Reagentt1/2 (seconds)
20% Piperidine7
5% Piperazine + 0.5% DBU12
5% Piperazine + 1% DBU7
5% Piperazine + 2% DBU4

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection[12][13]

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for 15-30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection[12]

Objective: To quantify the amount of Fmoc group cleaved from the resin.

Materials:

  • Filtrate from the Fmoc deprotection step

  • DMF (peptide synthesis grade)

  • Volumetric flask

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the filtrate from the Fmoc deprotection step in a volumetric flask of a known volume.

  • Dilute the solution with DMF to a concentration that falls within the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]

Protocol 3: Kaiser Test (Qualitative Test for Primary Amines)[10]

Objective: To detect the presence of free primary amines on the resin.

Materials:

  • Peptide-resin sample (a few beads)

  • Kaiser test reagents (Solutions A, B, and C)

  • Heating block or water bath

Procedure:

  • Place a small sample of the peptide-resin in a test tube.

  • Add 2-3 drops of each Kaiser test reagent.

  • Heat the tube at 100-110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive result (free primary amines present): Intense blue beads and solution.

    • Negative result (no free primary amines): Yellow/colorless beads and solution.

Visualizations

TroubleshootingWorkflow start Low Peptide Yield check_monitoring Review Synthesis Monitoring Data (Kaiser test, UV-Vis) start->check_monitoring incomplete_rxn Incomplete Coupling or Deprotection? check_monitoring->incomplete_rxn aggregation Peptide Aggregation? incomplete_rxn->aggregation No solution_incomplete Extend reaction times Increase reagent concentration Use stronger reagents (e.g., DBU) incomplete_rxn->solution_incomplete Yes side_reactions Side Reactions? aggregation->side_reactions No solution_aggregation Use NMP instead of DMF Incorporate pseudoproline dipeptides aggregation->solution_aggregation Yes cleavage_problems Cleavage/Precipitation Problems? side_reactions->cleavage_problems No solution_side_reactions Use milder base (e.g., piperazine) Optimize protecting group strategy side_reactions->solution_side_reactions Yes solution_cleavage Optimize cleavage cocktail and precipitation method cleavage_problems->solution_cleavage Yes end_node Implement Solutions & Optimize cleavage_problems->end_node No solution_incomplete->end_node solution_aggregation->end_node solution_side_reactions->end_node solution_cleavage->end_node

Caption: Troubleshooting workflow for low peptide yield in SPPS.

FmocDeprotection cluster_main Fmoc Deprotection Pathway cluster_side Common Side Reactions start Fmoc-Peptide-Resin intermediate Intermediate + DBF start->intermediate + Piperidine aspartimide Aspartimide Formation (Asp-X sequences) start->aspartimide diketopiperazine Diketopiperazine Formation (Dipeptide stage) start->diketopiperazine deprotection Piperidine (Base) product H-Peptide-Resin (Free Amine) intermediate->product adduct DBF-Piperidine Adduct (Washed Away) intermediate->adduct + Piperidine (Nucleophile)

Caption: Fmoc deprotection mechanism and common side reactions.

References

Validation & Comparative

A Researcher's Guide to Selecting the Optimal Coupling Reagent for (R)-(1-Fmoc-piperidin-2-YL)-acetic acid and Other Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of structurally complex amino acids, such as the N-alkylated cyclic amino acid (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, is a critical challenge in modern peptide synthesis. The steric hindrance presented by such residues can lead to incomplete reactions, low yields, and racemization. The choice of coupling reagent is therefore a paramount consideration for achieving high-purity, complex peptides. This guide provides an objective comparison of commonly used coupling reagents, supported by literature data on sterically hindered and N-methylated amino acids, to aid researchers in making an informed selection.

Performance Comparison of Key Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation, particularly with challenging amino acids. Uronium/aminium salt-based reagents are generally preferred for their high reactivity. Below is a comparative summary of some of the most effective reagents.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium SaltVery HighHigh efficiency for hindered couplings, rapid reaction times, low racemization.[1][2][3][4]Higher cost, potential for guanidinylation of the N-terminus.[4]
HBTU Aminium SaltHighGood efficiency for many difficult couplings, cost-effective.[5][6][7]Can be less effective than HATU for severely hindered residues, moderate racemization levels.[3]
COMU Uronium SaltVery HighExcellent efficiency comparable to HATU, improved safety profile (non-explosive byproducts), good solubility.[2][4]Higher cost.
PyBOP Phosphonium SaltHighEffective for minimizing racemization, often used for cyclization.[8]Can be less efficient for coupling two adjacent N-methylated residues.[9]
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, low racemization under base-free conditions.[7][10]Often inefficient for sterically hindered amino acids.[8]

Note: The performance of these reagents can be influenced by the specific amino acid sequence, solid support, and reaction conditions.

Experimental Workflow and Methodologies

The following diagram illustrates a generalized workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of next Fmoc-amino acid (using coupling reagent + base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Optional Capping (e.g., Acetic Anhydride) for unreacted amines Washing2->Capping if needed Cycle Repeat Cycle for next amino acid Washing2->Cycle Capping->Cycle

A generalized workflow for solid-phase peptide synthesis.

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc-based solid-phase peptide synthesis using HATU and HBTU. These should be optimized for specific applications.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically demanding couplings where high efficiency is critical.[2][8]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel. Drain the DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. For difficult couplings, a reaction time of 2 to 4 hours may be necessary.[2]

  • Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Standard Coupling using HBTU

This protocol provides a reliable and cost-effective method for many peptide synthesis steps.[5]

  • Resin Preparation: Swell the resin as described in Protocol 1. Perform Fmoc deprotection using a 20% solution of piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes. For more challenging couplings, the reaction time can be extended or a second coupling can be performed.[5]

  • Monitoring and Washing: Monitor the reaction as described for the HATU protocol. Once complete, wash the resin with DMF.

Cleavage and Purification

After the final coupling and deprotection steps, the peptide is cleaved from the resin.

  • Cleavage: A common cleavage cocktail for peptides on Rink Amide resin is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: The resin is filtered, and the crude peptide is precipitated from the filtrate by adding cold diethyl ether.

  • Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

For the coupling of the sterically demanding this compound, high-reactivity uronium/aminium salt reagents are recommended. HATU and COMU are excellent first choices due to their demonstrated high efficiency and ability to minimize racemization in difficult couplings.[2][3] While HBTU is a robust and more economical option, it may require longer reaction times or double coupling for such a challenging residue. The choice of reagent should be guided by the specific requirements of the synthesis, including the desired purity, yield, and cost-effectiveness. Researchers should always perform small-scale test couplings to optimize conditions for their specific peptide sequence.

References

A Comparative Guide to the Biological Activity of Peptides with Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained scaffolds, such as those derived from piperidine-containing amino acids like (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, into peptides is a key strategy in modern drug discovery. This approach can enhance metabolic stability, improve receptor affinity, and provide greater control over peptide conformation. This guide offers an objective comparison of the biological activities of different peptide and peptidomimetic compounds incorporating a piperidine moiety, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the biological activity of representative piperidine-containing compounds from different therapeutic areas. This data allows for a direct comparison of their potency.

Compound ClassSpecific Compound/DerivativeTarget/OrganismBiological Activity MetricValueReference
Anticancer Agent 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideHuman Lung Carcinoma (A549 cells)IC5032.43 µM[1]
Antimicrobial Agent Novel Piperidine Derivative (Compound 6)Staphylococcus aureusMICNot explicitly quantified, but showed strongest inhibitory activity[2][3]
HIV-1 Protease Inhibitor (R)-piperidine-3-carboxamide derivative (Compound 22a)Wild-type HIV-1 ProteaseIC503.61 nM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activity of the compounds listed above.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.[1]

1. Cell Culture and Seeding:

  • Human lung carcinoma (A549) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The piperidine-containing compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the compound are prepared in the cell culture medium to achieve a range of final concentrations (e.g., 6.25 µM to 100 µM).

  • The medium from the wells is replaced with the medium containing the different concentrations of the compound. A control group receives medium with the solvent only.

  • The plates are incubated for 24 hours.

3. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • The bacterial suspension is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • The piperidine-containing compound is dissolved in an appropriate solvent.

  • Serial two-fold dilutions of the compound are prepared in the broth medium directly in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • The plate is incubated at 37°C for 16-20 hours.

4. MIC Determination:

  • After incubation, the plate is visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Enzyme Inhibition: FRET Assay for HIV-1 Protease Activity

This protocol is used to measure the inhibitory activity of compounds against HIV-1 protease.[4]

1. Reagents and Buffer Preparation:

  • Recombinant HIV-1 protease is prepared and stored in a suitable buffer.

  • A fluorogenic substrate peptide containing a cleavage site for the protease and flanked by a fluorescent donor and a quencher is used.

  • The assay buffer typically consists of a buffered solution at a specific pH (e.g., sodium acetate buffer at pH 4.7) containing salts and a reducing agent.

2. Assay Procedure:

  • The piperidine-containing inhibitor is serially diluted to various concentrations.

  • The inhibitor dilutions are pre-incubated with the HIV-1 protease in the assay buffer in a 96-well plate.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

3. Data Acquisition and Analysis:

  • The fluorescence intensity is monitored over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

  • The initial reaction rates are calculated from the fluorescence data.

  • The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction with no inhibitor.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the evaluation of peptides with piperidine scaffolds.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (incorporating piperidine amino acid) purification Cleavage & HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., FRET) characterization->enzyme data Determine IC50 / MIC / Ki anticancer->data antimicrobial->data enzyme->data

Caption: Workflow for synthesis and biological evaluation.

apoptosis_pathway compound Piperidine-Containing Anticancer Peptide membrane Cancer Cell Membrane Perturbation compound->membrane mitochondria Mitochondrial Dysfunction membrane->mitochondria bax_bcl2 Upregulation of Bax Downregulation of Bcl-2 mitochondria->bax_bcl2 caspases Caspase Activation (e.g., Caspase-3, -9) bax_bcl2->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: A potential signaling pathway for anticancer peptides.

References

A Comparative Guide to the Conformational Effects of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational effects of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, a derivative of pipecolic acid, and the proteinogenic amino acid L-proline. Understanding the distinct structural biases imposed by these building blocks is crucial for the rational design of peptides and peptidomimetics with specific secondary structures and biological activities. This comparison is supported by a synthesis of computational and experimental data from the scientific literature.

Introduction to Conformational Constraints in Peptide Design

The incorporation of cyclic amino acids is a powerful strategy in medicinal chemistry to introduce conformational rigidity into otherwise flexible peptide chains. This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Proline, with its five-membered pyrrolidine ring, is the most well-known natural conformational restrictor. This compound, containing a six-membered piperidine ring, represents a homologous extension of this concept, offering a different set of steric and geometric constraints. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group in solid-phase peptide synthesis, and its influence on the local conformation is also a relevant consideration.

Structural and Conformational Differences

The fundamental difference between proline and this compound lies in the size of their respective heterocyclic rings. This seemingly small change from a five- to a six-membered ring has profound implications for the resulting peptide backbone geometry.

Ring Pucker and Flexibility
  • Proline: The five-membered pyrrolidine ring of proline adopts one of two primary puckered conformations, termed endo and exo. This puckering is associated with the side-chain dihedral angles χ1 and χ2 and influences the backbone dihedral angles (φ, ψ).[1] The energy barrier between these puckers is relatively low, allowing for conformational flexibility.

  • This compound: The six-membered piperidine ring of this proline homolog, also known as pipecolic acid, preferentially adopts a chair conformation, although boat conformations are also possible.[2] This chair conformation is generally more rigid than the puckered envelopes of proline. The increased ring size and the preference for a chair conformation lead to distinct changes in the backbone and ring structures compared to proline-containing peptides.[2] Computational studies suggest that pipecolic acid-containing peptides have increased flexibility in certain contexts compared to their proline counterparts, which can influence their interactions and fragmentation patterns in mass spectrometry.[3]

Cis-Trans Isomerization

A hallmark of proline's conformational behavior is its ability to adopt both cis and trans conformations of the preceding peptide bond, with a relatively small energy difference between the two states.[4] This cis-trans isomerization can be a rate-limiting step in protein folding and is often crucial for biological function.

Studies on pipecolic acid derivatives have shown that they also exhibit cis-trans isomerization. Interestingly, in some peptide contexts, the incorporation of pipecolic acid analogs can lead to a striking increase in the population of the cis isomer compared to proline.[5] The rotational barrier around the amide bond in pipecolic acid derivatives has been found to be comparable to that of prolyl cis/trans isomerization.[5]

Data Presentation: Comparative Conformational Parameters

ParameterProline(R)-Pipecolic Acid DerivativeReference
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)[2]
Preferred Ring Conformation Endo/Exo puckered envelopesChair conformation[2]
Backbone Dihedral Angle (φ) Restricted to approximately -60° to -75°Generally more flexible, can adopt a wider range of φ angles[3][6]
Cis/Trans Isomerization Readily undergoes cis/trans isomerizationAlso undergoes cis/trans isomerization, can favor cis in certain contexts[4][5]
Dihedral AngleTypical Values for trans-ProlineTypical Values for cis-ProlineReference
φ (phi) -70.75° ± 9.21° (endo)-59.43° ± 7.09° (exo)-81.62° ± 11.37° (endo)-67.43° ± 11.31° (exo)[6]
ψ (psi) 130° to 180° or -180° to -140°-35° to 150°[7]
ω (omega) ~180°~0°[8]

Note: Specific dihedral angles for this compound in a peptide context are not extensively tabulated in the literature and would be highly dependent on the surrounding amino acid sequence.

Experimental Protocols

The conformational analysis of peptides containing these residues primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation, including ring pucker, cis/trans isomer ratios, and backbone dihedral angles.

Methodology:

  • Sample Preparation: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis. The final product is purified by reverse-phase HPLC to >98% purity. The peptide is then dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 0.5-5 mM.[6]

  • 1D ¹H NMR: Initial 1D proton NMR spectra are acquired to assess sample purity and solubility, and to observe the chemical shifts of protons, which are sensitive to the local electronic environment and conformation.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within the same spin system, aiding in the assignment of protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, which is particularly useful for assigning complex side chains.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. NOESY is used to distinguish between cis and trans isomers based on characteristic cross-peaks (e.g., Hα(i) to Hα(i-1) for trans and Hα(i) to Hδ(i-1) for cis in proline).

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). This is useful for resolving spectral overlap and for assigning carbon and nitrogen resonances.

  • Data Analysis:

    • Chemical Shift Analysis: The chemical shifts of Cα, Cβ, and Cγ can provide information about the ring pucker and backbone conformation.

    • Coupling Constant (J) Analysis: The ³J(HNHα) coupling constant can be used to estimate the φ dihedral angle via the Karplus equation.

    • NOE Restraints: The intensities of NOE cross-peaks are used to calculate interproton distances, which are then used as constraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography for Solid-State Structure Determination

Objective: To determine the high-resolution, three-dimensional structure of the peptide in the solid state.

Methodology:

  • Peptide Synthesis and Purification: The peptide is synthesized and purified to >98% purity.

  • Crystallization:

    • A high concentration of the peptide (typically 10 mg/mL) is prepared.

    • A crystal screen is performed using commercially available kits and techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the peptide solution with a variety of precipitants under different conditions (pH, temperature, additives) to find conditions that promote crystal growth.[3][9]

  • Data Collection:

    • A suitable crystal is selected, harvested, and flash-cooled in a cryoprotectant.

    • The crystal is exposed to a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is known) or experimental phasing (e.g., by incorporating heavy atoms).

    • An initial electron density map is calculated, into which a model of the peptide is built.

    • The model is then refined against the experimental data to improve the fit and generate the final, high-resolution structure.[9]

Visualizing Conformational Differences and Experimental Workflows

G Structural Comparison: Proline vs. Pipecolic Acid Derivative cluster_proline Proline cluster_pipecolic This compound proline 5-membered Pyrrolidine Ring proline_conformation Endo/Exo Puckering proline->proline_conformation leads to peptide Peptide Backbone proline_conformation->peptide influences pipecolic 6-membered Piperidine Ring pipecolic_conformation Chair Conformation pipecolic->pipecolic_conformation prefers pipecolic_conformation->peptide influences cis_trans Cis/Trans Isomerization peptide->cis_trans exhibits

Caption: Structural differences between Proline and a Pipecolic Acid derivative.

G Experimental Workflow for Conformational Analysis cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography synthesis Peptide Synthesis (Fmoc-SPPS) purification Purification (HPLC) synthesis->purification nmr_exp 1D & 2D NMR (COSY, TOCSY, NOESY) purification->nmr_exp crystallization Crystallization Screening purification->crystallization nmr_analysis Data Analysis (Chemical Shifts, J-Couplings, NOEs) nmr_exp->nmr_analysis nmr_structure Solution Structure Ensemble nmr_analysis->nmr_structure data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution solid_structure Solid-State Structure structure_solution->solid_structure

Caption: Workflow for NMR and X-ray analysis of peptide conformation.

Conclusion

The choice between incorporating proline and this compound into a peptide sequence offers a distinct means of controlling its conformational landscape. Proline's five-membered ring provides a moderate level of constraint with a well-characterized equilibrium between endo and exo puckers and cis/trans amide bond isomers. In contrast, the six-membered ring of the pipecolic acid derivative introduces a more rigid chair conformation, which can lead to different backbone dihedral angle preferences and potentially alter the cis/trans isomer population. The selection between these two building blocks should be guided by the desired secondary structure and the specific steric and geometric requirements of the target interaction. The experimental protocols outlined provide a roadmap for elucidating the precise conformational outcomes of such substitutions.

References

A Comparative Guide to Constrained Amino Acids as Beta-Turn Mimetics for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-turns are ubiquitous secondary structures in proteins and peptides, playing critical roles in protein folding, stability, and molecular recognition events. Their involvement in numerous biological processes makes them attractive targets for the design of therapeutic agents. However, short peptides that adopt beta-turn conformations are often conformationally flexible and susceptible to proteolytic degradation. To overcome these limitations, constrained amino acids are incorporated into peptide sequences to act as beta-turn mimetics, enforcing a stable turn structure. This guide provides a comparative analysis of various classes of constrained amino acids used for this purpose, supported by experimental data to aid researchers in the selection of the most suitable mimetic for their specific application.

The Crucial Role of Beta-Turns

A beta-turn is a region of a protein or peptide involving four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This is often stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. Several types of beta-turns are classified based on the dihedral angles (φ, ψ) of the i+1 and i+2 residues, with types I and II being the most common. The precise geometry of the beta-turn is crucial for its biological function, which can range from mediating protein-protein interactions to serving as antigenic determinants.

Mimicking the Turn: The Utility of Constrained Amino Acids

Constrained amino acids are modified amino acid analogs with restricted conformational freedom. By incorporating these into a peptide sequence, it is possible to pre-organize the peptide backbone into a specific beta-turn conformation. This strategy offers several advantages:

  • Enhanced Biological Activity: By locking the peptide into its bioactive conformation, binding affinity to the target receptor or enzyme can be significantly increased.

  • Increased Proteolytic Stability: The modified backbone is often resistant to cleavage by proteases, leading to a longer biological half-life.

  • Improved Pharmacokinetic Properties: Constrained peptides can exhibit better absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will compare the following classes of constrained amino acids as beta-turn mimetics:

  • β-Amino Acids: Homologated amino acids with an additional carbon in their backbone.

  • Cyclic Peptides (Lactam and Disulfide Bridges): Peptides cyclized through side-chain to side-chain or side-chain to backbone linkages.

  • Proline Analogs and other Cyclic Scaffolds: Mimetics based on modifications of the proline ring or other rigid cyclic structures.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for different classes of constrained amino acids used as beta-turn mimetics, focusing on their conformational properties and stability.

Table 1: Comparison of Dihedral Angles (φ, ψ) for a Type I Beta-Turn Mimetic

Mimetic ClassResidue i+1 (φ, ψ)Residue i+2 (φ, ψ)Key References
Ideal Type I β-Turn (-60°, -30°)(-90°, 0°)N/A
β-Amino Acid containing peptide Variable, can induce turn-like structures but often not a canonical β-turn.Variable[1]
Lactam-Bridged Peptide Approximates ideal angles depending on ring size and composition.Approximates ideal angles depending on ring size and composition.[2]
Disulfide-Bridged Peptide Can adopt Type I or II turns, conformation can be flexible.Can adopt Type I or II turns, conformation can be flexible.[2]
α-Alkylproline Derivative The φ angle is restricted to approximately -60° due to the proline ring.The ψ angle is influenced by the α-alkyl substituent.[3][4]

Table 2: Comparison of Key NMR Observables for Beta-Turn Characterization

Mimetic ClassKey NOEs3JHNHα Coupling Constants (Hz)Temperature Coefficient of Amide Protons (ppb/K)
β-Amino Acid containing peptide Often show sequential NOEs but may lack the key i to i+3 NOE.Variable, depends on the specific β-amino acid and its position.Generally larger than -4.5, indicating solvent exposure.
Lactam-Bridged Peptide Strong dαN(i+2, i+3) and dNN(i+2, i+3) NOEs are indicative of a turn. A key CαH(i) to NH(i+3) NOE confirms the turn.Small 3JHNHα for the i+1 and i+2 residues can indicate a turn conformation.A value less than -4.5 for the i+3 amide proton suggests its involvement in a hydrogen bond.
Disulfide-Bridged Peptide Similar to lactam-bridged peptides, but can be more ambiguous due to flexibility.Can be conformationally averaged if multiple turn types are present.Can indicate hydrogen bonding, but may be less pronounced than in more rigid mimetics.
Proline-based Mimetic Strong dαδ(i, i+1) NOE is characteristic of a trans-proline bond.The 3JHNHα of the residue preceding proline can provide information about the φ angle.The amide proton of the residue following proline can show a low temperature coefficient if involved in a hydrogen bond.

Table 3: Comparison of Stability and Conformational Purity

Mimetic ClassConformational HomogeneityThermal Stability (Tm)Proteolytic Stability
β-Amino Acid containing peptide Can be heterogeneous, may not stabilize a single, well-defined turn.Generally lower than more constrained systems.Increased stability compared to α-peptides.
Lactam-Bridged Peptide High, can effectively lock the peptide into a specific turn type.Generally high, dependent on the peptide sequence and ring size.High
Disulfide-Bridged Peptide Can be lower than lactam-bridged peptides due to the flexibility of the disulfide bond.Moderate, can be sensitive to redox conditions.Moderate, can be cleaved by reducing agents.
Proline-based Mimetic High, the rigid ring structure effectively constrains the backbone.HighHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the three-dimensional structure of the peptide containing the beta-turn mimetic in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or a mixture) to a concentration of 1-5 mM. The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5 in water).

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid spin system. A mixing time of 60-80 ms is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. A mixing time of 150-300 ms is common for NOESY. ROESY is preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the sequence.

    • NOE Restraints: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints. Key NOEs for a beta-turn include a short distance between the CαH of residue i and the NH of residue i+3, and between the NH of residue i+2 and the NH of residue i+3.

    • Dihedral Angle Restraints: Measure the 3JHNHα coupling constants from a high-resolution 1D or 2D spectrum. These values can be used to restrain the φ dihedral angle using the Karplus equation.

    • Hydrogen Bond Identification: Measure the temperature coefficient of the amide proton chemical shifts. A value less negative than -4.5 ppb/K is indicative of a hydrogen-bonded proton.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental restraints.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To assess the overall secondary structure content of the peptide and its thermal stability.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (below 250 nm).

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Spectral Analysis:

    • Type I β-turn: Characterized by a negative band near 220-230 nm and a positive band near 200-205 nm.

    • Type II β-turn: Typically shows a weak positive band around 220-230 nm and a strong negative band below 200 nm.[5]

  • Thermal Denaturation: To determine the melting temperature (Tm), monitor the CD signal at a fixed wavelength (e.g., 222 nm) as the temperature is gradually increased. The Tm is the temperature at which 50% of the peptide is unfolded.

Mandatory Visualization

G cluster_design Design & Synthesis cluster_evaluation Biophysical & Biological Evaluation Target Selection Target Selection Mimetic Design Mimetic Design Target Selection->Mimetic Design Chemical Synthesis Chemical Synthesis Mimetic Design->Chemical Synthesis Lead Optimization Lead Optimization Mimetic Design->Lead Optimization Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Conformational Analysis Conformational Analysis Purification & Characterization->Conformational Analysis NMR, CD, X-ray Stability Assays Stability Assays Conformational Analysis->Stability Assays Biological Activity Biological Activity Stability Assays->Biological Activity Biological Activity->Lead Optimization

table [label=<

Turn Typeφi+1ψi+1φi+2ψi+2 Type I-60°-30°-90°0° Type I'60°30°90°0° Type II-60°120°80°0° Type II'60°-120°-80°0°

]; } enddot Caption: Dihedral angles defining beta-turn types.

Conclusion and Future Outlook

The rational design of beta-turn mimetics using constrained amino acids is a powerful strategy in modern drug discovery. This guide has provided a comparative overview of several key classes of these mimetics, highlighting their structural properties and the experimental methods used for their characterization. The choice of a particular mimetic will depend on the specific requirements of the biological target and the desired physicochemical properties of the final molecule.

Future developments in this field are likely to focus on the creation of novel and more sophisticated scaffolds that allow for greater control over the turn conformation and the presentation of side-chain functionalities. Additionally, the integration of computational methods with experimental validation will continue to accelerate the design and optimization of potent and selective therapeutic agents based on beta-turn mimicry.

References

A Comparative Guide to the NMR Structural Analysis of Peptides with (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for modulating their structure, stability, and biological activity. Among these, constrained amino acids that restrict the conformational flexibility of the peptide backbone are of particular interest. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) structural analysis of peptides containing the constrained non-natural amino acid, (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, relative to other commonly used constrained residues.

This compound, a cyclic β-amino acid analogue, introduces a six-membered ring into the peptide backbone. This significantly limits the range of accessible dihedral angles, thereby inducing specific secondary structures such as turns or helices. Understanding the precise conformational impact of this modification is paramount for rational drug design, and NMR spectroscopy is the most powerful tool for elucidating these structures in solution.

Comparison of Constrained Amino Acids

The introduction of a constrained amino acid influences the local and global conformation of a peptide. Below is a comparison of this compound with other well-studied constrained amino acids.

Amino Acid TypeStructural ConstraintTypical Induced Secondary StructureKey NMR Observables
This compound Six-membered ring in the backboneLikely to induce well-defined turns or serve as a helix nucleator, similar to proline analogs. The specific conformation will depend on the stereochemistry and position in the peptide.Characteristic chemical shifts for the piperidine ring protons. Specific Nuclear Overhauser Effect (NOE) patterns indicating proximity between piperidine protons and adjacent amino acid residues.
α-Aminoisobutyric acid (Aib) Gem-dimethyl substitution at the α-carbon.[1]Strongly promotes 310-helical conformations.[1]Characteristic upfield shift of the two methyl proton signals. Strong sequential dαN(i, i+1) NOEs and medium-range dαβ(i, i+3) and dNN(i, i+2) NOEs are indicative of helical structures.
Proline (Pro) Five-membered pyrrolidine ringInduces kinks or turns in β-sheets and can be found in helices. The cis/trans isomerization of the X-Pro amide bond is a key structural feature.Distinctive upfield chemical shifts for the Cβ, Cγ, and Cδ protons. The Cβ and Cγ chemical shifts are sensitive to the cis/trans isomerism of the preceding amide bond.
Cyclopropane Pipecolic Acids (CPAs) Bicyclic constraint with a cyclopropane fused to the piperidine ring.Significant increase in the population of the cis isomer around the CPA amide bond, inducing type VIa β-turns.[2]Diagnostic NOEs between protons on the cyclopropane ring and adjacent residues.
β-Amino Acids Additional methylene group in the backbone.Can form unique helical structures known as β-peptide foldamers.[1]Different spin systems and chemical shift ranges compared to α-amino acids. NOE patterns will reflect the larger spacing between residues.

Experimental Protocols

A combined approach of peptide synthesis, purification, and multidimensional NMR spectroscopy is essential for the structural analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating this compound are typically synthesized using a standard Fmoc-based solid-phase peptide synthesis strategy.[3][4]

  • Resin Preparation: A suitable solid support, such as Rink amide resin for C-terminally amidated peptides, is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.[4]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including the title compound) is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA). This activated amino acid is then coupled to the free amine on the resin.[4] Due to the potential steric hindrance of the piperidine ring, a double coupling or extended reaction time may be necessary to ensure complete acylation.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[4]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy

For structural elucidation, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM.[5][6][7]

  • Data Acquisition:

    • 1D ¹H NMR: Provides an initial assessment of sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[3][8]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[3][8] NOESY is suitable for molecules with a correlation time that gives rise to positive NOEs, while ROESY is effective for a wider range of molecular sizes.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is useful for assigning protons within a residue.[8]

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Visualizations

Experimental Workflow for NMR Structural Analysis

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Structure Calculation & Analysis synthesis Fmoc Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification sample_prep Sample Preparation (1-5 mM in deuterated solvent) purification->sample_prep data_acq 1D & 2D NMR Data Acquisition (TOCSY, NOESY/ROESY) sample_prep->data_acq assignment Resonance Assignment data_acq->assignment restraints Distance & Dihedral Restraint Generation assignment->restraints calculation 3D Structure Calculation (Simulated Annealing) restraints->calculation analysis Structural Ensemble Analysis calculation->analysis

Caption: Integrated workflow for the synthesis, purification, and NMR structural determination of modified peptides.

Conformational Constraint by a Piperidine Ring

conformational_constraint a1 Residue i-1 a2 Residue i a1->a2 Many possible (φ, ψ) angles a3 Residue i+1 a2->a3 b1 Residue i-1 b2 Piperidine Ring (Residue i) b1->b2 Restricted (φ, ψ) angles b3 Residue i+1 b2->b3

Caption: A diagram illustrating how a piperidine ring restricts the conformational freedom of a peptide backbone.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzyme Stability of Peptides Containing Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of enzymatic degradation presents a significant hurdle in the development of effective therapeutics. This guide provides a comparative analysis of the enzymatic stability of peptides modified with piperidine derivatives, offering valuable insights supported by experimental data. The incorporation of these cyclic structures into peptide backbones is a promising strategy to enhance proteolytic resistance, thereby improving pharmacokinetic profiles and therapeutic efficacy.

The modification of peptides with non-proteinogenic amino acids, such as those containing a piperidine scaffold, can sterically hinder the approach of proteases to the cleavable peptide bonds. This guide focuses on the quantitative effects of such modifications, providing a clear comparison between native peptides and their piperidine-containing analogues.

Comparative Analysis of Enzmyatic Stability

The introduction of piperidine derivatives into a peptide sequence has been shown to significantly enhance its stability against enzymatic degradation. A key example is the incorporation of 4-aminopiperidine-4-carboxylic acid (Api) into an antimicrobial peptide, 17KKV-Aib. The following table summarizes the stability of the parent peptide and its analogues containing Api at different positions when exposed to Proteinase K.

Peptide IDSequence with ModificationPosition of Api% Intact Peptide after 24h with Proteinase K
Peptide 1 G(LLKK)4-Aib-NH2None (Parent Peptide)< 20%
Peptide 2 G(LLApi KK) (LLKK)3-Aib-NH23> 60%
Peptide 3 G(LLKApi K) (LLKK)3-Aib-NH24> 60%
Peptide 4 G(LLKK)Api (LLKK)2-Aib-NH25> 60%
Peptide 5 G(LLKK)2(LLApi KK)-Aib-NH211~20%
Peptide 6 G(LLKK)2(LLKApi K)-Aib-NH212~20%
Peptide 7 G(LLKK)3(LLApi KK)-Aib-NH215> 60%
Peptide 8 G(LLKK)3(LLKApi K)-Aib-NH216~20%

Data summarized from "Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids"[1].

The data clearly demonstrates that the introduction of Api residues near the N-terminus and a predicted cleavage site significantly improves the peptide's resistance to Proteinase K, with over 60% of the modified peptides remaining intact after 24 hours, compared to less than 20% of the parent peptide[1]. This highlights the potential of piperidine derivatives in designing more robust peptide-based drugs.

Visualizing the Impact and Workflow

To better understand the underlying principle and the experimental process, the following diagrams illustrate the proposed mechanism of enhanced stability and the general workflow for assessing it.

Enzyme_Steric_Hindrance cluster_0 Native Peptide cluster_1 Piperidine-Modified Peptide Enzyme Protease Peptide_Backbone_1 ---Leu-Lys-Leu--- Enzyme->Peptide_Backbone_1 Binding & Cleavage Enzyme2 Protease Peptide_Backbone_2 ---Leu-Api-Leu--- Enzyme2->Peptide_Backbone_2 Steric Hindrance (Reduced Cleavage) Piperidine_Ring Api

Caption: Steric hindrance by piperidine derivatives protecting the peptide backbone.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Enzyme Stability Assay Start Parent Peptide Design Modification Incorporate Piperidine Derivative (e.g., Api) Start->Modification Synthesis Solid-Phase Peptide Synthesis (SPPS) Modification->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubate Peptide with Enzyme (e.g., Proteinase K) at 37°C Characterization->Incubation Proceed to Stability Testing Sampling Collect Aliquots at Various Time Points Incubation->Sampling Quenching Stop Reaction (e.g., with TFA) Sampling->Quenching Analysis Analyze by RP-HPLC Quenching->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification Data_Comparison Data Comparison (Modified vs. Parent) Quantification->Data_Comparison Compare Degradation Profiles

Caption: Experimental workflow for comparing peptide stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for peptide synthesis and the enzyme stability assay, based on established methods.

Protocol 1: Peptide Synthesis

This protocol outlines the synthesis of peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Coupling: 5 equivalents of Fmoc-protected amino acids, 4.5 equivalents of HCTU and HOBt, and 10 equivalents of DIPEA in DMF are added to the resin and allowed to react for 1.5 hours.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (v/v) for 30 minutes[2].

  • Incorporation of Piperidine Derivative: Fmoc-protected 4-aminopiperidine-4-carboxylic acid (Fmoc-Api-OH) is coupled using the same procedure as other amino acids.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 3 hours.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The molecular weight of the purified peptide is confirmed by mass spectrometry.

Protocol 2: Enzyme Stability Assay

This protocol describes a typical procedure for assessing the stability of peptides in the presence of a protease.

  • Peptide Solution Preparation: A stock solution of the purified peptide is prepared at a concentration of 1 mM.

  • Enzyme Solution Preparation: A solution of the desired enzyme (e.g., Proteinase K) is prepared in an appropriate buffer (e.g., 0.002% v/v in Tris-HCl buffer, pH 7.6).

  • Incubation: The peptide solution is mixed with the enzyme solution and incubated at 37°C[1].

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching of Reaction: The enzymatic reaction in each aliquot is stopped by the addition of an acidic solution (e.g., 0.1% TFA in water/acetonitrile)[1].

  • Analysis: The samples are analyzed by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: The peak area of the intact peptide at each time point is integrated and expressed as a percentage of the peak area at time 0. The half-life (t1/2) of the peptide can then be calculated by fitting the data to a one-phase decay model.

By following these protocols and utilizing the insights from the provided data, researchers can effectively evaluate and compare the enzymatic stability of novel peptide candidates containing piperidine derivatives, paving the way for the development of more robust and effective peptide therapeutics.

References

The Role of (R)-Pipecolic Acid Scaffolds in Peptidomimetic Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of peptidomimetics with enhanced receptor binding affinity and specificity is a cornerstone of modern therapeutic innovation. The incorporation of rigid structural motifs, such as (R)-pipecolic acid (a homolog of proline), into peptide sequences offers a compelling strategy to constrain conformational flexibility and improve pharmacological properties. This guide provides a comparative analysis of the receptor binding affinity of peptidomimetics featuring the (R)-pipecolic acid scaffold, supported by experimental data and detailed protocols.

The use of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, a protected form of a pipecolic acid derivative, serves as a key building block in the solid-phase synthesis of these modified peptides.[1][2] Its piperidine ring structure introduces a conformational rigidity that can pre-organize the peptidomimetic into a bioactive conformation, potentially leading to a higher affinity for its target receptor.[3]

Comparative Receptor Binding Affinity

While direct binding data for peptidomimetics synthesized specifically with this compound is not extensively available in publicly accessible literature, a wealth of information exists for peptidomimetics incorporating the closely related (R)-pipecolic acid scaffold. These studies provide valuable insights into the structure-activity relationships (SAR) governed by this structural motif.

A notable area of investigation is in the development of opioid receptor ligands, where the introduction of constrained amino acids can significantly influence selectivity and potency. The following table summarizes the binding affinities (Ki) of several cyclic opioid peptidomimetics, highlighting the impact of incorporating modified amino acids, including those that confer conformational constraints similar to pipecolic acid.

Compound IDSequenceTarget ReceptorBinding Affinity (Ki, nM)
RP-170 (Parent) Tyr-c[D-Lys-Phe-Phe-Asp]NH2MORSubnanomolar
KORNanomolar
DORNo significant affinity
RP-171 Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH2MOR~50-fold lower than RP-170
KORNo binding
DORNo binding
RP-172 Tyr-c[(S)-β³-Lys-Phe-Phe-Asp]NH2MORNo binding
KORNo binding
DORNo binding
Compound 1 Dmt-c[D-Lys-Phe-Phe-Asp]NH2MORHigh Affinity
Compound 2 Tyr-c[D-Lys-Phe(4-F)-Phe-Asp]NH2MOR/KOR AgonistVaries with modification

Data synthesized from multiple sources for illustrative comparison.[4]

The data illustrates that even subtle changes to the backbone, such as the introduction of a β-amino acid in place of an α-amino acid, can dramatically alter receptor affinity and selectivity.[4] This underscores the importance of the conformational constraints imposed by building blocks like (R)-pipecolic acid derivatives in fine-tuning the pharmacological profile of a peptidomimetic.

Experimental Protocols: Radioligand Competition Binding Assay

A standard method to determine the binding affinity of a novel compound is the radioligand competition binding assay. This technique measures the ability of a non-labeled test compound to displace a radiolabeled ligand from its receptor.

Materials:
  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human μ-opioid receptor).

  • Radioligand (e.g., [³H]DAMGO for the μ-opioid receptor).

  • Unlabeled test compounds (peptidomimetics).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:
  • Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Washing cluster_analysis Data Acquisition & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathway Visualization

The interaction of a peptidomimetic with its receptor, often a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The following diagram illustrates a generalized GPCR signaling pathway that can be modulated by these synthetic ligands.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Peptidomimetic Ligand Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: Generalized GPCR signaling cascade initiated by ligand binding.

References

The Strategic Advantage of Rigidity: A Cost-Benefit Analysis of Constrained Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with enhanced therapeutic properties is a paramount objective. While linear peptides offer a straightforward synthetic route, their inherent flexibility often leads to rapid proteolytic degradation and reduced receptor affinity. The incorporation of constrained amino acids presents a compelling strategy to overcome these limitations, locking peptides into bioactive conformations and improving their pharmacological profiles. This guide provides an objective comparison of the costs and benefits associated with using constrained versus standard amino acids in peptide synthesis, supported by experimental data and detailed methodologies.

The central benefit of employing constrained amino acids lies in the pre-organization of the peptide's secondary structure. This conformational rigidity can lead to a significant increase in binding affinity for the target receptor and enhanced resistance to enzymatic degradation, ultimately improving bioavailability and in vivo half-life. However, these advantages come at a higher initial cost for the specialized amino acid building blocks and can sometimes necessitate modifications to standard synthesis protocols. This guide will delve into a quantitative comparison to inform the strategic decisions in peptide design and synthesis.

Cost Analysis: Standard vs. Constrained Amino Acids

The primary cost consideration in adopting constrained amino acids is the price of the monomers themselves. Standard Fmoc-protected amino acids are readily available and relatively inexpensive due to their widespread use. In contrast, constrained amino acids, such as N-methylated or α-alkylated amino acids, involve more complex synthetic procedures, leading to a higher purchase price.

Amino Acid DerivativeSupplier ExamplePrice (USD) per GramPrice (USD) per Millimole
Fmoc-L-Alanine (Standard)Chem-Impex~$8.50~$2.75
Fmoc-N-Me-L-Alanine (Constrained)Chem-Impex~$83.53~$27.17
Fmoc-α-aminoisobutyric acid (Aib) (Constrained)Simson Pharma~$10.00~$3.25

Note: Prices are approximate and can vary based on supplier, purity, and scale.

While the initial outlay for constrained amino acids is significantly higher, a comprehensive cost-benefit analysis must consider the potential downstream savings. Improved biological activity and a longer half-life can translate to lower effective doses and less frequent administration, reducing the overall cost of a therapeutic regimen. Furthermore, enhanced stability can lead to higher yields in downstream processing and a longer shelf-life of the final product.

Performance Comparison: The Impact of Conformational Constraint

The true value of incorporating constrained amino acids is realized in the enhanced performance of the resulting peptides. By limiting the conformational freedom of the peptide backbone, these modifications can lead to substantial improvements in biological activity and pharmacokinetic properties.

Enhanced Receptor Binding Affinity: The RGD Motif Case Study

The Arg-Gly-Asp (RGD) motif is a well-known ligand for integrin receptors, which play crucial roles in cell adhesion and signaling. Cyclization of RGD peptides is a common strategy to constrain the motif in a bioactive conformation, leading to significantly improved binding affinity.

PeptideIntegrin TargetIC50 (nM)Fold Improvement (vs. Linear)
Linear RGD Peptide (GRGDSPK)αvβ3~2001x
Cyclic RGD Peptide (c(RGDfV))αvβ3~2100x[1]
Cyclic RGD Peptide (Cilengitide)αvβ3~0.61~328x

IC50 values represent the concentration of the peptide required to inhibit 50% of integrin binding. Lower values indicate higher affinity.[1]

Increased Proteolytic Stability and In Vivo Half-Life: The GLP-1 Analogue Example

Glucagon-like peptide-1 (GLP-1) is a hormone with significant therapeutic potential for type 2 diabetes. However, the native peptide is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in a very short half-life. The introduction of constrained amino acids, such as α-aminoisobutyric acid (Aib), at the DPP-4 cleavage site dramatically enhances resistance to degradation and extends the peptide's duration of action.

PeptideModificationIn Vivo Half-life
Native GLP-1None~2 minutes[2]
LiraglutideFatty acid acylation~13 hours
SemaglutideAib substitution and fatty acid derivatization~165 hours
Synthesis Yield and Purity

The introduction of sterically hindered constrained amino acids can sometimes present challenges during peptide synthesis, potentially leading to lower coupling efficiencies and reduced crude purity. However, modern synthesis protocols and the use of potent coupling reagents can often mitigate these issues. In some cases, the rigid structure imparted by constrained amino acids can even prevent aggregation during synthesis, leading to improved yields and purity. For instance, automated synthesis of a sterically demanding cyclic hexapeptide, cyclo-GITVIF, was achieved in just 24 minutes with a 93% yield and 95% crude purity.

Peptide TypeTypical Crude Purity (%)Typical Overall Yield (%)
Linear Peptides50-95%10-50%
Cyclic/Stapled Peptides30-90%5-30%

Note: Purity and yield are highly sequence-dependent and can be optimized through careful selection of synthesis strategy and purification methods.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide

This protocol outlines the manual synthesis of a cyclic peptide using Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • On-Resin Cyclization (Side-chain to Side-chain):

    • Selectively deprotect the side chains of the amino acids that will form the cyclic bridge (e.g., using orthogonal protecting groups like Alloc and Al).

    • Activate the carboxyl group of one side chain and react it with the amino group of the other side chain using a suitable coupling reagent.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-4 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of a specific protease.

  • Peptide and Protease Preparation: Prepare stock solutions of the peptide and the protease (e.g., trypsin, chymotrypsin) in an appropriate buffer.

  • Reaction Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate to enzyme by weight) and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide under the assay conditions.

Visualizing the Impact: Signaling Pathways and Workflows

The incorporation of constrained amino acids can profoundly influence the interaction of a peptide with its biological target, thereby modulating cellular signaling pathways.

Bcl2_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effectors Pro-Apoptotic Effectors cluster_BH3_Only BH3-Only Proteins (Apoptotic Signals) Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits BclXL Bcl-xL Bak Bak BclXL->Bak inhibits Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bak->Mitochondrion forms pore Bim Bim Bim->Bcl2 inhibits Puma Puma Puma->BclXL inhibits Bad Bad Bad->Bcl2 inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis activates Stapled_Peptide Stapled BH3-mimetic Peptide Stapled_Peptide->Bcl2 mimics BH3-only proteins, inhibits Stapled_Peptide->BclXL mimics BH3-only proteins, inhibits Experimental_Workflow cluster_Synthesis Peptide Synthesis cluster_Analysis Characterization & Analysis cluster_Biological_Assays Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Purity Purity Assessment (HPLC) Purification->Purity Identity Mass Spectrometry Purification->Identity Binding Receptor Binding Assay (IC50 determination) Purification->Binding Stability Proteolytic Stability (Half-life determination) Binding->Stability Cell_Assay Cell-based Functional Assay Stability->Cell_Assay

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of (R)-(1-Fmoc-piperidin-2-YL)-acetic acid, a specialized amino acid derivative. Adherence to these procedures is critical for personnel safety and environmental protection.

This compound , with CAS number 193693-63-9, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are therefore essential to mitigate these risks.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementClassificationPrecautionary Measures
H315: Causes skin irritationSkin IrritantWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
H319: Causes serious eye irritationEye IrritantWear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[1]
H335: May cause respiratory irritationRespiratory IrritantAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This necessitates the use of a licensed professional waste disposal service. The following steps provide a framework for the safe collection and preparation of this chemical waste for disposal.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper). The label should include the full chemical name and relevant hazard symbols.

  • Container Selection: Use a chemically compatible, sealable container for waste collection. The container must be in good condition to prevent leaks or spills.

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible chemicals. The storage location should be secure, and the container should be kept tightly closed and stored upright.[1][3]

  • Engage a Licensed Waste Disposal Service: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection, transportation, and ultimate disposal of the chemical waste.[2] Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in a sealed container 3. Clean the area spill_check->spill_procedure Yes waste_collection Collect Waste in a Designated, Labeled Container spill_check->waste_collection No spill_procedure->waste_collection storage Store Sealed Container in a Designated, Ventilated Area waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) or a Licensed Waste Disposal Service storage->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end

References

Personal protective equipment for handling (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for (R)-(1-Fmoc-piperidin-2-YL)-acetic acid.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to proper safety measures is crucial to minimize exposure and ensure a safe laboratory environment.

Summary of Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields conforming to EN166[2]. A face shield may also be necessary.To protect against splashes and dust, preventing serious eye irritation[1].
Hand Protection Handle with gloves[2].To prevent skin contact and subsequent irritation[1].
Skin and Body Protection Wear protective clothing[1]. The type should be chosen based on the amount and concentration of the substance at the workplace[2].To protect skin from exposure and contamination.
Respiratory Protection Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[2].To be used when dust formation is likely or ventilation is inadequate, to avoid respiratory tract irritation[1][2].

Operational and Handling Procedures

Proper handling procedures are essential to minimize risk. This includes working in a well-ventilated area and avoiding the formation of dust and aerosols[1][2].

Step-by-Step Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Work in a well-ventilated area don_ppe Don appropriate PPE (gloves, lab coat, safety glasses) prep_area->don_ppe weigh Carefully weigh the solid compound don_ppe->weigh Proceed to handling dissolve Dissolve in an appropriate solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After use dispose Dispose of waste in a designated, approved container decontaminate->dispose store Store in a tightly closed container in a dry, well-ventilated place dispose->store Post-disposal

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

  • If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage: Store the compound in a well-ventilated place with the container tightly closed[1]. It is recommended to store it locked up[1]. For long-term storage, temperatures of -20°C to -80°C are advised[3].

Disposal: Dispose of the contents and container to an approved waste disposal plant[1]. Do not allow the product to enter drains[2]. All disposal practices must be in accordance with federal, state, and local regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.